Butane, 1-methoxy-3-methyl-
Description
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Properties
IUPAC Name |
1-methoxy-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAYBCWERYRAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211654 | |
| Record name | Butane, 1-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-91-5 | |
| Record name | Butane, 1-methoxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Methoxy-3-methylbutane via Williamson Ether Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1-methoxy-3-methylbutane, also known as isopentyl methyl ether, through the Williamson ether synthesis. This venerable yet highly effective reaction remains a cornerstone of organic synthesis for the reliable formation of ether linkages. This document will dissect the strategic considerations for this specific transformation, detailing the underlying mechanistic principles, a comprehensive experimental protocol, and critical parameters for process optimization. The target audience for this guide includes researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a robust and well-validated methodology for the preparation of asymmetrical ethers.
Introduction: The Strategic Importance of the Williamson Ether Synthesis
The Williamson ether synthesis, a named reaction developed by Alexander Williamson in 1850, is a fundamental method for preparing ethers.[1] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][2] This reaction is of significant historical importance as it was crucial in elucidating the structure of ethers.[1] Its enduring utility lies in its versatility for constructing both symmetrical and asymmetrical ethers.[3]
The synthesis of 1-methoxy-3-methylbutane (CAS No. 626-91-5) serves as an excellent case study for applying the principles of the Williamson ether synthesis.[4][5] This compound, a colorless liquid with a characteristic ether-like odor, finds application as a solvent and as an intermediate in organic synthesis.[5] The strategic disconnection for this target molecule via the Williamson route offers two potential pathways: the reaction of sodium 3-methylbutan-1-olate (sodium isopentoxide) with a methyl halide, or the reaction of sodium methoxide with a 3-methylbutyl halide. A critical analysis of the SN2 mechanism, which is sensitive to steric hindrance, dictates the preferred pathway to maximize yield and minimize side reactions.[2][6]
Mechanistic Considerations and Strategic Reactant Selection
The Williamson ether synthesis is a classic example of an SN2 reaction.[2] The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide.[7] This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a concerted step.[2]
The SN2 Pathway and Its Implications
The SN2 mechanism involves a backside attack on the electrophilic carbon.[2] This geometric constraint means that the reaction is highly sensitive to steric hindrance at the reaction center. Consequently, primary alkyl halides are the most suitable electrophiles for the Williamson ether synthesis, as they are least sterically hindered.[2][8] Secondary alkyl halides can also undergo the reaction, but often compete with the E2 (bimolecular elimination) side reaction, leading to the formation of alkenes.[2][9] Tertiary alkyl halides almost exclusively yield elimination products and are therefore unsuitable for this synthesis.[2][6]
Strategic Disconnection of 1-Methoxy-3-methylbutane
For the synthesis of 1-methoxy-3-methylbutane, two retrosynthetic disconnections are possible:
-
Pathway A: Sodium 3-methylbutan-1-olate (from 3-methyl-1-butanol) and a methyl halide (e.g., methyl iodide).
-
Pathway B: Sodium methoxide (from methanol) and a 1-halo-3-methylbutane (e.g., 1-bromo-3-methylbutane).
Considering the principles of the SN2 reaction, Pathway A is the superior strategy . This pathway utilizes a primary, unhindered methyl halide as the electrophile, which is ideal for the SN2 reaction.[8] The nucleophile, sodium 3-methylbutan-1-olate, while derived from a primary alcohol, does not present significant steric hindrance to the reaction with the small methyl group.
Conversely, Pathway B involves a primary alkyl halide (1-halo-3-methylbutane), which is also suitable. However, it is generally more efficient and cost-effective to use the less complex and more reactive methyl halide.
The Competing E2 Elimination Reaction
A significant competing reaction in the Williamson ether synthesis is the E2 elimination, particularly when using secondary or tertiary alkyl halides.[9] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the carbon bearing the leaving group, resulting in the formation of an alkene.[6][9] By selecting a methyl halide as the electrophile (Pathway A), the possibility of E2 elimination is completely avoided as there are no β-hydrogens to be abstracted.
Experimental Protocol: Synthesis of 1-Methoxy-3-methylbutane
This section provides a detailed, step-by-step methodology for the synthesis of 1-methoxy-3-methylbutane.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Properties |
| 3-Methyl-1-butanol | C₅H₁₂O | 88.15 | 123-51-3 | Colorless liquid, bp: 131 °C |
| Sodium Metal | Na | 22.99 | 7440-23-5 | Highly reactive solid |
| Methyl Iodide | CH₃I | 141.94 | 74-88-4 | Colorless liquid, bp: 42.4 °C |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Flammable liquid, bp: 34.6 °C |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | 144-55-8 | Aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
Step-by-Step Procedure
Step 1: Preparation of Sodium 3-methylbutan-1-olate (Sodium Isopentoxide)
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 3-methyl-1-butanol.
-
Under a gentle stream of nitrogen, add small, freshly cut pieces of sodium metal to the alcohol. The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a manageable reaction.
-
Once all the sodium has reacted, the solution of sodium 3-methylbutan-1-olate in excess 3-methyl-1-butanol is ready for the next step. For a more controlled reaction, the alkoxide can be prepared in an inert solvent like anhydrous diethyl ether.
Step 2: Williamson Ether Synthesis
-
Cool the solution of sodium 3-methylbutan-1-olate in an ice bath.
-
Slowly add methyl iodide dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully add water to quench any unreacted sodium and to dissolve the sodium iodide byproduct.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether by simple distillation.
-
Purify the crude 1-methoxy-3-methylbutane by fractional distillation, collecting the fraction boiling at approximately 91-93 °C.
Process Optimization and Troubleshooting
Several factors can influence the yield and purity of the final product.
-
Moisture Control: The Williamson ether synthesis is highly sensitive to moisture. Water will react with the sodium metal and the alkoxide, reducing the yield. All glassware must be thoroughly dried, and anhydrous solvents should be used.[10]
-
Temperature Control: The initial reaction between the alcohol and sodium is exothermic. The subsequent reaction with the alkyl halide should be performed at a low temperature to control the reaction rate and minimize side reactions.
-
Choice of Leaving Group: While iodides are excellent leaving groups, bromides and chlorides can also be used.[2] The reactivity order is I > Br > Cl.
-
Solvent Selection: Polar aprotic solvents such as DMF or DMSO can accelerate the SN2 reaction by solvating the cation of the alkoxide, making the "naked" alkoxide anion more nucleophilic.[9] However, for this specific synthesis, using excess 3-methyl-1-butanol as the solvent is a practical and effective approach.
Characterization of 1-Methoxy-3-methylbutane
The identity and purity of the synthesized 1-methoxy-3-methylbutane can be confirmed by various spectroscopic methods.
| Property | Value |
| Molecular Formula | C₆H₁₄O[4][11] |
| Molar Mass | 102.17 g/mol [4] |
| Boiling Point | 91-93 °C |
| Appearance | Colorless liquid[5] |
| Odor | Ether-like[5] |
| ¹H NMR | Expect signals corresponding to the -OCH₃, -CH₂-O-, -CH₂-, -CH-, and -CH₃ protons with appropriate splitting patterns. |
| ¹³C NMR | Expect distinct signals for each of the six carbon atoms. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 102.[11] |
Visualizing the Synthesis
Reaction Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification.
Conclusion
The Williamson ether synthesis remains a powerful and reliable method for the preparation of ethers. The successful synthesis of 1-methoxy-3-methylbutane hinges on a sound understanding of the SN2 mechanism, careful selection of reactants to minimize side reactions, and meticulous experimental technique to exclude moisture. This guide provides the necessary theoretical framework and practical details for researchers and professionals to confidently execute this synthesis and adapt the principles to other ether preparations.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- University of Toronto. (n.d.). Williamson Ether Synthesis.
-
PubChem. (n.d.). Butane, 1-methoxy-3-methyl-. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
NIST. (n.d.). Butane, 1-methoxy-3-methyl-. Retrieved from [Link]
-
Reddit. (2022, April 16). Williamson's ether synthesis. Retrieved from [Link]
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Chem-Station International Edition. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Methoxymethoxy)-3-methylbutane. Retrieved from [Link]
-
Stenutz. (n.d.). 1-methoxy-3-methylbutane. Retrieved from [Link]
- Unknown Source. (n.d.). Experiment 4 - Synthesis of isopentyl acetate. PDF document, specific URL not available.
- Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
-
PubChem. (n.d.). Sodium isopentoxide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Science Madness. (2020, June 30). Making sodium isopropoxide - Sodium is not dissolving. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45. Retrieved from a PDF document, specific URL not available.
-
NIST. (n.d.). Butane, 1-methoxy-3-methyl-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]
-
Brainly.in. (2020, November 26). When sodium tert butoxide and methyl iodide are heated the product formed is. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoamyl acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). 5: Synthesis of Isopentyl Acetate (Experiment). Retrieved from [Link]
-
Vedantu. (n.d.). Methyl iodide on reaction with sodium produces a Ethene class 11 chemistry CBSE. Retrieved from [Link]
-
Allen. (n.d.). When methyl iodide is heated with sodium ethoxide, it forms?. Retrieved from [Link]
-
Filo. (2023, February 17). Ex: Methyl iodide reacts with sodium Ethoxide to give methoxyethane. Retrieved from [Link]
-
Quora. (2018, March 1). What happens when methyl iodide is treated with the Na metal in the presence of dry ether?. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-methoxy-3-methyl butane. Retrieved from [Link]
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Physical and chemical properties of methyl isoamyl ether
An In-depth Technical Guide to Methyl Isoamyl Ether
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Methyl isoamyl ether, also known as 1-methoxy-3-methylbutane (CAS No. 626-91-5), is an aliphatic ether characterized by its moderate volatility and distinct ether-like odor.[1] As a member of the ether family, it demonstrates chemical stability typical of this class, rendering it a valuable, non-protic solvent for various chemical transformations and an intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic profile, validated synthesis protocols, and essential safety guidelines tailored for researchers, chemists, and professionals in drug development. The content herein is synthesized from authoritative sources to ensure scientific accuracy and practical utility in a laboratory and industrial context.
Nomenclature and Structural Information
A precise understanding of a compound begins with its fundamental identity. Methyl isoamyl ether is systematically named and identified through several conventions.
-
IUPAC Name : 1-methoxy-3-methylbutane[2]
-
Common Synonyms : Isopentyl methyl ether, Methyl 3-methylbutyl ether[1][3]
-
Canonical SMILES : CC(C)CCOC[1]
-
InChI Key : ZQAYBCWERYRAMF-UHFFFAOYSA-N[4]
The structure consists of a methoxy group (-OCH₃) bonded to the terminal carbon of an isoamyl (or isopentyl) group. This branched five-carbon chain imparts specific steric and electronic properties that influence its solubility, reactivity, and application profile.
Physicochemical Properties
The physical properties of methyl isoamyl ether are critical for its application as a solvent, its behavior in reaction mixtures, and its purification. It is a colorless liquid under standard conditions with limited solubility in water but is soluble in common organic solvents like ethanol and diethyl ether.[1]
A summary of its key quantitative properties is presented below for ease of reference.
| Property | Value | Source(s) |
| Boiling Point | 83.8 °C to 91.45 °C at 760 mmHg | [3][7][8][9] |
| Melting Point | -105.78 °C (estimated) | [3][8] |
| Density | 0.747 - 0.76 g/cm³ | [3][8][9] |
| Refractive Index (n₂₀/D) | 1.380 - 1.386 | [3][4][8] |
| Flash Point | -5.7 °C (estimated, closed cup) | [7][8] |
| Vapor Pressure | 82.9 mmHg at 25 °C (estimated) | [7][8] |
| LogP (o/w) | 1.67 - 1.86 (estimated) | [3][4][7][8] |
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of methyl isoamyl ether.
-
Infrared (IR) Spectroscopy : As a simple aliphatic ether, the most prominent feature in its IR spectrum is a strong C-O single-bond stretching absorption. This characteristic peak is typically observed in the 1050-1150 cm⁻¹ region. The absence of a broad -OH band (3200-3600 cm⁻¹) or a C=O band (~1715 cm⁻¹) is a key indicator of its purity from alcohol precursors or oxidation byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides clear structural information. The protons on the carbon atom adjacent to the ether oxygen are deshielded and shifted downfield, typically appearing in the 3.4 to 4.5 δ range. For methyl isoamyl ether, one would expect to see a sharp singlet around 3.3-3.4 δ corresponding to the three methoxy protons (-OCH₃). The two protons of the methylene group adjacent to the oxygen (-OCH₂-) would appear as a triplet further downfield.
-
¹³C NMR : The carbon atoms directly bonded to the ether oxygen also experience a downfield shift, typically absorbing in the 50 to 80 δ range. This provides a clear signal for the two specific carbons involved in the ether linkage, distinct from the other aliphatic carbons in the isoamyl chain.
-
Synthesis and Manufacturing
The most reliable and versatile laboratory-scale preparation of unsymmetrical ethers like methyl isoamyl ether is the Williamson Ether Synthesis . This method is predicated on an Sₙ2 reaction between a metal alkoxide and a primary alkyl halide.
Reaction Mechanism and Rationale
The synthesis proceeds in two fundamental steps:
-
Deprotonation : A strong base, typically sodium hydride (NaH), is used to deprotonate the precursor alcohol (isoamyl alcohol) to form a highly nucleophilic sodium isoamyloxide. The use of NaH is advantageous as the only byproduct is hydrogen gas, which is non-nucleophilic and easily removed from the reaction system.
-
Nucleophilic Substitution : The resulting isoamyloxide ion attacks a methylating agent, such as iodomethane or dimethyl sulfate, via an Sₙ2 mechanism. Iodomethane is an excellent substrate because iodide is an exceptional leaving group, and the methyl carbon is unhindered, maximizing the reaction rate and minimizing potential side reactions like E2 elimination.
This specific pathway—using the more hindered alkoxide and the less hindered halide—is crucial for maximizing yield. Attempting the reverse (methoxide attacking an isoamyl halide) would be significantly less efficient due to steric hindrance at the secondary carbon of the isoamyl group, which would favor the competing E2 elimination pathway.
Experimental Workflow Diagram
Caption: Workflow for Williamson Ether Synthesis of Methyl Isoamyl Ether.
Step-by-Step Experimental Protocol
Materials:
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup : Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Alkoxide Formation : a. Charge the flask with anhydrous THF and cool to 0 °C in an ice bath. b. Add isoamyl alcohol to the flask via syringe. c. Carefully add the sodium hydride dispersion in small portions. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour or until gas evolution ceases, indicating complete formation of the sodium isoamyloxide.
-
Sₙ2 Reaction : a. Cool the reaction mixture back down to 0 °C. b. Add iodomethane dropwise via the dropping funnel. Causality Note: Dropwise addition prevents an uncontrolled exotherm that could lead to side reactions or boiling of the low-boiling-point iodomethane. c. After the addition is complete, allow the reaction to warm to room temperature and stir overnight to ensure completion.
-
Work-up : a. Cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH. b. Transfer the mixture to a separatory funnel and dilute with diethyl ether. c. Wash the organic layer sequentially with water and then with brine to remove inorganic salts. d. Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification : Purify the resulting crude product by fractional distillation, collecting the fraction corresponding to the boiling point of methyl isoamyl ether (approx. 91 °C) to yield the pure product.
Chemical Reactivity and Stability
Ethers are generally considered to be chemically inert, a property that makes them excellent solvents. Methyl isoamyl ether is stable to most bases, mild acids, and common oxidizing and reducing agents. However, it can undergo cleavage under harsh conditions, typically with strong acids like HBr or HI, via an Sₙ1 or Sₙ2 mechanism depending on the structure. Like other ethers, it may form explosive peroxides upon prolonged exposure to air and light. This necessitates proper storage and handling protocols.
Safety, Handling, and Storage
Professionals handling methyl isoamyl ether must adhere to strict safety protocols due to its flammability and potential health effects.
-
General Handling : Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and direct contact with skin or eyes.
-
Fire Safety : Methyl isoamyl ether is a flammable liquid. Keep containers tightly closed and away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment and non-sparking tools.
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from direct sunlight. It should be stored separately from strong oxidizing agents and strong acids. Check for the presence of peroxides before heating or distilling, especially if the container has been opened and stored for an extended period.
Applications in Research and Development
Methyl isoamyl ether serves multiple functions in scientific and industrial settings:
-
Solvent : Its non-protic nature and moderate boiling point make it a suitable solvent for reactions involving organometallic reagents or other moisture-sensitive compounds.
-
Synthetic Intermediate : It can be used as a precursor in the synthesis of more complex molecules where an isoamyloxy group is required.
-
Food Additive : Some sources indicate its use as a food preservative, leveraging its chemical stability.[3]
References
-
Chemsrc. (n.d.). methyl isoamyl ether. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136445, Butane, 1-methoxy-3-methyl-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-methoxy-3-methyl butane. Retrieved from [Link]
-
Acanthus Research. (n.d.). Methyl Isoamyl Ether. Retrieved from [Link]
-
ChemWhat. (n.d.). methyl isoamyl ether CAS#: 626-91-5. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to 1-Methoxy-3-methylbutane for Researchers and Drug Development Professionals
Introduction
1-Methoxy-3-methylbutane, also known as isoamyl methyl ether, is an organic compound with the chemical formula C6H14O.[1][2] It is a colorless liquid with a characteristic ether-like odor, finding applications as a solvent in various chemical processes and as an intermediate in organic synthesis.[3] A thorough understanding of its molecular structure is paramount for its effective utilization and for ensuring the purity of materials in research and development, particularly within the pharmaceutical industry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule.
This technical guide provides an in-depth analysis of the spectroscopic data of 1-methoxy-3-methylbutane. The content herein is structured to offer not just the data, but also the underlying principles of spectral interpretation, causality behind experimental choices, and field-proven insights to aid researchers in their analytical endeavors.
Molecular Structure and Spectroscopic Correlation
The structural formula of 1-methoxy-3-methylbutane is presented below. The key to interpreting its spectra lies in understanding the different chemical environments of the hydrogen and carbon atoms within the molecule.
Figure 3: Workflow for IR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Table 4: Mass Spectrometry Data for 1-methoxy-3-methylbutane
| m/z | Relative Intensity | Proposed Fragment |
| 102 | Low | [M]⁺ (Molecular Ion) |
| 87 | Moderate | [M - CH₃]⁺ |
| 73 | High | [(CH₃)₂CHCH₂CH₂]⁺ |
| 57 | Moderate | [CH₃OCH₂CH₂]⁺ |
| 45 | High | [CH₃OCH₂]⁺ |
| 43 | Very High (Base Peak) | [(CH₃)₂CH]⁺ |
| 31 | High | [CH₃O]⁺ |
Data sourced from PubChem and NIST.
[1][2]Interpretation of the Mass Spectrum:
The mass spectrum of 1-methoxy-3-methylbutane is characterized by several key fragmentation pathways. The molecular ion peak at m/z 102 is expected to be of low intensity, which is typical for ethers.
-
α-Cleavage: The most favorable fragmentation for ethers is the cleavage of a C-C bond adjacent to the oxygen atom. This can occur in two ways:
-
Loss of a propyl radical to form the stable oxonium ion at m/z 45 ([CH₃OCH₂]⁺).
-
Loss of a methyl radical to form the ion at m/z 87 .
-
-
C-O Bond Cleavage: Cleavage of the C-O bond can lead to the formation of the isopentyl cation at m/z 73 ([(CH₃)₂CHCH₂CH₂]⁺) and the methoxy radical, or the methoxy cation at m/z 31 ([CH₃O]⁺) and the isopentyl radical.
-
Fragmentation of the Alkyl Chain: The isopentyl group can undergo further fragmentation. The most stable secondary carbocation, the isopropyl cation at m/z 43 ([(CH₃)₂CH]⁺), is formed, which is observed as the base peak in the spectrum. The fragment at m/z 57 corresponds to the loss of an ethyl radical from the isopentyl cation.
Figure 5: Workflow for GC-MS data acquisition and analysis.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a comprehensive and unambiguous structural confirmation of 1-methoxy-3-methylbutane. The predicted NMR and IR data, based on established principles and data from analogous structures, are in excellent agreement with the expected molecular architecture. The mass spectrometry data, with its characteristic fragmentation pattern, further solidifies the structural assignment. This in-depth guide serves as a valuable resource for researchers and professionals in drug development, enabling confident identification and quality assessment of this important chemical compound. The provided protocols offer a framework for obtaining reliable and reproducible spectroscopic data, ensuring the integrity of scientific research.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136445, 1-Methoxy-3-methylbutane. Retrieved January 18, 2026, from [Link].
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CAS 626-91-5 solubility in organic solvents
An In-depth Technical Guide to the Solubility of 1,1-Diethoxycyclopentane in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
A Note on Chemical Identification
This guide focuses on 1,1-Diethoxycyclopentane , which is assigned CAS Registry Number 23786-93-8 . It is crucial to note that the CAS number 626-91-5, which was initially queried, corresponds to a different chemical entity, 1-methoxy-3-methylbutane. For clarity and accuracy in scientific research and development, this document will exclusively address the properties and solubility of 1,1-Diethoxycyclopentane.
Introduction: Understanding 1,1-Diethoxycyclopentane
1,1-Diethoxycyclopentane, also known as cyclopentanone diethyl ketal, is an organic compound with the chemical formula C₉H₁₈O₂.[1][2] Structurally, it is a ketal derived from cyclopentanone and ethanol. Ketals are a class of organic compounds that are generally stable under neutral or basic conditions but are sensitive to acid-catalyzed hydrolysis, which reverts them to the parent ketone and alcohol. This reactivity profile makes them valuable as protecting groups for ketones in multi-step organic synthesis, a common practice in the development of active pharmaceutical ingredients (APIs).
The solubility of a compound is a fundamental physicochemical property that profoundly influences its application, from reaction kinetics in synthesis to bioavailability in drug formulations.[3] An in-depth understanding of the solubility of 1,1-Diethoxycyclopentane in various organic solvents is therefore essential for process optimization, purification, and formulation design. This guide provides a theoretical overview of its expected solubility, a detailed experimental protocol for its determination, and methods for quantitative analysis.
Physicochemical Properties of 1,1-Diethoxycyclopentane
A summary of the key physicochemical properties of 1,1-Diethoxycyclopentane is presented in the table below. These properties are instrumental in predicting its solubility behavior.
| Property | Value | Source(s) |
| CAS Registry Number | 23786-93-8 | [1] |
| Molecular Formula | C₉H₁₈O₂ | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| Boiling Point | 162-165 °C | [4] |
| Density | 0.9089 g/cm³ at 20 °C | [4][5] |
| Appearance | Colorless liquid with a distinct odor | [2] |
| XLogP3 | 1.8 | [1] |
Theoretical Solubility Profile: A "Like Dissolves Like" Approach
The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that a solute will dissolve best in a solvent that has a similar polarity.[6][7] The molecular structure of 1,1-Diethoxycyclopentane features a non-polar cyclopentane ring and two moderately polar ether linkages. This amphiphilic nature dictates its solubility across a spectrum of organic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): The significant hydrocarbon character of the cyclopentane ring suggests that 1,1-Diethoxycyclopentane will be highly soluble in non-polar solvents. The van der Waals forces between the solute and solvent molecules are expected to be strong and favorable for dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane): These solvents have a moderate dielectric constant and can engage in dipole-dipole interactions. The two ether oxygen atoms in 1,1-Diethoxycyclopentane can act as hydrogen bond acceptors. Therefore, it is predicted to be readily soluble in this class of solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): While these solvents are polar, the dominant non-polar scaffold of 1,1-Diethoxycyclopentane may slightly reduce its miscibility compared to smaller, more polar solutes. However, it is still expected to be soluble in common alcohols, particularly those with longer alkyl chains (e.g., ethanol, propanol) where the non-polar interactions are more significant.
-
Aqueous Solubility: Due to its predominantly non-polar structure and lack of hydrogen bond donating groups, 1,1-Diethoxycyclopentane is expected to have low solubility in water.[2]
Experimental Determination of Thermodynamic Solubility
To obtain precise solubility data, experimental determination is necessary. The shake-flask method is a well-established and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound in a given solvent.[8][9]
Principle of the Shake-Flask Method
An excess amount of the solute (1,1-Diethoxycyclopentane) is added to the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.[8][10]
Step-by-Step Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of 1,1-Diethoxycyclopentane into a series of glass vials. Ensure that the amount is sufficient to result in a visible excess of the compound after equilibration.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for thermodynamic solubility.[8]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solute to settle.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
-
Filter the aliquot through a fine syringe filter (e.g., 0.22 µm or 0.45 µm PVDF filter) to remove any undissolved microparticles.[11] This step is critical to avoid overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. The dilution factor must be accurately recorded.
-
-
Quantitative Analysis:
-
Determine the concentration of 1,1-Diethoxycyclopentane in the diluted sample using a pre-calibrated analytical method such as UV/Vis spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Quantitative Analysis Methods
The choice of analytical method for determining the concentration of the dissolved 1,1-Diethoxycyclopentane is critical for accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and selective method for quantifying organic compounds.[12][13]
-
Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. A detector (commonly UV-Vis) is used to quantify the analyte as it elutes from the column.
-
Procedure Outline:
-
Develop an HPLC method with a suitable column (e.g., C18) and mobile phase that provides good separation and peak shape for 1,1-Diethoxycyclopentane.
-
Prepare a series of standard solutions of 1,1-Diethoxycyclopentane of known concentrations.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standards.[7]
-
Inject the diluted, filtered sample from the solubility experiment and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
Gas Chromatography (GC)
For volatile compounds like 1,1-Diethoxycyclopentane, GC is an excellent analytical choice.[14][15]
-
Principle: The sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A detector (e.g., Flame Ionization Detector - FID) quantifies the analyte.
-
Procedure Outline:
-
Establish a GC method with an appropriate column and temperature program.
-
Create a calibration curve using standard solutions of known concentrations.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculate the solubility, correcting for any dilutions.
-
UV/Visible (UV/Vis) Spectroscopy
If 1,1-Diethoxycyclopentane possesses a suitable chromophore, UV/Vis spectroscopy offers a simpler and faster method for quantification.
-
Principle: This technique measures the absorbance of light by a substance at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.[16]
-
Procedure Outline:
-
Scan the UV/Vis spectrum of a known concentration of 1,1-Diethoxycyclopentane to identify the wavelength of maximum absorbance (λmax).[17]
-
Prepare a set of standard solutions and measure their absorbance at λmax to construct a calibration curve.
-
Measure the absorbance of the diluted, filtered sample and use the calibration curve to find its concentration.
-
Calculate the solubility, remembering to account for the dilution factor.
-
Data Presentation
The experimentally determined solubility data for 1,1-Diethoxycyclopentane should be presented in a clear and organized manner. A table is the most effective format for this purpose.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
Conclusion
1,1-Diethoxycyclopentane, by virtue of its ketal structure, is a compound of significant interest in synthetic and medicinal chemistry. Its solubility is a critical parameter for its effective use. Based on its molecular structure, it is predicted to be highly soluble in non-polar and polar aprotic solvents, and moderately soluble in polar protic solvents, with low aqueous solubility. For precise quantitative data, the shake-flask method coupled with a reliable analytical technique such as HPLC, GC, or UV/Vis spectroscopy is the recommended approach. This guide provides the theoretical framework and practical steps for researchers to confidently assess the solubility of 1,1-Diethoxycyclopentane in various organic media.
References
Sources
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An In-depth Technical Guide to the Thermodynamic Properties of 1-Methoxy-3-methylbutane
This guide provides a comprehensive technical overview of the thermodynamic properties of 1-methoxy-3-methylbutane, also known as methyl isoamyl ether. Tailored for researchers, scientists, and drug development professionals, this document delves into the core thermodynamic characteristics of this compound, the methodologies for their determination, and their implications in practical applications, particularly within the pharmaceutical and chemical industries.
Introduction: Understanding 1-Methoxy-3-methylbutane
1-Methoxy-3-methylbutane (CAS Registry Number: 626-91-5) is an aliphatic ether characterized by a methoxy group attached to a branched butane chain.[1][2] Its molecular structure imparts properties typical of ethers, such as moderate volatility, a characteristic ether-like odor, and good solvency for a range of organic compounds.[1][2] These characteristics make it a viable candidate as a solvent in chemical synthesis and various industrial processes.[1][2] While direct applications in drug development are not extensively documented, its properties as an ether suggest potential utility as a solvent or excipient in pharmaceutical formulations, mirroring the roles of other ethers in this field.[3][4][5]
A thorough understanding of the thermodynamic properties of 1-methoxy-3-methylbutane is paramount for its safe handling, process design, and the prediction of its behavior in various chemical systems. This guide will explore these properties in detail, offering both reported data and the scientific principles behind their measurement and estimation.
Molecular and Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 1-methoxy-3-methylbutane | [6] |
| CAS Registry Number | 626-91-5 | [1][7][8][9] |
| Molecular Formula | C₆H₁₄O | [1][9] |
| Molecular Weight | 102.17 g/mol | |
| Synonyms | Methyl isoamyl ether, Isopentyl methyl ether, Methyl 3-methylbutyl ether, Butane, 1-methoxy-3-methyl- | [1][8][10] |
| SMILES | CC(C)CCOC | [1] |
| InChI | InChI=1S/C6H14O/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 | [9] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];C1 [label="C", pos="0,0!"]; H11 [label="H", pos="-0.5,-0.5!"]; H12 [label="H", pos="0,-1!"]; H13 [label="H", pos="0.5,-0.5!"];
C2 [label="C", pos="1,0!"]; H21 [label="H", pos="0.7,0.5!"]; H22 [label="H", pos="1.3,0.5!"];
C3 [label="C", pos="2,0!"]; H31 [label="H", pos="1.7,-0.5!"]; H32 [label="H", pos="2.3,-0.5!"];
C4 [label="C", pos="3,0!"]; H4[label="H", pos="3,0.5!"];
C5 [label="C", pos="4,0.5!"]; H51 [label="H", pos="3.7,1!"]; H52 [label="H", pos="4.3,1!"]; H53 [label="H", pos="4,0!"];
C6 [label="C", pos="4,-0.5!"]; H61 [label="H", pos="3.7,-1!"]; H62 [label="H", pos="4.3,-1!"]; H63 [label="H", pos="4,-1!"];
O [label="O", pos="-1,0!"];
C1 -- O; O -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C4 -- C6;
C1 -- H11; C1 -- H12; C1 -- H13;
C2 -- H21; C2 -- H22;
C3 -- H31; C3 -- H32;
C4 -- H4;
C5 -- H51; C5 -- H52; C5 -- H53;
C6 -- H61; C6 -- H62; C6 -- H63; }
Caption: 2D representation of the molecular structure of 1-methoxy-3-methylbutane.
Core Thermodynamic Properties
The following table summarizes key thermodynamic properties of 1-methoxy-3-methylbutane. It is important to note that a significant portion of the available data is derived from estimation methods, such as the Joback method, which is a group contribution approach.[1][11][12][13] While these methods are valuable for providing estimates where experimental data is lacking, they inherently have a degree of uncertainty.[7]
| Property | Value | Unit | Source/Method |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -107.80 | kJ/mol | Joback Method[14] |
| Enthalpy of Formation (Ideal Gas, ΔfH°gas) | -304.67 | kJ/mol | Joback Method[14] |
| Enthalpy of Vaporization (at normal boiling point, ΔvapH) | 31.29 | kJ/mol | NIST Webbook[14] |
| Normal Boiling Point (Tboil) | 364.60 | K | NIST Webbook[14] |
| Critical Temperature (Tc) | 527.06 | K | Joback Method[14] |
| Critical Pressure (Pc) | 3076.16 | kPa | Joback Method[14] |
| Critical Volume (Vc) | 0.384 | m³/kmol | Joback Method[14] |
| Enthalpy of Fusion (ΔfusH°) | 8.96 | kJ/mol | Joback Method[14] |
| Freezing Point (Tf) | 164.61 | K | Joback Method[14] |
Temperature-Dependent Properties: Ideal Gas Heat Capacity (Cp,gas)
The ideal gas heat capacity is a crucial parameter for heat transfer calculations and thermodynamic modeling. The Joback method provides temperature-dependent coefficients for its estimation.[1]
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |
| 358.66 | 181.69 |
| 386.73 | 192.17 |
| 414.79 | 202.35 |
| 442.86 | 212.24 |
| 470.92 | 221.82 |
| 498.99 | 231.12 |
| 527.06 | 240.11 |
| (Data sourced from the Joback Method as presented in Cheméo)[14] |
Methodologies for Thermodynamic Property Determination
The determination of thermodynamic properties relies on a combination of experimental techniques and computational models. The choice of method is often dictated by the desired accuracy, the physical state of the substance, and the available resources.
Experimental Methodologies
3.1.1. Calorimetry for Enthalpy of Formation and Heat Capacity
The enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the change in enthalpy during the formation of one mole of a substance from its constituent elements in their standard states. For volatile organic liquids like 1-methoxy-3-methylbutane, combustion calorimetry is the primary experimental technique.
Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion
-
Sample Preparation: A precisely weighed sample of high-purity 1-methoxy-3-methylbutane is encapsulated in a container of known mass and heat of combustion (e.g., a gelatin capsule).
-
Calorimeter Setup: The sample is placed in a platinum crucible within a high-pressure vessel (the "bomb"). The bomb is then pressurized with a known excess of pure oxygen.
-
Immersion and Equilibration: The sealed bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter. The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.
-
Ignition: The sample is ignited via an electrical fuse. The combustion of the ether releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is corrected for heat exchange with the surroundings.
-
Calculation: The heat of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's Law.
Causality Behind Experimental Choices:
-
High-Purity Sample: The use of a high-purity sample is critical to ensure that the measured heat release is solely from the combustion of the target compound.
-
Excess Oxygen: A large excess of oxygen ensures complete combustion, preventing the formation of byproducts like carbon monoxide that would lead to inaccurate results.
-
Adiabatic or Isoperibol Calorimeter: These designs minimize or precisely account for heat exchange with the surroundings, which is crucial for accurate temperature change measurements.
3.1.2. Ebulliometry for Vapor Pressure and Enthalpy of Vaporization
Ebulliometry involves the precise measurement of the boiling point of a liquid at different pressures.[15][16] This data is then used to determine the vapor pressure-temperature relationship and, subsequently, the enthalpy of vaporization (ΔvapH) via the Clausius-Clapeyron equation. Comparative ebulliometry is a refined technique that enhances accuracy.[15]
Caption: Workflow for determining the enthalpy of vaporization using ebulliometry.
3.1.3. Gas Chromatography for Vapor-Liquid Equilibria
Gas chromatography (GC) is a powerful technique for determining the composition of vapor in equilibrium with a liquid mixture.[9][17][18][19] This is particularly useful for understanding the behavior of 1-methoxy-3-methylbutane in solvent blends. Headspace GC is a common method for this purpose.
Computational Methodologies
In the absence of experimental data, computational chemistry provides valuable tools for estimating thermodynamic properties.[19]
3.2.1. Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio methods and DFT are quantum mechanical approaches that can predict molecular properties from first principles.[20] These methods can be used to calculate the enthalpy of formation, heat capacity, and entropy of molecules like 1-methoxy-3-methylbutane. The accuracy of these calculations is highly dependent on the level of theory and the basis set used.[20]
3.2.2. Group Contribution Methods
Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[13][21][22] These methods are computationally inexpensive and widely used for initial property estimations.
-
Joback Method: This is a well-known first-order group contribution method that predicts a range of properties, including critical properties, enthalpy of formation, and heat capacity.[1][11][12][13][23][24][25] The data presented in this guide from the Joback method should be considered as estimates.
-
Benson Group Increment Theory: This is a more refined group contribution method that often provides more accurate estimations for the heat of formation by considering the immediate neighbors of each group.[7][8][10][26][27]
Caption: Logic diagram for group contribution methods.
Relevance to Drug Development and Scientific Research
While 1-methoxy-3-methylbutane is not a common active pharmaceutical ingredient, its properties as an ether make it relevant to the pharmaceutical industry in several ways:
-
Solvent in Synthesis and Formulation: Ethers are generally good solvents for a wide range of organic molecules due to their moderate polarity and ability to act as hydrogen bond acceptors.[3][5][21][22][28][29][30][31][32][33] 1-Methoxy-3-methylbutane could serve as a "greener" solvent alternative in some applications due to its potential for lower toxicity compared to some traditional solvents.
-
Excipient in Drug Formulations: Ethers like polyethylene glycol (PEG) are widely used as excipients to improve the solubility and stability of drugs.[3] The solvency characteristics of 1-methoxy-3-methylbutane suggest its potential for investigation in this area.
-
Component of Drug Delivery Systems: The unique transport properties of some ethers are utilized in drug delivery systems.[3][4] Understanding the thermodynamic interactions of 1-methoxy-3-methylbutane with other molecules is crucial for exploring such applications.
Safety and Handling
According to available Safety Data Sheets (SDS), 1-methoxy-3-methylbutane is a combustible liquid and can cause serious eye irritation.[34] It is important to handle this chemical with appropriate personal protective equipment, including safety glasses and gloves, in a well-ventilated area.[28][29][35] Keep away from heat, sparks, and open flames.[28]
Conclusion
This technical guide has provided a detailed overview of the thermodynamic properties of 1-methoxy-3-methylbutane. While a significant portion of the available data is based on reliable estimation methods, there is a clear need for more extensive experimental validation. The methodologies outlined herein provide a framework for such investigations. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these properties is essential for process optimization, safety, and the exploration of novel applications for this versatile ether.
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Benson group increment theory | Wikipedia audio article. (2018, December 27). YouTube. [Link]
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Clinical Significance and Role of Ethers as Anesthetics. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]
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Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. (2025, January 19). YouTube. [Link]
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Key Uses of Ethers in Health Care Industry | Chemistry Guide. (n.d.). Vedantu. Retrieved January 17, 2026, from [Link]
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Physics Benson group increment theory 15 10 24 #Shorts #YouTube #Trending #Viral #News #Headlines. (2024, October 19). YouTube. [Link]
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Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. (2023). Taylor & Francis Online. [Link]
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The thermodynamics of vaporization of ethyl tert-butyl ether, isobutyl tert-butyl ether, and di-isopropyl ether. (2007). Thermodynamics Research Center. [Link]
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Group Contribution Values for the Thermodynamic Functions of Hydration at 298.15 K, 0.1 MPa. 3. Aliphatic Monoethers, Diethers, and Polyethers. (2006). ResearchGate. [Link]
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Properties Estimation with the Joback method. (n.d.). EgiChem | Tools. Retrieved January 17, 2026, from [Link]
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Butane, 1-methoxy-3-methyl-. (n.d.). In Cheméo. Retrieved January 17, 2026, from [Link]
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Pharmaceutical Applications of Cellulose Ethers and Cellulose Ether Esters. (2018). ResearchGate. [Link]
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1-methoxy-3-methyl butane, 626-91-5. (n.d.). The Good Scents Company. Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide on the Health and Safety of Methyl Isoamyl Ether
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl isoamyl ether (MIAE), also known as 1-methoxy-3-methylbutane (CAS No. 626-91-5), is an organic compound classified as an ether.[1][2] With its characteristic ether-like odor, it is a colorless, volatile liquid.[2][3] MIAE sees use as a solvent in various industrial applications, including in formulations for paints, varnishes, and lacquers, and as a fuel additive to enhance combustion efficiency.[3] Despite its applications, a thorough investigation of its chemical, physical, and toxicological properties is notably absent in publicly accessible literature. This guide synthesizes the available information on methyl isoamyl ether and provides a framework for its safe handling based on the known properties of similar aliphatic ethers, while clearly delineating the existing data gaps.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of a substance is paramount for its safe handling and for anticipating its behavior under various laboratory conditions. The known properties of methyl isoamyl ether are summarized below. It is important to note the absence of a reported flash point in some sources, which is a critical parameter for assessing flammability hazards.[3]
| Property | Value | Source(s) |
| CAS Number | 626-91-5 | [3][4][5] |
| Molecular Formula | C₆H₁₄O | [3][4][5] |
| Molecular Weight | 102.17 g/mol | [3][4] |
| Appearance | Colorless liquid | [1][2][3] |
| Odor | Ether-like | [1][2] |
| Boiling Point | 91.45°C | [3] |
| Melting Point | -105.78°C (estimate) | [3] |
| Density | 0.7470 g/cm³ | [3] |
| Vapor Pressure | 82.9 mmHg at 25°C | [3] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and diethyl ether.[1][2] | [1] |
Hazard Identification and Toxicological Profile: A Noteworthy Data Gap
This lack of specific data necessitates a cautious approach, treating methyl isoamyl ether with the same level of concern as other volatile, flammable ethers for which toxicological data is established. Ethers as a class of compounds can pose several hazards, including:
-
Peroxide Formation: Like many ethers, methyl isoamyl ether has the potential to form explosive peroxides when exposed to air and light over extended periods.[2]
-
Central Nervous System Effects: Inhalation of high concentrations of ether vapors can lead to narcotic effects, including drowsiness, dizziness, and loss of consciousness.
-
Irritation: Direct contact may cause irritation to the skin, eyes, and respiratory tract.
Given the absence of specific toxicological data, no occupational exposure limits (OELs) have been established for methyl isoamyl ether by regulatory bodies such as OSHA or ACGIH.
Engineering Controls and Personal Protective Equipment (PPE)
In the absence of specific exposure limits, the principle of "As Low As Reasonably Practicable" (ALARP) should be rigorously applied to minimize any potential exposure. A hierarchical approach to controls is mandated.
3.1. Engineering Controls
The primary method for controlling exposure to volatile organic compounds like methyl isoamyl ether is through robust engineering controls.
-
Ventilation: All work with methyl isoamyl ether should be conducted in a well-ventilated area. For laboratory-scale operations, a certified chemical fume hood is essential.
-
Process Enclosure: For larger-scale applications, the use of closed systems or process enclosures can significantly reduce the release of vapors into the work environment.
3.2. Personal Protective Equipment (PPE)
PPE should be considered the last line of defense, used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.
-
Skin Protection:
-
Gloves: Chemically resistant gloves should be worn. Given the lack of specific permeation data for methyl isoamyl ether, it is advisable to consult glove manufacturer charts for resistance to similar ethers. Nitrile gloves may offer suitable protection for incidental contact, but this should be verified.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and potential flash fires.
-
-
Respiratory Protection: In situations where engineering controls cannot maintain exposure at a sufficiently low level, or during emergency situations, respiratory protection is necessary. A NIOSH-approved respirator with organic vapor cartridges is recommended. A comprehensive respiratory protection program, including fit testing and cartridge change-out schedules, must be in place.
Safe Handling and Storage
Proper handling and storage procedures are critical for preventing accidents and minimizing exposure.
4.1. Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
4.2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, particularly strong oxidizing agents.
-
Containers should be dated upon receipt and upon opening to monitor for potential peroxide formation.
-
Consider testing for peroxides before distilling or concentrating the ether, especially if it has been stored for an extended period.
Emergency Procedures
A clear and well-rehearsed emergency plan is essential for any laboratory or facility handling flammable and potentially hazardous chemicals.
5.1. Spill Response
-
Minor Spills:
-
Evacuate non-essential personnel.
-
Ensure adequate ventilation.
-
Remove all ignition sources.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert personnel in adjacent areas.
-
Contact your institution's emergency response team.
-
5.2. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
Methyl isoamyl ether is a useful solvent and fuel additive, but it is accompanied by a significant lack of comprehensive health and safety data. This guide underscores the importance of treating this chemical with a high degree of caution, adhering to the general safety principles for handling volatile and flammable ethers. The causality behind these precautions is rooted in the potential for flammability, peroxide formation, and unknown toxicological effects. Researchers, scientists, and drug development professionals must operate under the assumption of hazard in the absence of data and implement stringent engineering controls, diligent work practices, and appropriate personal protective equipment. As new data becomes available, these safety protocols should be revisited and updated accordingly.
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LookChem. (n.d.). Cas 626-91-5, methyl isoamyl ether. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-methoxy-3-methyl butane, 626-91-5. Retrieved from [Link]
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ChemWhat. (n.d.). methyl isoamyl ether CAS#: 626-91-5. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity Profile of 1-Methoxy-3-methylbutane with Common Reagents
Introduction
1-Methoxy-3-methylbutane, also known as methyl isoamyl ether, is a dialkyl ether characterized by a methoxy group attached to an isopentyl chain.[1][2] Its classification as a simple, saturated ether largely dictates its chemical behavior, rendering it a relatively inert and stable compound.[3][4] This inherent stability makes it an attractive solvent for a variety of chemical transformations, particularly those involving strong bases or nucleophiles where protic or more reactive polar aprotic solvents would be unsuitable.[4][5] This guide provides a comprehensive analysis of the reactivity profile of 1-methoxy-3-methylbutane with common classes of reagents, offering insights into its stability and potential transformations under various laboratory conditions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of 1-methoxy-3-methylbutane is essential for its effective use. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O | |
| Molecular Weight | 102.17 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Characteristic ether-like | |
| Boiling Point | 98-99 °C | |
| Density | 0.751 g/cm³ at 20 °C | |
| Solubility | Soluble in organic solvents, limited solubility in water |
Synthesis of 1-Methoxy-3-methylbutane via Williamson Ether Synthesis
The most common and versatile method for the preparation of unsymmetrical ethers like 1-methoxy-3-methylbutane is the Williamson ether synthesis.[6][7] This reaction proceeds via an S(N)2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[6] For the synthesis of 1-methoxy-3-methylbutane, there are two possible routes: the reaction of sodium methoxide with 1-bromo-3-methylbutane or the reaction of sodium 3-methyl-1-butoxide with a methyl halide. The former is the preferred route due to the use of a primary alkyl halide, which minimizes the competing E2 elimination reaction that can occur with more sterically hindered halides.[8]
General Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in an excess of 3-methyl-1-butanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is complete when all the sodium has reacted to form sodium 3-methyl-1-butoxide.
-
Ether Formation: To the freshly prepared alkoxide solution, slowly add a stoichiometric equivalent of methyl iodide (or another suitable methyl halide) at room temperature.
-
Reaction Monitoring: The reaction mixture is typically heated to reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude 1-methoxy-3-methylbutane can be purified by distillation.
Reactivity with Common Reagents
Reactivity with Acids: Ether Cleavage
The most significant reaction of ethers is their cleavage by strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI).[9][10][11] Ethers are generally resistant to cleavage by weaker acids.[12] The reaction with strong acids proceeds via nucleophilic substitution, where the ether oxygen is first protonated to form a good leaving group (an alcohol).[5]
For a primary ether such as 1-methoxy-3-methylbutane, the subsequent nucleophilic attack by the halide ion occurs via an S(_N)2 mechanism.[10][13] The nucleophile (Br⁻ or I⁻) will attack the less sterically hindered carbon atom. In the case of 1-methoxy-3-methylbutane, the methyl group is less sterically hindered than the isopentyl group, leading to the formation of methyl bromide and 3-methyl-1-butanol.
-
Materials:
-
1-Methoxy-3-methylbutane
-
48% Hydrobromic acid
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methoxy-3-methylbutane and an excess of 48% hydrobromic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by GC analysis of aliquots.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting products, methyl bromide (a gas at room temperature) and 3-methyl-1-butanol, can be separated and purified by appropriate methods, such as distillation for the alcohol.
-
Reactivity with Bases
Dialkyl ethers like 1-methoxy-3-methylbutane are generally unreactive towards bases.[4] They lack acidic protons and are poor electrophiles, making them resistant to attack by common bases such as sodium hydroxide and even strong organometallic bases like organolithium reagents under typical conditions.[14][15] This inertness is a key reason for their widespread use as solvents in reactions involving strong bases, such as Grignard and organolithium reactions.[4] While some activated ethers can be cleaved by very strong bases, simple, unactivated ethers like 1-methoxy-3-methylbutane are stable.[15][16] Studies on the stability of organolithium reagents in ethereal solvents indicate that while some decomposition can occur over time, especially at elevated temperatures, ethers are generally suitable solvents for these reagents.[17][18]
Reactivity with Oxidizing Agents
Saturated ethers are generally resistant to oxidation by common oxidizing agents such as potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) under standard conditions.[19][20] The carbon-oxygen single bonds are strong, and there are no readily available sites for oxidation. However, prolonged exposure to atmospheric oxygen can lead to the slow formation of explosive peroxides at the carbon atom adjacent to the ether oxygen.[3] This is a significant safety concern, and ethers should be stored properly and tested for the presence of peroxides before use, especially if they have been stored for an extended period. Vigorous oxidation conditions can lead to the cleavage of C-C bonds, but this is not a synthetically useful reaction for simple ethers.[21]
Reactivity with Reducing Agents
The ether functional group is inert to most reducing agents, including common hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[22][23] These reagents are typically used to reduce carbonyl compounds, and they do not affect the C-O bonds of an ether.[24][25] This stability allows for the selective reduction of other functional groups within a molecule containing an ether moiety.
Conclusion
1-Methoxy-3-methylbutane exhibits a reactivity profile characteristic of a simple dialkyl ether, defined by its general inertness. Its stability in the presence of bases, oxidizing agents, and reducing agents under normal laboratory conditions makes it a valuable and versatile solvent in organic synthesis. The primary mode of reactivity for 1-methoxy-3-methylbutane is its cleavage under strongly acidic conditions, particularly with hydrohalic acids, which proceeds through a predictable S(_N)2 mechanism. A thorough understanding of this reactivity profile is crucial for its safe and effective application in research and development, enabling chemists to leverage its properties as a stable reaction medium while being mindful of its specific reactivity with strong acids.
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-
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An In-Depth Technical Guide to the Alternative Names and Identifiers of Butane, 1-methoxy-3-methyl-
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the various alternative names and identifiers for the chemical compound Butane, 1-methoxy-3-methyl-. The accurate identification of chemical compounds is critical in research and development to ensure clarity, avoid ambiguity, and facilitate effective data exchange. This document aims to consolidate the nomenclature and key identifiers for this compound from various authoritative sources.
Introduction
Butane, 1-methoxy-3-methyl-, is an organic compound classified as an ether. Structurally, it consists of a methoxy group (-OCH3) attached to a 3-methylbutane backbone.[1] This compound is a colorless liquid at room temperature with a characteristic ether-like odor.[1] It exhibits limited solubility in water but is soluble in organic solvents such as ethanol and diethyl ether.[1] Its primary applications are as a solvent in chemical reactions and as an intermediate in organic synthesis.[1] Given its utility, a thorough understanding of its various identifiers is paramount for seamless scientific communication and procurement.
Chemical Structure and Identifiers
The unambiguous identification of a chemical substance relies on a combination of systematic names, common names, and registry numbers. The following diagram illustrates the chemical structure of Butane, 1-methoxy-3-methyl- and its core identifiers.
Sources
A Technical Guide to Methyl Isoamyl Ether: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isoamyl ether (MIAE), systematically known as 1-methoxy-3-methylbutane, is an organic compound with a history rooted in the foundational principles of organic synthesis. This guide provides an in-depth exploration of its discovery, the evolution of its synthesis, and its applications, offering valuable insights for professionals in research and development. While its isomeric cousin, tertiary amyl methyl ether (TAME), has garnered significant attention as a fuel oxygenate, MIAE possesses its own unique properties and a distinct historical trajectory.
The Dawn of Ether Synthesis: A Historical Context
The story of methyl isoamyl ether begins with the broader history of ether synthesis. In the mid-19th century, the chemical world was grappling with the fundamental structures of organic molecules. A pivotal moment arrived in 1850 when English chemist Alexander Williamson developed the reaction that now bears his name: the Williamson ether synthesis.[1][2] This reaction, involving an alkoxide and an alkyl halide, was instrumental in proving the structure of ethers and became a cornerstone of organic chemistry.[1] It provided a versatile and relatively straightforward method for the preparation of both symmetrical and unsymmetrical ethers.[1]
While the exact date and individual credited with the first synthesis of methyl isoamyl ether are not definitively documented in readily available historical records, it is highly probable that it was first prepared in a laboratory setting utilizing the Williamson ether synthesis. This method would have provided a clear and predictable pathway to its formation for 19th-century chemists.
The Williamson Ether Synthesis: The Foundational Method
The Williamson ether synthesis remains a fundamental and widely taught method for the preparation of ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
Reaction Mechanism
-
Formation of the Alkoxide: In the first step, a strong base is used to deprotonate isoamyl alcohol (3-methyl-1-butanol) to form the corresponding isoamyloxide. Common bases for this purpose include sodium hydride (NaH) or metallic sodium.
-
Nucleophilic Attack: The resulting isoamyloxide ion, a potent nucleophile, then attacks an electrophilic methyl halide, such as methyl iodide or methyl bromide.
-
Product Formation: The nucleophilic attack results in the displacement of the halide ion and the formation of the ether linkage, yielding methyl isoamyl ether and a salt byproduct.
Experimental Protocol: A Representative Williamson Synthesis of Methyl Isoamyl Ether
Materials:
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Apparatus for reflux with stirring and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a dispersion of sodium hydride in mineral oil is washed with anhydrous diethyl ether to remove the oil. A solution of isoamyl alcohol in anhydrous diethyl ether is then added dropwise to the sodium hydride suspension at 0 °C with constant stirring. The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium isoamyloxide.
-
Ether Formation: The flask is cooled again to 0 °C, and a solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is gently refluxed for several hours to ensure the completion of the reaction.
-
Workup and Purification: After cooling to room temperature, the reaction is quenched by the careful addition of water to destroy any unreacted sodium hydride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation, and the resulting crude methyl isoamyl ether is purified by fractional distillation.
Diagram of the Williamson Ether Synthesis for Methyl Isoamyl Ether
Caption: Williamson synthesis of methyl isoamyl ether.
Modern Industrial Synthesis: Catalytic Etherification
While the Williamson synthesis is a valuable laboratory method, modern industrial production of ethers often relies on more atom-economical and environmentally friendly processes. The primary route for the large-scale synthesis of similar ethers, like TAME, is the acid-catalyzed addition of an alcohol to an olefin.[3]
For methyl isoamyl ether, a plausible industrial synthesis would involve the reaction of isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene) with methanol in the presence of an acidic catalyst.[4]
Reaction Mechanism:
This reaction proceeds via a carbocation intermediate.
-
Protonation of the Alkene: The acidic catalyst protonates the double bond of isoamylene, forming a relatively stable tertiary carbocation.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated, regenerating the acid catalyst and yielding the ether product.
Catalysts and Conditions:
A variety of acidic catalysts can be employed, including:
-
Sulfuric Acid: A traditional, though corrosive, catalyst.
-
Solid Acid Catalysts: More environmentally benign and easily separable catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites, are favored in modern industrial processes.[4]
Reaction conditions are typically mild, with temperatures ranging from 50-100°C and pressures sufficient to maintain the reactants in the liquid phase.
Diagram of the Catalytic Etherification of Isoamylene
Caption: Industrial synthesis of methyl isoamyl ether.
A History of Applications: From Solvent to Specialty Chemical
The applications of methyl isoamyl ether have evolved over time, reflecting broader trends in the chemical industry.
Early Uses as a Solvent
Ethers, in general, were recognized early on for their utility as inert solvents in organic reactions. Their ability to dissolve a wide range of nonpolar and moderately polar compounds, coupled with their relatively low reactivity, made them indispensable in the laboratory. While diethyl ether was the most common solvent, other ethers, including presumably methyl isoamyl ether, would have found use in specific applications where its physical properties, such as its boiling point (approximately 91-93 °C), were advantageous.
Modern Applications
In contemporary times, methyl isoamyl ether has found niche applications in several areas:
-
Specialty Solvent: It continues to be used as a solvent in organic synthesis and as a reaction medium.
-
Food Preservative: Methyl isoamyl ether is used as a food preservative, leveraging its chemical properties to inhibit microbial growth.[5]
-
Flavor and Fragrance Industry: The pleasant, ether-like odor of methyl isoamyl ether lends itself to applications in the flavor and fragrance industry, where it can be used as a component in formulations. The broader class of isoamyl derivatives, such as isoamyl acetate (banana oil), has a long history in this sector.[6]
Physicochemical Properties
A summary of the key physicochemical properties of methyl isoamyl ether is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O | [7] |
| Molecular Weight | 102.18 g/mol | [7] |
| Boiling Point | 91-93 °C | N/A |
| Density | ~0.76 g/cm³ | [7] |
| CAS Number | 626-91-5 | [7] |
Conclusion
Methyl isoamyl ether, while not as commercially prominent as some of its isomers, holds a significant place in the history and practice of organic chemistry. Its story begins with the revolutionary Williamson ether synthesis, a testament to the ingenuity of 19th-century chemists. Today, it continues to find utility as a specialty solvent and in niche applications within the food and fragrance industries. For researchers and drug development professionals, understanding the synthesis and properties of such fundamental molecules provides a valuable perspective on the evolution of organic chemistry and the ongoing search for novel applications for well-established compounds.
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An In-Depth Technical Guide to the Natural Occurrence of 1-Methoxy-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-3-methylbutane, also known as isoamyl methyl ether, is a volatile organic compound with a characteristic ether-like odor. While it has applications as a food preservative, its natural occurrence is not widely documented in prominent scientific literature. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of 1-methoxy-3-methylbutane, exploring potential sources, discussing plausible biosynthetic pathways, and detailing the analytical methodologies required for its detection and quantification in complex natural matrices. This guide serves as a foundational resource for researchers in natural product chemistry, food science, and drug development who may encounter this compound or seek to understand its role in natural systems.
Introduction
1-Methoxy-3-methylbutane (CAS No. 626-91-5) is an aliphatic ether with the chemical formula C₆H₁₄O.[1] It is a colorless liquid with a characteristic ether-like scent.[2] While some sources note that it is "found in nature," specific details regarding its natural distribution are scarce in readily available scientific literature.[3] This guide aims to consolidate the available information and provide a scientific framework for investigating the natural occurrence of this compound.
Table 1: Chemical and Physical Properties of 1-Methoxy-3-methylbutane
| Property | Value | Source |
| Chemical Formula | C₆H₁₄O | [1] |
| Molar Mass | 102.18 g/mol | [2] |
| CAS Number | 626-91-5 | [1] |
| Synonyms | Isoamyl methyl ether, Isopentyl methyl ether, Methyl isopentyl ether, 3-Methyl-1-methoxybutane | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Characteristic ether-like | [2] |
Natural Occurrence: An Elusive Presence
Despite its simple structure and potential role as a flavor or aroma compound, 1-methoxy-3-methylbutane has not been widely reported as a significant volatile constituent in commonly studied fruits, vegetables, or alcoholic beverages. Extensive analyses of the volatile profiles of fruits known for their complex aromas, such as durian and muskmelon, have identified a wide range of esters, alcohols, aldehydes, and sulfur compounds, but have not listed 1-methoxy-3-methylbutane among the identified constituents.[4][5][6][7][8][9][10][11][12]
This notable absence from the volatile profiles of well-characterized fruits suggests several possibilities:
-
Trace Constituent: It may be present in concentrations below the detection limits of standard analytical methods used in general volatile surveys.
-
Specific to Underexplored Flora: Its occurrence may be limited to specific, less-common plant species or varieties that have not been subjected to comprehensive volatile analysis.
-
Microbial Origin: It could be a metabolic byproduct of specific microorganisms, such as yeasts or bacteria, under particular environmental conditions.
-
Artifact of Processing: In some reported instances in food products, its presence could potentially arise from processing or as a minor component in flavoring additives. One source mentions its use as a food preservative, which might lead to its detection in certain food items.[13]
Further research, employing highly sensitive and targeted analytical techniques, is necessary to definitively establish the natural distribution of 1-methoxy-3-methylbutane.
Biosynthesis: A Postulated Pathway
The biosynthetic pathway for 1-methoxy-3-methylbutane has not been elucidated. However, based on its structure, a plausible pathway can be hypothesized involving the methylation of isoamyl alcohol (3-methyl-1-butanol). Isoamyl alcohol is a common fusel alcohol produced by yeast during fermentation and is also a natural constituent of many fruits.
The key enzymatic step would be the transfer of a methyl group to the hydroxyl group of isoamyl alcohol. This reaction is typically catalyzed by a class of enzymes known as O-methyltransferases (OMTs) .[14][15]
In this proposed pathway, an O-methyltransferase would utilize a methyl donor, most commonly S-adenosyl methionine (SAM), to methylate the hydroxyl group of isoamyl alcohol, yielding 1-methoxy-3-methylbutane and S-adenosyl-L-homocysteine. While various OMTs have been characterized in plants and microbes with specificity for a wide range of substrates, including phenylpropanoids, flavonoids, and alkaloids, an OMT with specific activity towards short-chain aliphatic alcohols like isoamyl alcohol has not been definitively identified.[16][17] The promiscuity of some OMTs, however, leaves open the possibility that this reaction could occur as a side activity of an enzyme with a different primary substrate.
Analytical Methodologies for Detection and Quantification
The detection and quantification of 1-methoxy-3-methylbutane in natural matrices require sensitive and selective analytical techniques due to its likely low concentration and the complexity of the volatile profiles of natural products. The primary method for the analysis of such volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS) .
Sample Preparation and Extraction
The choice of extraction method is critical for the efficient recovery of 1-methoxy-3-methylbutane from a sample matrix.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and relatively simple technique for the extraction of volatile and semi-volatile compounds. The choice of fiber coating is crucial for the selective extraction of the target analyte.
-
Solvent Extraction: This traditional method involves the extraction of the sample with an organic solvent, followed by concentration of the extract.
-
Simultaneous Distillation-Extraction (SDE): This technique is suitable for the extraction of volatile compounds from aqueous samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and identification of volatile compounds.
-
Gas Chromatography (GC): A non-polar or medium-polar capillary column is typically used for the separation of volatile compounds. The temperature program of the GC oven is optimized to achieve good resolution of the target analyte from other matrix components.
-
Mass Spectrometry (MS): The mass spectrometer is used for the detection and identification of the eluted compounds. Identification is achieved by comparing the obtained mass spectrum with reference spectra in databases such as the NIST Mass Spectral Library. For unambiguous identification, the retention time of the analyte should also be compared with that of an authentic standard.
Table 2: Key Parameters for GC-MS Analysis of 1-Methoxy-3-methylbutane
| Parameter | Recommended Condition | Rationale |
| GC Column | Non-polar (e.g., DB-5ms) or slightly polar (e.g., DB-WAX) capillary column | Good separation of volatile non-polar to medium-polar compounds. |
| Injection Mode | Splitless or split with a low split ratio | To enhance sensitivity for trace-level analysis. |
| Oven Program | Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) | To effectively separate compounds with a wide range of boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra for library matching. |
| MS Detection | Full scan mode for initial identification; Selected Ion Monitoring (SIM) for targeted quantification | Full scan provides comprehensive spectral information, while SIM offers higher sensitivity and selectivity for target analytes. |
Conclusion and Future Perspectives
The natural occurrence of 1-methoxy-3-methylbutane remains an area with limited documented evidence. While its chemical properties and odor profile suggest a potential role as a natural flavor or aroma compound, its absence in the volatile profiles of many well-studied natural products indicates that it is likely not a ubiquitous constituent.
Future research should focus on:
-
Targeted Screening: Employing sensitive and selective analytical methods to screen a wide variety of underexplored plants, fruits, and microbial ferments for the presence of 1-methoxy-3-methylbutane.
-
Biosynthetic Pathway Elucidation: Investigating the potential for O-methyltransferases from various natural sources to methylate isoamyl alcohol. This could involve in vitro enzyme assays with purified enzymes or heterologous expression of candidate genes in microbial systems.
-
Sensory Analysis: If found in significant quantities in a natural source, conducting sensory studies to determine its contribution to the overall flavor and aroma profile.
A deeper understanding of the natural occurrence and biosynthesis of 1-methoxy-3-methylbutane could have implications for the food and fragrance industries, as well as for our fundamental understanding of the diversity of natural products.
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Comparative analysis of volatile compounds in different muskmelon cultivars in Xinjiang based on HS-SPME-GC-MS and transcriptomics. Maximum Academic Press. Available at: [Link]
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Extraction and Identification of Durian’s Volatile: A Review. ACS Publications. Available at: [Link]
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Influence of thermal processing on the volatile constituents of muskmelon puree. PMC. Available at: [Link]
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Volatile Compound Production and Quality Characteristics of Durian Fruit Cv. Monthong as Affected by 1-methylcyclopropene and Modified Atmosphere Storage. Walailak Journal of Science and Technology. Available at: [Link]
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MONITORING VOLATILE COMPOUNDS EMITTED BY DURIAN PULP (DURIO ZIBETHINUS MURR.) AT MATURE AND RIPE STAGE USING SOLID PHASE MICROEXTRACTION (SPME). ISHS. Available at: [Link]
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Durian - Wikipedia. Wikipedia. Available at: [Link]
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Comparative analysis of volatile compounds in different muskmelon cultivars in Xinjiang based on HS-SPME-GC-MS. Maximum Academic Press. Available at: [Link]
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Chemical compositions and volatile compounds of Sabah indigenous durian (Durio dulcis Becc.). Food Research. Available at: [Link]
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Volatile Components of Muskmelon Fruit. ACS Publications. Available at: [Link]
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Bioactive compounds from Cucumis melo L. fruits as potential nutraceutical food ingredients and juice processing using membrane technology. NIH. Available at: [Link]
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1-methoxy-3-methyl butane, 626-91-5. The Good Scents Company. Available at: [Link]
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CAS No : 626-91-5 | Product Name : 1-Methoxy-3-methyl Butane | Pharmaffiliates. Pharmaffiliates. Available at: [Link]
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Lipase Mediated Isoamyl Acetate Synthesis in Solvent-Free System Using Vinyl Acetate as Acyl Donor. Food Technology and Biotechnology. Available at: [Link]
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Methodological & Application
Application Note: The Use of Butane, 1-methoxy-3-methyl- (Methyl Isoamyl Ether) as a High-Performance Solvent for Grignard Reactions
Abstract
The selection of an appropriate solvent is critical to the success of Grignard reactions, influencing reagent formation, stability, and reactivity. While traditional ethers like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard, they possess limitations such as low boiling points, high volatility, and potential for peroxide formation.[1][2] This application note presents Butane, 1-methoxy-3-methyl- , also known as methyl isoamyl ether (MIAE), as a superior alternative solvent for Grignard reactions. We provide a comprehensive overview of its physicochemical properties, detail the mechanistic advantages it offers, and present a detailed protocol for its application. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize Grignard syntheses for improved safety, efficiency, and scalability.
Introduction: The Critical Role of Solvents in Grignard Chemistry
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[3][4] The reaction's success hinges on the ethereal solvent, which plays a multifaceted role beyond simply dissolving the reagents.[5] The lone pair electrons on the ether's oxygen atom coordinate with the electron-deficient magnesium center of the Grignard reagent (RMgX). This solvation stabilizes the reagent, prevents its aggregation, and maintains its reactivity.[6][7] This dynamic relationship is described by the Schlenk equilibrium, where the solvent influences the position of the equilibrium between the diorganomagnesium species (R₂Mg) and the magnesium halide salt (MgX₂).[7][8]
Traditional solvents like Et₂O and THF, while effective, present significant process safety and scalability challenges.[1] Et₂O has a very low boiling point (34.6 °C) and high volatility, making temperature control difficult and increasing fire risk.[6] THF has a higher boiling point (66 °C) but is fully miscible with water, which can complicate aqueous work-up procedures and product isolation.[6][9] This necessitates the exploration of alternative solvents that offer a more favorable combination of physical properties and chemical performance.
Physicochemical Profile: Butane, 1-methoxy-3-methyl- vs. Standard Ethers
Butane, 1-methoxy-3-methyl- (CAS 626-91-5) is an ether solvent that presents a compelling alternative for Grignard reactions.[10][11][12] Its properties offer distinct advantages over traditional solvents, particularly concerning reaction temperature and process safety.
| Property | Butane, 1-methoxy-3-methyl- | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyl-THF (2-MeTHF) |
| CAS Number | 626-91-5[11][12] | 60-29-7 | 109-99-9 | 96-47-9 |
| Molecular Formula | C₆H₁₄O[11][12] | C₄H₁₀O | C₄H₈O | C₅H₁₀O |
| Molecular Weight | 102.17 g/mol [11][13] | 74.12 g/mol | 72.11 g/mol | 86.13 g/mol |
| Boiling Point (°C) | 91 °C[13] | 34.6 °C | 66 °C[6] | 80 °C[2] |
| Flash Point (°C) | ~ -7 °C (Estimated) | -45 °C | -14 °C[2] | -11 °C |
| Water Solubility | Limited[10] | 6.9 g/100 mL | Miscible[2] | 14 g/100 mL |
| Density (g/mL) | 0.687[13] | 0.713 | 0.889 | 0.854 |
Mechanistic Advantages and Rationale for Use
The utility of Butane, 1-methoxy-3-methyl- stems from its unique structural and physical properties, which directly address the shortcomings of traditional solvents.
Enhanced Thermal Profile and Reaction Control
With a boiling point of 91 °C, Butane, 1-methoxy-3-methyl- allows for a significantly wider operational temperature range compared to diethyl ether.[13] This is particularly advantageous for reactions involving less reactive organic halides, which often require higher temperatures to initiate and proceed at a reasonable rate.[6] The higher boiling point facilitates better thermal control over the often exothermic Grignard formation, reducing the risk of runaway reactions.
Solvent Coordination and Reagent Stability
Like other ethers, the oxygen atom in Butane, 1-methoxy-3-methyl- coordinates with the magnesium center of the Grignard reagent, forming a stabilizing complex. This solvation is essential for the formation and reactivity of the organometallic species.
Caption: Coordination of the ether oxygen with the magnesium center.
Improved Work-up Efficiency
The limited miscibility of Butane, 1-methoxy-3-methyl- with water simplifies the aqueous work-up phase.[10] Unlike THF, which requires the addition of a second organic solvent to achieve phase separation, reactions conducted in Butane, 1-methoxy-3-methyl- allow for a clean and efficient phase split, reducing solvent waste and improving process efficiency.[9] This property is shared with other "greener" solvents like 2-MeTHF.[1][2]
Health and Safety Considerations
As with all ether solvents, Butane, 1-methoxy-3-methyl- is flammable and should be handled with appropriate precautions. It is a combustible liquid that can cause serious eye irritation.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[15][16] Ensure all glassware is free from static discharge by proper grounding.[16] Keep away from heat, sparks, open flames, and other ignition sources.[14][15]
Detailed Experimental Protocol: Synthesis of Diphenylmethanol
This protocol describes the formation of phenylmagnesium bromide and its subsequent reaction with benzaldehyde using Butane, 1-methoxy-3-methyl- as the solvent.
Materials and Reagents
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Bromobenzene, anhydrous
-
Benzaldehyde, anhydrous
-
Butane, 1-methoxy-3-methyl-, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard organic solvents for purification (e.g., hexane, ethyl acetate)
Glassware Preparation
Causality: Grignard reagents are highly reactive towards protic sources, especially water.[17][18] Any residual moisture will quench the reagent, preventing the desired reaction.
-
Ensure all glassware (three-neck round-bottom flask, condenser, dropping funnel) is scrupulously cleaned and dried in an oven at >120 °C overnight.
-
Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon gas. This inert atmosphere must be maintained throughout the reaction.
Grignard Reagent Formation (Phenylmagnesium Bromide)
-
Place magnesium turnings (1.2 eq) and a single crystal of iodine into the dried three-neck flask equipped with a magnetic stir bar.
-
Assemble the reflux condenser and dropping funnel. Maintain a positive pressure of inert gas.
-
Add anhydrous Butane, 1-methoxy-3-methyl- (approx. 5 mL per gram of Mg) to the flask via syringe.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous Butane, 1-methoxy-3-methyl-.
-
Add a small portion (~10%) of the bromobenzene solution to the stirring magnesium suspension.
-
Initiation: The reaction is indicated by the disappearance of the brown iodine color and the spontaneous initiation of reflux. Gentle warming with a heat gun may be necessary. If the reaction does not start, sonication can be an effective initiation method.[7]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of Butane, 1-methoxy-3-methyl- allows for a more controlled addition than with diethyl ether.
-
After the addition is complete, continue to stir the mixture at a gentle reflux (using a heating mantle) for an additional 30-60 minutes until most of the magnesium has been consumed.
-
Cool the resulting dark grey-brown solution to 0 °C in an ice bath.
Reaction with Benzaldehyde
-
Dissolve benzaldehyde (0.95 eq) in anhydrous Butane, 1-methoxy-3-methyl- in the dropping funnel.
-
Add the benzaldehyde solution dropwise to the cooled, stirring Grignard reagent. This reaction is exothermic; maintain the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Work-up and Purification
-
Cool the reaction mixture again to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel. The organic layer (containing the product) should separate cleanly from the aqueous layer.
-
Separate the layers. Extract the aqueous layer twice with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude diphenylmethanol product by recrystallization or column chromatography.
Workflow Visualization
The following diagram outlines the key stages of the experimental protocol.
Caption: Experimental workflow for Grignard synthesis.
Expected Results and Conclusion
The use of Butane, 1-methoxy-3-methyl- as a solvent in Grignard reactions is expected to yield results comparable or superior to those obtained with traditional solvents like THF, particularly for substrates that require higher reaction temperatures.[1][9] The primary advantages are operational: enhanced safety due to a higher boiling point and flash point compared to diethyl ether, and simplified work-up procedures due to low water miscibility, leading to reduced solvent consumption and waste. These benefits make Butane, 1-methoxy-3-methyl- an excellent choice for both laboratory-scale synthesis and industrial-scale production, aligning with the principles of green chemistry by improving process efficiency and safety.[2]
References
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Title: Butane, 1-methoxy-3-methyl- Source: NIST Chemistry WebBook URL: [Link]
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Title: Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions Source: Green Chemistry (RSC Publishing) URL: [Link]
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Title: 25. The Grignard Reaction Source: University of California, Irvine - Department of Chemistry URL: [Link]
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Title: Butane, 1-methoxy-3-methyl- | C6H14O | CID 136445 Source: PubChem - NIH URL: [Link]
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Title: 1-(Methoxymethoxy)-3-methylbutane | C7H16O2 | CID 12651579 Source: PubChem - NIH URL: [Link]
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Title: 1-methoxy-3-methyl butane, 626-91-5 Source: The Good Scents Company URL: [Link]
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Title: 6. Grignard Reaction Source: California State University, Bakersfield - Web Pages URL: [Link]
-
Title: Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions Source: ResearchGate URL: [Link]
-
Title: Butane, 1-methoxy-3-methyl- Mass Spectrum Source: NIST Chemistry WebBook URL: [Link]
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-
Title: Butane, 1-methoxy-3-methyl- Notes Source: NIST Chemistry WebBook URL: [Link]
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Title: APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS Source: International Journal of Advance Research In Science And Engineering (ijarse) URL: [Link]
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Application Notes and Protocols for Methyl Isoamyl Ether (MIAE) as a Mobile Phase Component in Chromatography
Foreword: Re-evaluating the Chromatographer's Toolbox with Methyl Isoamyl Ether
In the landscape of chromatographic separations, the choice of mobile phase components is a critical determinant of success. While a canonical set of solvents—acetonitrile, methanol, hexane, and select ethers like methyl tert-butyl ether (MTBE)—dominates the field, the exploration of alternative solvents offers opportunities for novel selectivity, improved safety profiles, and enhanced separation efficiency. This guide introduces Methyl Isoamyl Ether (MIAE) as a viable, yet underutilized, component for the modern chromatography laboratory.
As a senior scientist, my perspective is shaped by the constant need for innovation and problem-solving. This document is structured not as a rigid set of instructions, but as a comprehensive scientific guide. It delves into the fundamental properties of MIAE, explains the rationale for its use, and provides robust, self-validating protocols for its application. We will explore its potential by drawing logical comparisons with established ether solvents, grounding our discussion in the principles of chromatographic theory. Every recommendation is designed to be both scientifically sound and practically applicable for researchers, scientists, and drug development professionals.
Introduction to Methyl Isoamyl Ether (MIAE): A Profile
Methyl Isoamyl Ether (1-Methoxy-3-methylbutane), with CAS Number 626-91-5, is an ether solvent that presents a unique combination of properties relevant to chromatographic applications.[1][2][3][4] Its molecular structure, featuring a methyl group and a branched five-carbon isoamyl group linked by an ether oxygen, dictates its behavior as a solvent.
Physicochemical Properties: The Foundation of Chromatographic Behavior
The utility of a solvent in chromatography is directly linked to its physical and chemical characteristics. The properties of MIAE suggest its potential as a versatile mobile phase component, particularly in normal-phase and potentially in chiral and specific reversed-phase applications.
| Property | Methyl Isoamyl Ether (MIAE) | Methyl tert-Butyl Ether (MTBE) | Diethyl Ether (DEE) |
| CAS Number | 626-91-5 | 1634-04-4 | 60-29-7 |
| Molecular Formula | C₆H₁₄O[3] | C₅H₁₂O | C₄H₁₀O |
| Molecular Weight | 102.18 g/mol [3] | 88.15 g/mol | 74.12 g/mol |
| Boiling Point | 83.8 °C[5] | 55.2 °C | 34.6 °C |
| Density | 0.76 g/cm³[5] | 0.74 g/cm³ | 0.71 g/cm³ |
| LogP (o/w) | 1.67890[5] | 0.94 | 0.89 |
| Relative Polarity | ~0.1-0.2 (estimated) | 0.124[6] | 0.117[6] |
| UV Cutoff | Not widely reported, estimated ~215-220 nm | 210 nm | 215 nm |
Expert Insight: The higher boiling point of MIAE compared to MTBE and particularly DEE is a significant practical advantage. It reduces solvent evaporation from the mobile phase reservoir, leading to more stable mobile phase compositions over long analytical sequences and minimizing volatile emissions in the lab. Its higher LogP suggests a more non-polar character than MTBE and DEE, which can offer unique selectivity in both normal and reversed-phase modes.
Rationale for Use: Where Can MIAE Make a Difference?
The exploration of MIAE is driven by several potential advantages over conventional ether solvents:
-
Alternative Selectivity: The unique steric and electronic properties of the isoamyl group can lead to different interactions with stationary phases and analytes compared to the tert-butyl or ethyl groups of MTBE and DEE, respectively. This can be particularly valuable in resolving complex mixtures or closely related isomers.[7]
-
Reduced Volatility and Peroxide Formation: MIAE's higher boiling point translates to lower volatility, enhancing mobile phase stability and laboratory safety. While all ethers can form explosive peroxides over time, the structural features of MIAE may result in a slower rate of peroxide formation compared to diethyl ether, a notorious peroxide former.[8]
-
Favorable Miscibility: MIAE is expected to have excellent miscibility with common non-polar solvents like hexane and heptane, and sufficient miscibility with more polar modifiers for fine-tuning solvent strength in normal-phase chromatography.
Safety, Handling, and Waste Disposal
Trustworthiness Pillar: A protocol's value is predicated on its safety. The following are non-negotiable safety practices.
Handling any chemical solvent requires adherence to strict safety protocols. As an ether, MIAE is flammable and can form peroxides upon prolonged exposure to air and light.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. All handling of the neat solvent and mobile phase preparation should be conducted within a certified chemical fume hood.
-
Storage: Store MIAE in a tightly sealed, light-resistant container in a cool, dry, well-ventilated area designated for flammable liquids. Avoid prolonged storage after opening. It is prudent to date the bottle upon receipt and upon opening.
-
Peroxide Testing: Before distillation or significant concentration, it is crucial to test for the presence of peroxides using commercially available test strips. If peroxides are present at hazardous levels, do not proceed and consult your institution's safety officer for disposal procedures.
-
Grounding and Bonding: When transferring large volumes of MIAE, use proper grounding and bonding procedures to prevent static discharge, which can be an ignition source.
-
Waste Disposal: Dispose of MIAE-containing waste in appropriately labeled, sealed containers for hazardous chemical waste, following all institutional and local regulations. Do not mix with aqueous waste streams unless explicitly permitted.
Protocols for Mobile Phase Preparation and System Equilibration
The reproducibility of chromatographic results begins with the meticulous preparation of the mobile phase.
General Protocol for Mobile Phase Preparation
This protocol is a self-validating system designed to ensure consistency and prevent common chromatographic problems.
-
Solvent Selection: Use only HPLC-grade or higher purity solvents for all components of the mobile phase. This minimizes baseline noise, ghost peaks, and potential column contamination.
-
Component Measurement: For a binary or ternary mobile phase, measure the required volume of each solvent separately using clean, dedicated graduated cylinders or volumetric flasks. Do not mix directly in the final reservoir by adding one solvent on top of the other to a final volume mark, as this can lead to inaccuracies due to volume contraction.
-
Thorough Mixing: Combine the measured solvents in the final mobile phase reservoir. Cap the reservoir and mix thoroughly by inverting the bottle 15-20 times. For aqueous-organic mixtures, ensure a single homogeneous phase is formed.
-
Degassing: Degas the final mobile phase mixture to remove dissolved gases, which can cause pump cavitation and detector noise. Common methods include:
-
Sonication: Place the reservoir in an ultrasonic bath for 10-15 minutes.
-
Helium Sparging: Bubble high-purity helium through the mobile phase for 5-10 minutes.
-
In-line Vacuum Degassing: Most modern HPLC systems are equipped with an in-line degasser, which is the most effective and convenient method.
-
-
Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm solvent-compatible membrane filter. This removes particulate matter that can damage pump seals, injectors, and clog the column frit. This step is especially critical if any solid additives (e.g., buffers, salts) are used.
System Equilibration Workflow
Proper column equilibration is essential for achieving stable baselines and reproducible retention times.
Caption: Workflow for HPLC System Equilibration.
Expert Insight: For normal-phase chromatography, equilibration can be notoriously slow due to the strong adsorption of trace amounts of water to the stationary phase. When switching between mobile phases containing MIAE, it is critical to flush the system with an intermediate-polarity solvent like isopropanol, followed by the non-polar component of the new mobile phase (e.g., hexane), before introducing the final MIAE-containing eluent. Equilibration is achieved when retention times for a standard are reproducible to within a ±2% relative standard deviation.
Application Notes: MIAE in Practice
As direct, published applications of MIAE in chromatography are sparse, the following notes are based on its physicochemical properties and logical extension from the behavior of similar ether solvents like MTBE.
Application: Normal-Phase Chromatography (NPC)
Rationale: In NPC, analytes are separated based on their polarity, with less polar compounds eluting first from a polar stationary phase (e.g., silica, alumina). The mobile phase is typically a non-polar solvent (like hexane) with a small amount of a more polar "modifier" to control elution strength. Ethers are excellent mid-polarity modifiers.
Potential Advantages of MIAE in NPC:
-
Fine-Tuning Elution Strength: With a polarity likely similar to or slightly less than MTBE, MIAE can serve as a direct alternative. Its different molecular shape may offer unique selectivity for analytes with specific steric requirements.
-
UV Transparency: Like MTBE, MIAE is expected to have a low UV cutoff, making it suitable for detection at low wavelengths (~220 nm), a region where many compounds without strong chromophores absorb.
Protocol: Separation of Phthalate Esters on Silica
This protocol outlines a theoretical separation of a mixture of phthalate esters, common plasticizers, where the subtle differences in their structures can be exploited by the unique selectivity of MIAE.
-
System: HPLC with UV Detector
-
Column: Silica, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 98:2 (v/v) n-Hexane / Methyl Isoamyl Ether (MIAE)
-
Flow Rate: 1.5 mL/min
-
Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Analytes: Dimethyl phthalate, Diethyl phthalate, Dibutyl phthalate
Expected Outcome and Trustworthiness Check: The elution order will be based on polarity: Dimethyl phthalate > Diethyl phthalate > Dibutyl phthalate. The separation can be optimized by adjusting the percentage of MIAE. An increase in MIAE concentration will decrease retention times. A self-validating experiment would involve running the same separation with MTBE as the modifier at the same concentration and comparing the resolution and peak shapes. Any change in elution order or significant improvement in resolution would validate the unique selectivity of MIAE.
Application: Chiral Chromatography
Rationale: The separation of enantiomers is a critical task in pharmaceutical development. Many chiral separations are performed on polysaccharide-based chiral stationary phases (CSPs) under normal-phase conditions. The mobile phase components play a crucial role in the formation of the transient diastereomeric complexes that enable separation.[7]
Potential Advantages of MIAE in Chiral Separations:
-
Alternative Selectivity: Ethers are known to be effective mobile phase components in chiral separations.[7] The specific size and shape of the MIAE molecule could lead to different interactions with the chiral selector and the analyte, potentially resolving enantiomers that are difficult to separate with other solvents.
Protocol: Screening for the Separation of a Racemic Pharmaceutical Intermediate
-
System: HPLC with UV/CD Detector
-
Column: Immobilized Amylose or Cellulose-based CSP (e.g., CHIRAL ART Amylose-SA)
-
Mobile Phase Screening:
-
A: 90:10 (v/v) n-Hexane / 2-Propanol
-
B: 90:10 (v/v) n-Hexane / Ethanol
-
C: 90:10 (v/v) n-Hexane / Methyl Isoamyl Ether (MIAE)
-
D: 90:10 (v/v) n-Hexane / MTBE
-
-
Additives: 0.1% Trifluoroacetic Acid (for acidic analytes) or 0.1% Diethylamine (for basic analytes) may be added to all mobile phases.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
Expected Outcome and Trustworthiness Check: By comparing the chromatograms from mobile phases C and D, the specific contribution of MIAE can be assessed. A successful outcome would be baseline resolution (Rs > 1.5) of the enantiomers. The protocol is self-validating through the direct comparison with established solvent systems.
Comparative Solvent Properties Diagram
This diagram illustrates the structural differences between MIAE and other common ether solvents, which underpin their different chromatographic behaviors.
Caption: Structural comparison of ether solvents.
Concluding Remarks and Future Outlook
Methyl Isoamyl Ether represents an opportunity for chromatographers to expand their solvent selection toolkit. While not a universal replacement for established solvents, its unique physicochemical properties—notably its moderate polarity, low volatility, and distinct molecular structure—position it as a valuable tool for tackling challenging separations, particularly in normal-phase and chiral chromatography. The protocols and application concepts presented here provide a robust framework for the systematic evaluation of MIAE. As the demands for higher resolution, novel selectivity, and safer laboratory practices continue to grow, the exploration of such alternative solvents will be a key driver of innovation in analytical science.
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Application Notes & Protocols: 1-Methoxy-3-methylbutane for the Extraction of Natural Products
Introduction: A Paradigm Shift in Green Solvent Technology
The extraction of bioactive compounds from natural sources is a cornerstone of drug discovery, nutraceutical development, and the flavor and fragrance industries. Historically, this field has been dominated by petrochemical solvents like hexane, which, despite its efficacy, poses significant environmental and health risks.[1] The principles of sustainable chemistry now compel researchers to seek safer, more environmentally benign alternatives without compromising extraction efficiency.[2][3]
This guide introduces 1-methoxy-3-methylbutane (also known as methyl isoamyl ether or isopentyl methyl ether) as a promising green solvent for natural product extraction. Classified as an ether, this compound presents a unique combination of physicochemical properties that make it a viable and potentially superior alternative to traditional non-polar solvents.[4][5] Its moderate boiling point, limited water solubility, and characteristic ether functionality allow for the effective solubilization of a wide range of lipophilic and semi-polar compounds.[4][6] This document provides a comprehensive overview of 1-methoxy-3-methylbutane, detailing its properties, safety considerations, and robust protocols for its application in a research and development setting.
Section 1: Physicochemical Profile and Rationale for Use
The suitability of a solvent is determined by its physical and chemical properties. 1-Methoxy-3-methylbutane's profile suggests a high potential for selectivity and ease of use in extracting valuable natural products.
Causality of Solvent Selection: The ether linkage (-O-) in 1-methoxy-3-methylbutane provides a lone pair of electrons, allowing it to act as a hydrogen bond acceptor.[7] This characteristic enables it to dissolve a broader range of semi-polar compounds compared to purely non-polar alkanes like hexane. Its boiling point of 91°C is a critical advantage; it is low enough to be easily removed from the extract under mild vacuum without degrading thermolabile compounds, yet high enough to be less volatile and flammable than diethyl ether, making it safer for bench-scale and pilot-scale operations.[5][6][8]
| Property | 1-Methoxy-3-methylbutane | n-Hexane | Diethyl Ether | Ethanol |
| CAS Number | 626-91-5[4][7][8] | 110-54-3 | 60-29-7 | 64-17-5 |
| Molecular Formula | C₆H₁₄O[7][8] | C₆H₁₄ | C₄H₁₀O | C₂H₆O |
| Molecular Weight | 102.18 g/mol [4][8] | 86.18 g/mol | 74.12 g/mol | 46.07 g/mol |
| Boiling Point | 91°C[5][6] | 69°C | 34.6°C | 78.37°C |
| Density | ~0.687 g/mL[5] | ~0.655 g/mL | ~0.713 g/mL | ~0.789 g/mL |
| logP (o/w) | ~1.8[6][7] | ~3.9 | ~0.89 | -0.31 |
| Water Solubility | Limited (~2.45 g/L est.)[6] | Very Low (~9.5 mg/L) | Moderate (~69 g/L) | Miscible |
Table 1: Comparative physicochemical properties of 1-methoxy-3-methylbutane and common extraction solvents.
Section 2: Safety, Handling, and Solvent Recovery
Trustworthiness through Safe Practice: Adherence to rigorous safety protocols is non-negotiable. As with all ethers, the primary hazard associated with 1-methoxy-3-methylbutane is the potential for peroxide formation upon exposure to air and light.
Handling and Storage:
-
Peroxide Prevention: Store in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). Periodically test for peroxides, especially before distillation or concentration.
-
Personal Protective Equipment (PPE): Always handle the solvent in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge.[9][10]
Solvent Recovery and Waste Disposal: The solvent can be efficiently recovered from the extract using a rotary evaporator. A bath temperature of 40-50°C with an appropriate vacuum is typically sufficient. Recovered solvent should be tested for peroxides before reuse. Dispose of any contaminated or peroxide-containing solvent in accordance with institutional and local regulations for hazardous chemical waste.[10]
Section 3: General Workflow for Natural Product Extraction
A successful extraction campaign follows a logical and systematic workflow. The diagram below outlines the critical stages, from initial sample processing to the final analysis of the crude extract. This workflow ensures reproducibility and provides a framework for optimizing extraction parameters.
Caption: Decision tree for selecting an extraction protocol.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Insufficient extraction time. 2. Particle size too large. 3. Inappropriate solvent-to-solid ratio. 4. Target compounds are too polar for the solvent. | 1. Extend extraction duration or switch to a more exhaustive method (e.g., Soxhlet). 2. Grind plant material to a finer powder (<0.5 mm). 3. Increase the solvent volume (e.g., to 1:15 or 1:20). 4. Consider adding a polar co-solvent (e.g., ethanol) in small percentages. |
| Co-extraction of Impurities | 1. Solvent is not selective enough. 2. Plant material contains high levels of fats/waxes. | 1. Optimize extraction temperature and time (shorter times may be more selective). 2. Perform a post-extraction winterization step (dissolve extract in ethanol, chill to precipitate waxes, then filter). |
| Solvent Recovery Issues | 1. Vacuum is too low. 2. Condenser is not cold enough. | 1. Ensure the vacuum pump is functioning correctly and all seals are tight. 2. Use a chiller or appropriate coolant to ensure efficient condensation of the solvent vapor. |
| Extract is Dark/Degraded | 1. Extraction temperature is too high. 2. Presence of peroxides in the solvent. 3. Light-induced degradation. | 1. Reduce the temperature, especially for UAE and Soxhlet methods. 2. Test solvent for peroxides before use and purify if necessary. 3. Protect the extraction setup from light using aluminum foil. |
Table 2: Common troubleshooting scenarios and solutions.
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Application Note: "Butane, 1-methoxy-3-methyl-" (Methyl Isoamyl Ether) as a High-Performance Reaction Medium for Organometallic Chemistry
Abstract
The selection of a reaction solvent is a critical parameter that dictates the success, safety, and scalability of organometallic transformations. While traditional ethers like tetrahydrofuran (THF) and diethyl ether (Et₂O) are mainstays in the field, their limitations—low boiling points and a high propensity for peroxide formation—necessitate the exploration of superior alternatives. This application note presents Butane, 1-methoxy-3-methyl- , also known as Methyl Isoamyl Ether (MIE) , as a robust and versatile reaction medium for a range of pivotal organometallic reactions. With a higher boiling point than THF and favorable solvating properties, MIE offers a wider operational temperature range, enhancing reaction kinetics and enabling transformations that are sluggish at lower temperatures. This guide provides a detailed examination of its properties, safety protocols, and step-by-step methodologies for its use in Grignard reagent formation, directed ortho-lithiation, and Suzuki-Miyaura cross-coupling reactions.
Physicochemical Profile of Methyl Isoamyl Ether (CAS 626-91-5)
Methyl Isoamyl Ether (MIE) is a branched-chain ether that offers a unique combination of properties, making it an attractive solvent for process chemistry and research.[1] At room temperature, it is a colorless liquid with a characteristic ether-like odor.[1][2] Its chemical structure consists of a methoxy group attached to a branched butane chain.[1][2]
Key Properties and Advantages
The primary advantages of MIE over more conventional ethereal solvents stem from its physical and chemical characteristics. Its higher boiling point of 91°C allows for reactions to be conducted at elevated temperatures, often leading to faster reaction rates and improved yields.[2] Furthermore, its limited solubility in water facilitates easier aqueous workups and product extractions.[1][2]
Data Summary
The quantitative data below summarizes the essential physicochemical properties of MIE.
| Property | Value | Reference(s) |
| CAS Number | 626-91-5 | [2][3] |
| Molecular Formula | C₆H₁₄O | [1][2][4] |
| Molecular Weight | 102.17 g/mol | [2][4] |
| Boiling Point | 91°C (at 760 mmHg) | [2][5] |
| Density | 0.687 g/mL | [2] |
| Appearance | Colorless liquid | [1][2] |
| Solubility | Highly soluble in organic solvents; limited in water. | [1][2] |
| Vapor Pressure | 82.9 mmHg at 25°C (est.) | [5] |
Safety, Handling, and Solvent Preparation
Causality of Protocol: As an ether, MIE is susceptible to the formation of explosive peroxide compounds upon prolonged exposure to air and light.[2] Organometallic reagents are frequently pyrophoric and highly reactive towards protic sources like water. The following protocols are designed to mitigate these intrinsic risks.
Protocol for Peroxide Detection and Removal
-
Detection: Before use, especially with previously opened containers, test for peroxides. Add 1 mL of the solvent to a solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.
-
Removal: If peroxides are present, pass the solvent through a column of activated alumina or a commercial peroxide removal system. Do not distill a solvent containing high concentrations of peroxides.
Protocol for Anhydrous Solvent Preparation
-
Pre-Drying: Stir the MIE over anhydrous calcium chloride or magnesium sulfate overnight.
-
Distillation: Decant the pre-dried solvent into a dry flask containing sodium metal and benzophenone as an indicator.
-
Reflux: Heat the mixture to reflux under an inert atmosphere (Nitrogen or Argon). The development of a deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.
-
Collection: Distill the solvent directly into the reaction flask or a dry, inert storage vessel.
Caption: Workflow for the purification and drying of Methyl Isoamyl Ether.
Application Protocols in Organometallic Chemistry
The following sections provide detailed protocols for using MIE in three fundamental organometallic transformations. The choice of MIE is justified by its ability to enhance reaction conditions, particularly through its higher boiling point compared to THF (66°C) and diethyl ether (35°C).
Grignard Reagent Formation and Nucleophilic Addition
Introduction: The Grignard reaction is a cornerstone of C-C bond formation, involving the reaction of an organomagnesium halide with an electrophile.[6] Ethereal solvents are critical as they coordinate to the magnesium center, stabilizing the reagent.
Why Methyl Isoamyl Ether? MIE's higher boiling point is advantageous for initiating the formation of Grignard reagents from less reactive halides (e.g., aryl chlorides), which may require elevated temperatures. Its strong solvating power effectively stabilizes the Grignard reagent.
Protocol: Synthesis of Diphenylmethanol
-
Apparatus Setup: Assemble a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under a stream of inert gas (Argon) and maintain a positive pressure throughout the reaction.
-
Initiation: Add magnesium turnings (1.2 eq) to the flask containing MIE. In the dropping funnel, add a solution of bromobenzene (1.0 eq) in MIE. Add a small portion of the bromobenzene solution to the magnesium suspension. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction, evidenced by bubbling and a gray, cloudy appearance.
-
Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of phenylmagnesium bromide.
-
Nucleophilic Addition: Cool the reaction mixture to 0°C. Add a solution of benzaldehyde (1.0 eq) in MIE dropwise via the dropping funnel. An exothermic reaction will occur.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield diphenylmethanol.
Sources
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- 3. Butane, 1-methoxy-3-methyl- [webbook.nist.gov]
- 4. Butane, 1-methoxy-3-methyl- | C6H14O | CID 136445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-methoxy-3-methyl butane, 626-91-5 [thegoodscentscompany.com]
- 6. web.mnstate.edu [web.mnstate.edu]
Application Notes & Protocols: An Evaluation of Methyl Isoamyl Ether for Liquid-Liquid Extraction in Pharmaceutical and Research Settings
Abstract: This document provides a detailed technical guide on the potential use of methyl isoamyl ether (MIAK), also known as 1-methoxy-3-methylbutane, as a solvent for liquid-liquid extraction (LLE) in research and pharmaceutical development. While presenting favorable physicochemical properties compared to traditional ether solvents, it is critical to note the current lack of comprehensive, publicly available GHS hazard classification data for MIAK. This guide, therefore, serves as both an evaluation of its properties and a preliminary, generalized protocol. All researchers must conduct a thorough, institution-specific risk assessment before considering its use. This document outlines MIAK's properties, provides a comparative analysis against common LLE solvents, details a provisional safety profile, and presents a step-by-step protocol for its application in a laboratory setting.
Introduction: The Search for Optimal LLE Solvents
Liquid-liquid extraction (LLE) is a foundational technique for isolating and purifying compounds from complex mixtures, a process pivotal in drug discovery, natural product isolation, and metabolite profiling.[1] The choice of the organic solvent is the most critical parameter, dictating extraction efficiency, selectivity, ease of use, and, most importantly, safety. For decades, solvents like diethyl ether (DEE) and, more recently, methyl tert-butyl ether (MTBE) have been mainstays.[2][3] However, DEE's propensity to form explosive peroxides and its high volatility, along with environmental and health concerns associated with MTBE, have spurred a continuous search for viable alternatives.[2]
Methyl isoamyl ether (MIAK), or 1-methoxy-3-methylbutane (CAS 626-91-5), is an ether solvent that presents a compelling profile for LLE applications.[4][5] Its properties suggest a balance of moderate polarity, low water miscibility, and a boiling point conducive to easy removal post-extraction. This application note aims to provide a comprehensive evaluation of MIAK as a potential LLE solvent, offering a scientifically grounded perspective for researchers considering its use.
Causality Statement: The ideal LLE solvent must be immiscible with the aqueous phase, effectively solubilize the target analyte while leaving impurities behind, be easily separable from the final product, and pose minimal safety and environmental risks. This guide analyzes MIAK through this lens.
Physicochemical Properties of Methyl Isoamyl Ether
The utility of a solvent in LLE is fundamentally governed by its physical and chemical properties. MIAK's characteristics make it a theoretically strong candidate.
Key Insight: With a density of approximately 0.75 g/cm³, MIAK is significantly lighter than water (1.0 g/cm³).[6] This is a crucial practical advantage, ensuring that the organic phase, which contains the extracted analyte, will be the upper layer in a standard aqueous extraction. This simplifies phase separation and collection, minimizing the risk of loss that can occur when collecting a denser-than-water lower layer.[3]
| Property | Methyl Isoamyl Ether (MIAK) | Methyl tert-Butyl Ether (MTBE) | Diethyl Ether (DEE) |
| CAS Number | 626-91-5[5] | 1634-04-4 | 60-29-7 |
| Molecular Formula | C₆H₁₄O[5] | C₅H₁₂O | C₄H₁₀O[2] |
| Molecular Weight | 102.17 g/mol [6] | 88.15 g/mol | 74.12 g/mol [2] |
| Density | ~0.75 g/cm³[6] | 0.74 g/cm³ | 0.713 g/cm³[2] |
| Boiling Point | ~91 °C[7] | 55.2 °C | 34.6 °C[2] |
| Water Solubility | Limited solubility[4] | 48 g/L (Partially miscible) | Slightly soluble[2] |
| Peroxide Formation | Data not widely available; lower risk than DEE is hypothesized due to structure. | Lower tendency than DEE. | High tendency to form explosive peroxides.[2] |
Comparative Analysis: The Rationale for Considering MIAK
The decision to adopt a new solvent requires a clear understanding of its advantages over established options.
-
Higher Boiling Point & Lower Volatility: MIAK's boiling point (~91°C) is substantially higher than that of both MTBE (55.2°C) and DEE (34.6°C). This translates to lower volatility, reducing solvent loss to evaporation during handling and minimizing fugitive emissions in the lab. This property also reduces the risk of forming a flammable vapor-air mixture at room temperature.
-
Safety (Peroxide Formation): Like MTBE, MIAK lacks the primary hydrogen on the alpha-carbon that makes DEE highly susceptible to forming explosive peroxides. While peroxide testing should be a standard practice for any aged ether, MIAK is structurally anticipated to be safer in this regard.
-
Extraction Efficiency: While empirical data is sparse, its ether structure and limited water solubility suggest it is an effective solvent for extracting a wide range of moderately polar to non-polar organic compounds from aqueous solutions, similar to MTBE and DEE.[4] It is suitable for applications like the extraction of active pharmaceutical ingredients (APIs), lipids, and other metabolites.[3][8]
Provisional Safety & Handling Assessment
Trustworthiness Advisory: As of the publication of this document, a comprehensive and officially endorsed Safety Data Sheet (SDS) with GHS classification for methyl isoamyl ether (CAS 626-91-5) is not widely and publicly available. Multiple chemical databases explicitly state that hazard data is unavailable.[9] Therefore, the following information is a provisional assessment based on the general hazards of aliphatic ethers and data from structurally similar compounds. A formal, site-specific risk assessment by institutional safety professionals is MANDATORY before any use.
-
Flammability: Assumed to be a flammable liquid. The relatively low boiling point and vapor pressure suggest that MIAK can form flammable mixtures with air.[7] It must be handled away from all sources of ignition (sparks, open flames, hot surfaces).[8] All containers must be bonded and grounded during transfers to prevent static discharge.
-
Inhalation: Vapors may cause respiratory tract irritation, dizziness, and drowsiness.[4] All handling must be performed in a certified chemical fume hood to ensure adequate ventilation.
-
Skin and Eye Contact: Assumed to be a skin and eye irritant. Direct contact should be avoided.
-
Peroxide Formation: While likely less prone than DEE, the potential for peroxide formation in aged containers cannot be dismissed. It is best practice to date containers upon opening and to test for peroxides before distillation or concentration.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: Flame-retardant lab coat and closed-toe shoes.
Experimental Protocol: General Liquid-Liquid Extraction
This protocol describes a general procedure for extracting a neutral organic compound from an aqueous solution into methyl isoamyl ether. The volumes are illustrative and should be scaled according to the specific application.
Protocol Causality: This procedure is designed to maximize the transfer of a target analyte from an aqueous phase to an immiscible organic phase based on the principle of partitioning.[1] Performing multiple extractions with smaller volumes of solvent is mathematically more efficient than a single extraction with a large volume.[10]
Materials:
-
Methyl Isoamyl Ether (MIAK), Reagent Grade
-
Aqueous solution containing the target compound(s)
-
Separatory funnel of appropriate size (should not be filled more than 2/3 full)
-
Ring stand and clamp
-
Beakers or Erlenmeyer flasks for collection
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator (for solvent removal)
Step-by-Step Methodology:
-
Preparation:
-
Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.
-
Securely place the separatory funnel in a ring clamp on a stand within a chemical fume hood.
-
Place a waste beaker below the funnel.
-
-
Adding the Solutions:
-
Using a powder funnel, pour the aqueous solution to be extracted into the separatory funnel.
-
Add a measured volume of methyl isoamyl ether to the separatory funnel. A typical starting ratio is 1:1 (v/v) aqueous:organic, but this can be optimized.
-
-
Extraction and Venting:
-
Stopper the funnel and remove it from the ring stand.
-
Hold the funnel securely with two hands—one on the stopcock and one firmly holding the stopper.
-
Invert the funnel gently. Immediately open the stopcock to vent any pressure buildup. This is critical as mixing can increase the vapor pressure of the solvent.[10] Point the tip of the funnel away from yourself and others into the back of the fume hood.
-
Close the stopcock and shake the funnel gently for 10-20 seconds to facilitate partitioning of the analyte between the two phases. Do not shake excessively, as this can promote emulsion formation.
-
Repeat the venting and gentle shaking process 2-3 times.
-
-
Phase Separation:
-
Return the separatory funnel to the ring clamp and remove the stopper. (The funnel will not drain properly if a vacuum forms).
-
Allow the layers to fully separate. Two distinct, clear layers should be visible. MIAK will be the top layer .[6]
-
-
Collecting the Layers:
-
Carefully open the stopcock and drain the lower aqueous layer into a labeled flask (e.g., "Aqueous Layer 1").
-
Pour the remaining organic layer (the top layer) out through the top opening of the separatory funnel into a separate labeled flask (e.g., "Organic Extract 1"). Causality: This prevents the re-contamination of the organic layer with any residual aqueous solution left in the stopcock.
-
-
Repeated Extraction (Recommended):
-
Return the collected aqueous layer to the separatory funnel.
-
Add a fresh portion of MIAK (e.g., half the initial volume).
-
Repeat steps 3 through 5, combining the second organic extract with the first one.
-
Perform a third extraction if necessary to ensure quantitative recovery.
-
-
Washing and Drying (Post-Extraction Processing):
-
(Optional) To remove residual water-soluble impurities from the combined organic extracts, a wash with brine (saturated NaCl solution) can be performed using the same LLE technique.
-
Add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄) to the combined organic extracts. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing.
-
Filter or decant the dried organic solution away from the drying agent into a clean, pre-weighed round-bottom flask.
-
-
Solvent Removal:
-
Remove the methyl isoamyl ether using a rotary evaporator to isolate the crude extracted compound. The higher boiling point of MIAK will require slightly higher bath temperatures or lower vacuum pressures compared to DEE or MTBE.
-
Visualization of Workflows
General LLE Workflow
The following diagram outlines the fundamental steps of the liquid-liquid extraction process described in Section 5.0.
Caption: A standard workflow for liquid-liquid extraction using MIAK.
Solvent Selection Decision Matrix
This diagram illustrates the key decision points when selecting an ether solvent for LLE, highlighting where MIAK fits as a potential candidate.
Caption: Decision matrix for selecting an appropriate ether solvent.
Troubleshooting Common LLE Issues
-
Emulsion Formation: If a cloudy or inseparable layer forms between the aqueous and organic phases, this is an emulsion.
-
Cause: Overly vigorous shaking; presence of surfactants or particulates.
-
Solution: Let the funnel stand for an extended period. Gently swirl the funnel. Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase, which often helps break the emulsion.
-
-
Difficulty Identifying Layers: If it is unclear which layer is which.
-
Cause: Similar refractive indices or densities (unlikely with MIAK and water).
-
Solution: Add a few drops of water to the funnel. The drop will either mix with the bottom layer (confirming it is aqueous) or form a separate small bead that falls through the top layer.
-
-
Precipitate at the Interface: A solid forms between the two layers.
-
Cause: The compound is not fully soluble in either phase or a salt has precipitated.
-
Solution: Add more of either the aqueous or organic solvent to attempt to dissolve the solid. If this fails, it may be necessary to filter the entire mixture.
-
Waste Disposal
All solvent waste must be handled in accordance with institutional, local, and national regulations.
-
Organic Waste: The used methyl isoamyl ether and any subsequent solvent washes should be collected in a designated, labeled hazardous waste container for halogen-free organic solvents.
-
Aqueous Waste: The extracted aqueous layer may contain dissolved organic material and should also be collected in a designated aqueous waste container. Do not pour aqueous layers down the drain unless permitted by your institution's safety office.
Conclusion
Methyl isoamyl ether (MIAK) presents a promising profile as a liquid-liquid extraction solvent, offering a favorable boiling point that enhances safety and handling compared to more volatile ethers like DEE and MTBE. Its density ensures it forms the upper organic phase in aqueous extractions, simplifying the procedure. However, the significant lack of accessible, comprehensive safety and hazard data is a critical barrier to its widespread adoption. This document provides the foundational knowledge and a preliminary protocol to enable an informed evaluation of MIAK. It is imperative that any researcher considering its use prioritizes a thorough risk assessment and proceeds with the utmost caution. Further toxicological and environmental impact studies are required before MIAK can be considered a routine, validated solvent in regulated environments.
References
-
LookChem. (n.d.). Cas 626-91-5, methyl isoamyl ether. Retrieved from [Link]
-
protocols.io. (2019). Lipid Extraction for Mass Spectrometry Lipidomics. Retrieved from [Link]
-
Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of lipid research, 49(5), 1137–1146. Available from: [Link]
-
Salem, M. A., Bernach, M., Bajdzienko, K., & Giavalisco, P. (2017). A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample. Journal of visualized experiments : JoVE, (124), 55802. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Extraction. Retrieved from [Link]
-
Aurelius Global. (2024). Diethyl Ether Extra Pure: The Classic Solvent For Precision Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
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ChemSrc. (n.d.). methyl isoamyl ether | CAS#:626-91-5. Retrieved from [Link]
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Univar Solutions. (n.d.). Methyl Isoamyl Ketone Solvent Properties. Retrieved from [Link]
-
Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]
-
PubChem. (n.d.). Butane, 1-methoxy-3-methyl-. Retrieved from [Link]
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- 4. CAS 626-91-5: 1-methoxy-3-methylbutane | CymitQuimica [cymitquimica.com]
- 5. Butane, 1-methoxy-3-methyl- | C6H14O | CID 136445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methyl isoamyl ether | CAS#:626-91-5 | Chemsrc [chemsrc.com]
- 7. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
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- 10. Extraction [sites.pitt.edu]
The Strategic Application of 1-Methoxy-3-methylbutane as a Protected Intermediate in Pharmaceutical Synthesis
Introduction: In the intricate landscape of pharmaceutical synthesis, the strategic use of protecting groups is a cornerstone of efficient and high-yield manufacturing of active pharmaceutical ingredients (APIs). While not always a direct building block, 1-methoxy-3-methylbutane (also known as isoamyl methyl ether) serves as a critical intermediate, primarily functioning as a protected form of isoamyl alcohol (3-methyl-1-butanol). The methoxy group provides a chemically robust shield for the hydroxyl functionality of isoamyl alcohol, a known starting material in the synthesis of various pharmaceuticals.[1][2][3] This allows for chemical transformations on other parts of a precursor molecule that would otherwise be incompatible with a free hydroxyl group. This application note provides a detailed exploration of the utility of 1-methoxy-3-methylbutane in a representative, multi-step pharmaceutical synthesis workflow, complete with protocols and mechanistic insights.
Physicochemical Properties of 1-Methoxy-3-methylbutane
A clear understanding of the physical and chemical properties of 1-methoxy-3-methylbutane is essential for its effective use in a laboratory or industrial setting.
| Property | Value | Source |
| CAS Number | 626-91-5 | PubChem |
| Molecular Formula | C₆H₁₄O | PubChem |
| Molecular Weight | 102.17 g/mol | PubChem |
| Boiling Point | 91-92 °C | Sigma-Aldrich |
| Density | 0.751 g/mL at 25 °C | Sigma-Aldrich |
| Solubility | Soluble in most organic solvents; limited solubility in water. |
Core Application: The Methoxy Group as a Strategic Protecting Group
The primary role of 1-methoxy-3-methylbutane in pharmaceutical synthesis is to act as a stable, protected version of isoamyl alcohol. Isoamyl alcohol itself is a precursor to several pharmaceutical agents.[1][2][3] However, the presence of a free hydroxyl group can interfere with a variety of common synthetic reactions, including those involving strong bases, organometallics, or oxidizing/reducing agents. The conversion of the hydroxyl group to a methyl ether functionality circumvents these issues.
The Causality Behind the Choice of a Methyl Ether Protecting Group:
-
Chemical Inertness: Ethers are generally unreactive under a wide range of conditions, including basic, organometallic, and many oxidizing and reducing environments.
-
Ease of Formation: The synthesis of 1-methoxy-3-methylbutane from isoamyl alcohol is a straightforward and high-yielding Williamson ether synthesis.
-
Controlled Cleavage: While stable, the methyl ether can be cleaved under specific, harsh acidic conditions to regenerate the parent alcohol at the desired stage of the synthesis.
Illustrative Pharmaceutical Synthesis Workflow
To demonstrate the application of 1-methoxy-3-methylbutane, we will outline a representative, multi-step synthesis of a hypothetical pharmaceutical precursor. This workflow showcases the protection of an alcohol, subsequent modification of the molecule, and the final deprotection step.
Caption: A representative workflow for the use of 1-methoxy-3-methylbutane as a protected intermediate.
Experimental Protocols
Protocol 1: Synthesis of 1-Methoxy-3-methylbutane (Protection of Isoamyl Alcohol)
This protocol describes the synthesis of 1-methoxy-3-methylbutane from isoamyl alcohol via the Williamson ether synthesis.
Materials:
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add isoamyl alcohol (1.0 equivalent) dissolved in anhydrous THF via the dropping funnel to the stirred suspension of sodium hydride. Hydrogen gas will evolve. Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete.
-
Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure 1-methoxy-3-methylbutane.
Protocol 2: Ether Cleavage of 1-Methoxy-3-methylbutane (Deprotection)
This protocol details the cleavage of the methyl ether to regenerate the parent alcohol.
Materials:
-
1-Methoxy-3-methylbutane containing intermediate
-
Hydrobromic acid (HBr), 48% aqueous solution, or Boron tribromide (BBr₃), 1 M solution in dichloromethane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using HBr:
-
In a round-bottom flask, dissolve the 1-methoxy-3-methylbutane-containing intermediate in glacial acetic acid.
-
Add an excess of 48% aqueous hydrobromic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the excess acid by the careful addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Procedure using BBr₃ (for more sensitive substrates):
-
Dissolve the 1-methoxy-3-methylbutane-containing intermediate in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a 1 M solution of boron tribromide in dichloromethane (1.1-1.5 equivalents).
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as needed.
Safety and Handling
1-Methoxy-3-methylbutane is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Ethers have a tendency to form explosive peroxides upon prolonged exposure to air and light. Therefore, it is crucial to test for the presence of peroxides before distillation or concentration.
Conclusion
While direct incorporation of the 1-methoxy-3-methylbutane moiety into a final API is not commonly documented, its role as a protected intermediate of the pharmaceutically relevant starting material, isoamyl alcohol, is of significant strategic importance. The protocols and workflow detailed herein provide a comprehensive guide for researchers and drug development professionals on the effective utilization of 1-methoxy-3-methylbutane in complex synthetic routes, underscoring its value in modern pharmaceutical manufacturing.
References
Sources
Role of methyl isoamyl ether as a fuel additive
An Application Guide to Methyl Isoamyl Ether (MIAE) as a High-Performance Fuel Additive
Abstract
This document provides a comprehensive technical guide for researchers and fuel scientists on the evaluation of Methyl Isoamyl Ether (MIAE) as a potential fuel additive for spark-ignition engines. While structurally similar ethers like Tert-Amyl Methyl Ether (TAME) are well-characterized octane enhancers, specific performance data for MIAE (1-methoxy-3-methylbutane) is not widely published. This guide bridges that gap by providing detailed, field-proven protocols for the synthesis of MIAE, its blending with gasoline, and the subsequent evaluation of critical fuel properties according to established ASTM standards. The narrative emphasizes the causal links between molecular structure, blending behavior, and engine performance, equipping researchers with the necessary framework to generate robust, verifiable data on this promising fuel component.
Introduction: The Rationale for Advanced Fuel Ethers
The continuous drive for higher engine efficiency and lower emissions necessitates the development of advanced gasoline formulations. Fuel additives, particularly oxygenates, play a pivotal role in this endeavor. Oxygenates are organic compounds containing oxygen that, when added to gasoline, enhance the fuel's octane rating and improve combustion quality.[1] Historically, compounds like Tetraethyl Lead were used, but due to their toxicity, they have been replaced by components such as alcohols and ethers.[2]
Fuel ethers are particularly advantageous. Unlike alcohols, which can significantly increase the Reid Vapor Pressure (RVP) of gasoline and have a higher affinity for water, ethers generally exhibit lower volatility and better material compatibility.[3][4] Ethers such as Methyl tert-butyl ether (MTBE) and Tert-amyl methyl ether (TAME) became prevalent as effective octane boosters that reduce carbon monoxide (CO) and hydrocarbon (HC) emissions through more complete fuel combustion.[3][4]
Methyl Isoamyl Ether (MIAE), a C6 ether, represents a logical next step in the exploration of fuel additives. Derived from isoamyl alcohol (a byproduct of ethanol fermentation or available from fusel oil), MIAE offers the potential for a renewable pathway.[5] Its molecular structure suggests properties conducive to a high octane number and favorable blending characteristics. This guide provides the necessary protocols to formally characterize MIAE and validate its efficacy as a modern fuel additive.
Synthesis of Methyl Isoamyl Ether (MIAE)
Two primary laboratory-scale methods for synthesizing ethers are the acid-catalyzed dehydration of alcohols and the Williamson ether synthesis. For producing a fuel additive, the acid-catalyzed reaction between isoamyl alcohol and methanol is a direct and scalable approach.
Protocol: Acid-Catalyzed Etherification for MIAE Synthesis
This protocol details the synthesis of MIAE from isoamyl alcohol and methanol using a solid acid catalyst, which simplifies purification compared to liquid acids like sulfuric acid.
Causality of Component Selection:
-
Reactants: Isoamyl alcohol (3-methyl-1-butanol) and Methanol are the direct precursors for MIAE. An excess of methanol is often used to drive the equilibrium towards product formation.
-
Catalyst: A strong acidic ion-exchange resin (e.g., Amberlyst™ 15) is chosen. It is effective for etherification reactions, easily removed by filtration, and can be regenerated and reused, making the process more efficient and environmentally benign.[6][7]
-
Temperature: The reaction is conducted at a temperature that allows for a reasonable reaction rate without causing significant decomposition of the reactants or the catalyst. Refluxing maintains the reaction temperature at the boiling point of the solvent/reactant mixture.
Step-by-Step Methodology:
-
Reactor Setup: Assemble a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add isoamyl alcohol (e.g., 1.0 mole). Add methanol in a molar excess (e.g., 2.0 moles) to shift the reaction equilibrium.
-
Catalyst Addition: Add the Amberlyst™ 15 catalyst. A typical catalyst loading is 5-10% by weight of the limiting reactant (isoamyl alcohol).
-
Reaction: Heat the mixture to a gentle reflux while stirring vigorously. The optimal reaction temperature is typically in the range of 60-80°C.[6] Allow the reaction to proceed for 4-6 hours. Progress can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC).
-
Catalyst Removal: Cool the reaction mixture to room temperature. Remove the solid catalyst by simple gravity or vacuum filtration.
-
Purification - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
A 5% sodium bicarbonate (NaHCO₃) solution to neutralize any residual acidity.
-
Deionized water to remove any remaining salts and unreacted methanol.
-
A saturated brine (NaCl) solution to help break any emulsions and further dry the organic layer.
-
-
Drying: Drain the organic layer (the crude MIAE product) into an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Remove the drying agent by filtration. The final product can be purified by fractional distillation to separate the MIAE from any unreacted isoamyl alcohol and other byproducts. Collect the fraction boiling near the expected boiling point of MIAE (~91°C).
-
Characterization: Confirm the identity and purity of the synthesized MIAE using techniques such as ¹H NMR, ¹³C NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).
Visualization: MIAE Synthesis Workflow
Caption: Workflow for the acid-catalyzed synthesis of Methyl Isoamyl Ether (MIAE).
Physicochemical Properties and Comparative Data
Understanding the fundamental properties of MIAE is crucial for predicting its behavior as a fuel additive. The following table compares MIAE with base gasoline and other common ether oxygenates.
| Property | Methyl Isoamyl Ether (MIAE) | Tert-Amyl Methyl Ether (TAME) | Methyl Tert-Butyl Ether (MTBE) | Typical Gasoline |
| CAS Number | 626-91-5[8] | 994-05-8[1] | 1634-04-4[1] | N/A |
| Molecular Formula | C₆H₁₄O[9] | C₆H₁₄O[2] | C₅H₁₂O[1] | C₄-C₁₂ Hydrocarbons |
| Molecular Weight ( g/mol ) | 102.18[9] | 102.18[1] | 88.15[1] | ~100-105 |
| Oxygen Content (wt. %) | 15.7 | 15.7[1] | 18.2[1] | 0 (typically) |
| Boiling Point (°C) | ~91 | 86[1] | 55[1] | 30 - 225 |
| Density ( kg/L @ 20°C) | ~0.75 | 0.77[1] | 0.74[1] | ~0.72-0.78 |
| Blending RON (est.) | To be determined | ~110[1] | ~117[1] | 87-98 |
| Blending MON (est.) | To be determined | ~99[1] | ~102[1] | 80-90 |
| Blending RVP (kPa, est.) | To be determined | ~10[1] | ~55[1] | N/A |
Application Protocols for Fuel Blend Analysis
To rigorously evaluate MIAE, it must be blended with a base gasoline and tested according to standardized methods. The following protocols provide a self-validating framework for this analysis.
Protocol: Preparation of MIAE-Gasoline Blends
Objective: To prepare accurate and homogeneous blends of MIAE in a base gasoline for subsequent property testing.
Materials:
-
Synthesized and purified MIAE
-
Reference base gasoline (e.g., a Blendstock for Oxygenate Blending, BOB)
-
Class A volumetric flasks and pipettes
-
Sealed, labeled storage containers
Step-by-Step Methodology:
-
Baseline Characterization: First, test the base gasoline alone for all properties (Octane, RVP, Distillation) to establish a baseline.
-
Calculate Volumes: Determine the desired volumetric percentages for the blends (e.g., 5%, 10%, 15%, 20% v/v MIAE). For a 100 mL total volume of a 10% blend, you will need 10 mL of MIAE and 90 mL of base gasoline.
-
Blending: Using a Class A volumetric pipette, transfer the calculated volume of MIAE into a Class A volumetric flask.
-
Dilution: Carefully add the base gasoline to the flask until the total volume reaches the calibration mark.
-
Homogenization: Cap the flask and invert it at least 20 times to ensure a completely homogeneous mixture.
-
Storage: Transfer the blend to a properly labeled, sealed, and fuel-safe container. Store in a cool, dark place until testing to prevent evaporation of light ends.
Protocol: Measurement of Key Fuel Properties
The following tests are critical for determining the viability of MIAE as a fuel additive and should be performed in accordance with their respective ASTM standards.[1]
A. Octane Number Determination (RON & MON)
-
Standard: ASTM D2699 (Research Octane Number, RON) and ASTM D2700 (Motor Octane Number, MON).
-
Principle: These methods use a standardized single-cylinder, variable compression ratio engine. The performance of the MIAE blend is compared to that of primary reference fuels (blends of iso-octane and n-heptane).
-
Procedure:
-
Calibrate the cooperative fuel research (CFR) engine according to the ASTM standard.
-
Operate the engine on the MIAE-gasoline blend under the specified conditions for either RON (600 rpm, milder conditions) or MON (900 rpm, more severe conditions).[10][11]
-
Adjust the engine's compression ratio until a standard level of "knock" (auto-ignition) is detected.
-
Determine the blend of primary reference fuels that produces the same knock intensity at the same compression ratio.
-
The octane number of the test fuel is the percentage of iso-octane in that matching reference fuel blend.
-
B. Reid Vapor Pressure (RVP) Measurement
-
Standard: ASTM D4953 (Dry Method) or ASTM D5191 (Mini Method).
-
Principle: RVP measures the absolute vapor pressure exerted by a liquid at 37.8°C (100°F).[12] It is a critical measure of fuel volatility, affecting evaporative emissions and engine starting.[13]
-
Procedure (General):
-
A chilled sample of the MIAE-gasoline blend is introduced into a pressure chamber.
-
The chamber is sealed and heated to 37.8°C.
-
The resulting pressure is measured and corrected to provide the Reid Vapor Pressure.
-
-
Expected Outcome: Ethers with five or more carbons, like TAME, typically have low blending vapor pressures and can reduce the RVP of gasoline.[1][3] It is hypothesized that MIAE will exhibit similar behavior, which is advantageous for meeting environmental regulations.
C. Distillation Curve Analysis
-
Standard: ASTM D86.
-
Principle: This test measures the boiling range characteristics of a fuel. It provides data on the percentage of fuel evaporated at various temperatures, which relates to engine warm-up, drivability, and dilution of engine oil.
-
Procedure:
-
A 100 mL sample of the MIAE-gasoline blend is distilled under prescribed conditions.
-
Temperature readings are recorded as the condensate is collected in a graduated cylinder, from the initial boiling point (IBP) to the final boiling point (FBP).
-
Data is plotted as temperature vs. percentage evaporated.
-
-
Expected Outcome: As a single, relatively high-boiling point compound (~91°C), MIAE is expected to primarily affect the mid-to-late range of the distillation curve, potentially improving warm-up performance.[14]
Visualization: Fuel Analysis Workflow
Caption: Standard workflow for blending and testing MIAE-gasoline fuel samples.
Engine Performance and Emissions Analysis
The ultimate validation of a fuel additive is its performance in an engine.
Protocol: Engine Dynamometer Testing
Objective: To quantify the effects of MIAE blends on engine power, torque, fuel consumption, and regulated exhaust emissions.
Apparatus:
-
Spark-ignition test engine mounted on a dynamometer.
-
Exhaust gas analyzer capable of measuring CO, HC, and NOx.
-
Fuel flow measurement system.
Step-by-Step Methodology:
-
Engine Setup: Install and instrument the test engine. Establish a baseline by running the engine on the base gasoline across a range of speeds and loads (e.g., 2500 rpm at 25%, 50%, and 75% load). Record all performance and emissions data.
-
Fuel System Purge: Thoroughly purge the engine's fuel system before introducing a new fuel blend to prevent cross-contamination.
-
Test MIAE Blends: Sequentially run the engine on each MIAE-gasoline blend (e.g., 5%, 10%, 15%). Repeat the same speed and load points used for the baseline test.
-
Data Acquisition: For each test point, allow the engine to stabilize and then record:
-
Torque and Power (from dynamometer).
-
Brake Specific Fuel Consumption (BSFC).
-
Exhaust concentrations of CO, unburned HC, and NOx.
-
-
Data Analysis: Compare the results from the MIAE blends to the baseline gasoline. Calculate the percentage change in each parameter at each operating point.
Scientific Rationale & Expected Results:
-
Power/Torque: The energy content of MIAE is slightly lower than gasoline. Therefore, a minor decrease in power and a corresponding increase in BSFC might be observed, though this may be offset by improved combustion efficiency.
-
CO and HC Emissions: The added oxygen from MIAE should promote more complete combustion, leading to a significant reduction in CO and HC emissions, especially under rich operating conditions.[3]
-
NOx Emissions: The impact on NOx is complex. The leaning effect of the oxygenate and potential changes in combustion temperature can sometimes lead to a slight increase in NOx emissions.[3]
Conclusion
Methyl Isoamyl Ether holds significant promise as a gasoline additive due to its expected high octane rating, low vapor pressure, and potential for renewable sourcing. While direct performance data is scarce, the protocols outlined in this guide provide a robust, standardized framework for its complete evaluation. By following these methodologies for synthesis, blending, and characterization, researchers can generate the critical data needed to validate the role of MIAE in the development of next-generation, high-performance, cleaner-burning fuels.
References
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The Williamson Ether Synthesis. (n.d.). University of Massachusetts. Retrieved from [Link]
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Experiment 12 – The Williamson Ether Synthesis. (n.d.). St. Olaf College. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]
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Fuel properties. (n.d.). IEA AMF TCP. Retrieved from [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-Whitewater. Retrieved from [Link]
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Ali, M. A. (2015). Effect of MTBE blending on the properties of gasoline. ResearchGate. Retrieved from [Link]
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What are oxygenates? (n.d.). Sustainable Fuels. Retrieved from [Link]
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Fuel ethers for gasoline. (n.d.). IEA AMF TCP. Retrieved from [Link]
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Synthesis of Tert-amyl Methyl Ether with Methanol and C5 Hydrocarbons. (2009). ResearchGate. Retrieved from [Link]
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The effect of blending of mtbe - in gasoline on reducing lead content. (1989). Lemigas. Retrieved from [Link]
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Synthesis of isoamyl ether. (n.d.). PrepChem.com. Retrieved from [Link]
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Tert-amyl methyl ether – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Ether. (n.d.). Wikipedia. Retrieved from [Link]
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Mohamed, E. A., et al. (2021). Understanding of the octane response of gasoline/MTBE blends. ResearchGate. Retrieved from [Link]
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1-methoxy-3-methyl butane, 626-91-5. (n.d.). The Good Scents Company. Retrieved from [Link]
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Etherification of tert-Amyl Alcohol with Methanol over Ion-Exchange Resin. (2009). ResearchGate. Retrieved from [Link]
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Gasoline. (n.d.). Wikipedia. Retrieved from [Link]
- Method for preparing isoamylene by taking tertiary amyl methyl ether as raw material. (2012). Google Patents.
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Butane, 1-methoxy-3-methyl-. (n.d.). PubChem. Retrieved from [Link]
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Chemical Properties of Butane, 1-methoxy-3-methyl- (CAS 626-91-5). (n.d.). Cheméo. Retrieved from [Link]
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methyl isoamyl ether. (n.d.). Chemsrc. Retrieved from [Link]
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Volatility Characteristics of Gasoline-Alcohol and Gasoline-Ether Fuel Blends. (1985). Regulations.gov. Retrieved from [Link]
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Chemical Synthesis of Isoamyl Acetate through Fischer Esterification. (2022). ResearchGate. Retrieved from [Link]
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Shiako, T. K., & Afotey, B. (2021). Effect of Methyl Tertiary Butyl Ether (MTBE) and Ethyl Tertiary Butyl Ether (ETBE) on the Properties of Gasoline. Scientific & Academic Publishing. Retrieved from [Link]
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Biodiesel Ethers: Fatty Acid Derived Alkyl Ether Fuels as Improved Bioblendstocks for Mixing-Controlled Compression Ignition Engines. (2022). ResearchGate. Retrieved from [Link]
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What are fuel ethers? (n.d.). Oxygen-Plus. Retrieved from [Link]
- Gasoline containing a methyl phenol and an ether. (1974). Google Patents.
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Fioroni, G. M., et al. (2021). Chemical kinetic basis of synergistic blending for research octane number. Publications. Retrieved from [Link]
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Volatility Characteristics of Gasoline-Alcohol and Gasoline-Ether Fuel Blends. (1985). SAE International. Retrieved from [Link]
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1-Methoxy-3-methyl-3-butene. (n.d.). NIST WebBook. Retrieved from [Link]
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Application Notes and Protocols for "Butane, 1-methoxy-3-methyl-" in Coating and Varnish Formulations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Ether Solvent in Coating Technology
"Butane, 1-methoxy-3-methyl-," also known as methyl isoamyl ether, is a colorless liquid ether with a characteristic odor.[1] While primarily utilized as a solvent in various chemical reactions and as an intermediate in organic synthesis, its inherent properties—low viscosity, moderate volatility, and good solvency for organic compounds—suggest a promising, yet largely unexplored, role in the formulation of advanced coatings and varnishes.[1] This technical guide provides a comprehensive overview of the known characteristics of "Butane, 1-methoxy-3-methyl-" and extrapolates its potential applications within the coatings industry. The following sections will delve into its physicochemical properties, propose its functional roles in coating formulations, and provide detailed experimental protocols for its evaluation. These protocols are designed as a robust framework for researchers and formulators to systematically investigate and validate the performance of this novel ether solvent.
Physicochemical Characterization: A Foundation for Formulation
A thorough understanding of a solvent's physical and chemical properties is paramount to predicting its behavior in a complex coating formulation. "Butane, 1-methoxy-3-methyl-" possesses a unique combination of attributes that make it an intriguing candidate for a coating solvent.
| Property | Value | Reference |
| Molecular Formula | C6H14O | [1][2] |
| Molecular Weight | 102.17 g/mol | |
| CAS Number | 626-91-5 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Characteristic ether-like | [1] |
| Boiling Point | 91.0 °C @ 760 mmHg | [3] |
| Flash Point | -5.7 °C (Closed Cup) | [3] |
| Solubility | Soluble in organic solvents like ethanol and diethyl ether; limited solubility in water. | [1] |
| Vapor Pressure | 82.9 mmHg @ 25 °C (estimated) | [3] |
The moderate boiling point and vapor pressure of "Butane, 1-methoxy-3-methyl-" suggest that it would have a moderate evaporation rate, a critical factor in controlling the drying time and film formation of a coating.[4][5] Its solubility in a range of organic solvents indicates good compatibility with common binder resins used in coatings, such as alkyds, acrylics, and epoxies.
Proposed Functional Roles in Coatings and Varnishes
Based on its chemical structure and physical properties, "Butane, 1-methoxy-3-methyl-" can be hypothesized to function in several key roles within a coating formulation:
-
Active Solvent: Its primary role would be to dissolve the binder resin, creating a homogeneous solution with a suitable application viscosity.[4] The efficiency of a solvent is crucial for achieving a stable and effective coating.
-
Viscosity Modifier: By carefully selecting the concentration of "Butane, 1-methoxy-3-methyl-," a formulator can fine-tune the viscosity of the coating for various application methods, such as spraying, brushing, or dipping.
-
Flow and Leveling Agent: The evaporation rate of the solvent system directly impacts the flow and leveling of the applied coating. A solvent with a moderate evaporation rate, like "Butane, 1-methoxy-3-methyl-," can prevent defects such as orange peel and brush marks by allowing the coating sufficient time to level out before drying.
-
Potential Coalescing Agent: In latex-based coatings, a coalescing agent is required to facilitate the fusion of polymer particles into a continuous film.[6] While "Butane, 1-methoxy-3-methyl-" has limited water solubility, its ether structure suggests it may have some affinity for both the polymer and water phases, potentially aiding in film formation. This is analogous to the function of other ether-alcohols like 3-methoxy-3-methyl-1-butanol (MMB).[6]
Experimental Protocols for Performance Evaluation
The following protocols provide a systematic approach to evaluating the suitability and performance of "Butane, 1-methoxy-3-methyl-" in a model solvent-borne alkyd varnish formulation.
Protocol 1: Determination of Resin Solubility and Solution Viscosity
Objective: To assess the solvency power of "Butane, 1-methoxy-3-methyl-" for a standard alkyd resin and to characterize the viscosity of the resulting solution.
Materials:
-
"Butane, 1-methoxy-3-methyl-," analytical grade
-
Standard short-oil alkyd resin (e.g., 60% solids in mineral spirits)
-
Xylene (control solvent)
-
Glass beakers and magnetic stirrer
-
Brookfield viscometer
Procedure:
-
Prepare a series of solutions by dissolving the alkyd resin in "Butane, 1-methoxy-3-methyl-" at varying concentrations (e.g., 20%, 30%, 40%, 50% resin solids by weight).
-
Prepare a parallel set of solutions using xylene as the control solvent.
-
Stir each solution at room temperature until the resin is completely dissolved.
-
Allow the solutions to equilibrate to a constant temperature (25 °C).
-
Measure the viscosity of each solution using a Brookfield viscometer.
-
Record the viscosity values and observe the clarity and homogeneity of the solutions.
Expected Outcome: This protocol will determine the concentration range at which "Butane, 1-methoxy-3-methyl-" can effectively dissolve the alkyd resin and will provide a viscosity profile that can be compared to a standard solvent like xylene.
Protocol 2: Evaluation of Drying Time and Film Hardness
Objective: To determine the effect of "Butane, 1-methoxy-3-methyl-" on the drying characteristics and final hardness of an alkyd varnish film.
Materials:
-
Alkyd resin solutions prepared in Protocol 1
-
drawdown bar (e.g., 3 mil film thickness)
-
Glass panels
-
Drying time recorder
-
Pencil hardness tester (ASTM D3363)
Procedure:
-
Apply a uniform film of each resin solution onto a clean glass panel using a drawdown bar.
-
Immediately place the coated panels on a drying time recorder to determine the set-to-touch, tack-free, and dry-hard times.
-
Allow a separate set of coated panels to cure at ambient conditions for 7 days.
-
After the curing period, measure the pencil hardness of each film according to ASTM D3363.
-
Record and compare the drying times and pencil hardness values for the films formulated with "Butane, 1-methoxy-3-methyl-" and the control solvent.
Expected Outcome: This protocol will provide quantitative data on how "Butane, 1-methoxy-3-methyl-" influences the curing process and the final mechanical properties of the varnish film.
Protocol 3: Assessment of Flow, Leveling, and Gloss
Objective: To evaluate the influence of "Butane, 1-methoxy-3-methyl-" on the surface appearance of the applied varnish.
Materials:
-
Alkyd resin solutions from Protocol 1
-
Drawdown cards with sealed and unsealed sections
-
Gloss meter (60° geometry)
Procedure:
-
Apply a drawdown of each varnish formulation onto a drawdown card.
-
Allow the films to dry horizontally in a dust-free environment.
-
Visually assess the films for any surface defects such as orange peel, cratering, or pinholes.
-
After 24 hours of drying, measure the 60° gloss of each film using a gloss meter.
-
Compare the visual appearance and gloss values of the varnishes.
Expected Outcome: This protocol will provide qualitative and quantitative insights into the ability of "Butane, 1-methoxy-3-methyl-" to promote a smooth, high-gloss finish.
Workflow for Evaluating "Butane, 1-methoxy-3-methyl-" in a Coating Formulation
The following diagram illustrates a logical workflow for the comprehensive evaluation of a new solvent in a coating formulation.
Caption: A stepwise workflow for the systematic evaluation of "Butane, 1-methoxy-3-methyl-" in a coating formulation.
Safety and Handling Considerations
As with any organic solvent, proper safety precautions must be observed when handling "Butane, 1-methoxy-3-methyl-." It is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition.[3] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion and Future Outlook
"Butane, 1-methoxy-3-methyl-" presents itself as a viable candidate for a novel solvent in the coatings and varnishes industry. Its physicochemical properties suggest that it could offer a unique balance of solvency, viscosity control, and evaporation characteristics. The experimental protocols outlined in this guide provide a clear and scientifically rigorous path for formulators to explore its potential benefits. Further research is warranted to fully elucidate its performance in a wider range of binder systems and to investigate its potential as a coalescing agent in waterborne coatings. The systematic evaluation of such novel solvents is crucial for the continued innovation and development of high-performance, environmentally conscious coating technologies.
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Alsiano. MMB | Paint & Coatings. [Link]
-
Dongsen Chemicals. (2024, January 25). 7 Commonly Used Solvents for Coatings & Paints. [Link]
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Stenutz, R. 1-methoxy-3-methylbutane. [Link]
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The Good Scents Company. 1-methoxy-3-methyl butane, 626-91-5. [Link]
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MDPI. (2022, October 21). Alkylated Polyphenyl Ethers as High-Performance Synthetic Lubricants. [Link]
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Park, K. SOLVENTS IN TODAY'S COATINGS. [Link]
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Green chemistry applications of 1-methoxy-3-methylbutane as a solvent
An Application Guide to 1-Methoxy-3-methylbutane (Methyl Isoamyl Ether) as a Green Solvent in Organic Synthesis
Authored by: Gemini, Senior Application Scientist
Introduction: A Strategic Shift Toward Greener Ethereal Solvents
In the persistent drive for sustainability within the chemical and pharmaceutical industries, the choice of solvent has emerged as a critical focal point. Solvents constitute the majority of non-aqueous liquid waste and present significant safety and environmental challenges. Ethereal solvents, such as tetrahydrofuran (THF) and diethyl ether (Et₂O), are mainstays in organic synthesis due to their excellent solvating properties for organometallic reagents. However, their high volatility, tendency to form explosive peroxides, and high water miscibility (in the case of THF) complicate their use and disposal.
This guide introduces 1-methoxy-3-methylbutane, also known as Methyl Isoamyl Ether (MIAE), as a superior, green alternative.[1][2][3][4] Characterized by its branched alkyl structure and methoxy group, this ether offers a compelling combination of performance and safety, aligning with the core principles of green chemistry.[5] Its higher boiling point, low water solubility, and remarkable resistance to peroxide formation make it an ideal replacement for traditional ethers in a variety of critical applications, from organometallic reactions to extractions.
Physicochemical Properties: A Comparative Advantage
The utility of 1-methoxy-3-methylbutane stems from its distinct physical properties, which offer tangible benefits over conventional ethereal solvents. A direct comparison highlights its advantages in safety, handling, and process efficiency.
| Property | 1-Methoxy-3-methylbutane | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | Cyclopentyl Methyl Ether (CPME) |
| CAS Number | 626-91-5[1][2] | 109-99-9 | 60-29-7 | 5614-37-9[6] |
| Molecular Weight | 102.18 g/mol [1][3] | 72.11 g/mol | 74.12 g/mol | 100.16 g/mol [6] |
| Boiling Point | 91 °C[3][7] | 66 °C | 34.6 °C | 106 °C[6] |
| Flash Point | -5.7 °C (est.)[7] | -14 °C | -45 °C | -1 °C[6] |
| Density | ~0.76 g/mL | ~0.89 g/mL | ~0.71 g/mL | ~0.86 g/mL[6] |
| Water Solubility | Low (2,452 mg/L est.)[7] | Miscible | 6.9 g/100 mL | Very Low (1.1 g/100 mL)[8] |
| Peroxide Formation | Very Low | High | Very High | Low[5][8] |
Core Green Chemistry Attributes
1-Methoxy-3-methylbutane is not merely a substitute but an upgrade, offering distinct advantages rooted in green chemistry principles:
-
Enhanced Safety: The most significant advantage is its reduced tendency to form explosive peroxides compared to THF and diethyl ether.[5] This minimizes a critical laboratory hazard. Its higher boiling point and flash point reduce volatility and flammability risks.[7]
-
Waste Prevention & Process Intensification: Its low water solubility facilitates clean phase separations during aqueous work-ups.[7] This often eliminates the need for additional extraction solvents like ethyl acetate or dichloromethane, thereby reducing the total volume of solvent waste. This aligns with the principle of preventing waste before it is created.
-
Energy Efficiency: The higher boiling point allows for reactions to be conducted at elevated temperatures without the need for specialized pressure equipment, offering a wider operational window than diethyl ether.[3][7]
-
Stability: It exhibits greater stability under both acidic and basic conditions compared to THF, which can be susceptible to acid-catalyzed polymerization.[6]
Application Note 1: Grignard Reactions
Causality and Rationale
Grignard reactions are fundamental to C-C bond formation but are notoriously sensitive to moisture and require an ethereal solvent to stabilize the highly reactive Grignard reagent through coordination. 1-Methoxy-3-methylbutane is an exceptional solvent for these reactions. Its coordinating ether oxygen effectively solvates the magnesium center, while its higher boiling point (91 °C) allows for controlled reflux and reaction initiation, a significant advantage over the highly volatile diethyl ether (34.6 °C).[7] Furthermore, its hydrophobic nature dramatically simplifies the post-reaction aqueous quench and work-up, leading to cleaner product isolation.[9]
Workflow for Grignard Reagent Synthesis and Reaction
Caption: Workflow for a Grignard reaction using 1-methoxy-3-methylbutane.
Protocol: Synthesis of Diphenylmethanol
This protocol details the formation of phenylmagnesium bromide and its subsequent reaction with benzaldehyde.
Materials:
-
Magnesium turnings
-
Iodomethane (as initiator, optional)
-
Bromobenzene
-
Benzaldehyde
-
1-Methoxy-3-methylbutane, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a three-neck flask with a condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under a stream of inert gas and allow it to cool.
-
Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small volume of anhydrous 1-methoxy-3-methylbutane to just cover the magnesium.
-
Grignard Formation: Dissolve bromobenzene (1.0 eq) in anhydrous 1-methoxy-3-methylbutane in the dropping funnel. Add a small portion of this solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), add a single drop of iodomethane or gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the gray, cloudy solution at room temperature for 30-60 minutes to ensure all magnesium has reacted.
-
Reaction: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve benzaldehyde (1.0 eq) in anhydrous 1-methoxy-3-methylbutane and add it dropwise via the dropping funnel.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Work-up: Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. The two layers should separate cleanly. Collect the organic layer.
-
Extraction: Extract the aqueous layer once with a small portion of 1-methoxy-3-methylbutane.
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude diphenylmethanol. The product can be further purified by recrystallization or column chromatography.
Application Note 2: Suzuki-Miyaura Cross-Coupling
Causality and Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds.[10] The reaction, catalyzed by a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The choice of solvent is crucial for solubilizing the reactants and catalyst and for achieving the temperatures often required for efficient catalysis. 1-Methoxy-3-methylbutane serves as an excellent alternative to solvents like dioxane or THF, particularly due to its higher boiling point, which facilitates reactions involving less reactive aryl chlorides or hindered substrates that require thermal activation. Its chemical stability ensures it does not interfere with the catalytic cycle.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-Methylbiphenyl
This protocol describes the coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)
-
1-Methoxy-3-methylbutane
-
Water (for biphasic system)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), the chosen base (e.g., K₃PO₄, 2.0 eq), Pd(OAc)₂ (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Solvent Addition: Add 1-methoxy-3-methylbutane and a small amount of water (e.g., a 10:1 ratio of solvent to water) to the flask. The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Add water and 1-methoxy-3-methylbutane to the reaction mixture. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with 1-methoxy-3-methylbutane.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-methylbiphenyl.
Safety and Handling
While 1-methoxy-3-methylbutane offers a superior safety profile compared to many traditional ethers, standard laboratory precautions are essential.
-
Flammability: The solvent is a combustible liquid.[13][14] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Store in a well-ventilated place and keep cool.[13][14]
-
Irritation: It can cause serious eye irritation.[13][14] Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.
-
Inhalation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Symptoms of overexposure may include headache, dizziness, and nausea.[13]
-
Peroxide Testing: Although its tendency to form peroxides is low, it is good practice to test aged containers of any ether solvent for peroxides before distillation or concentration.
Conclusion: A Viable and Sustainable Solvent for Modern Chemistry
1-Methoxy-3-methylbutane presents a compelling case for its adoption as a green solvent in both academic and industrial settings. Its advantageous physical properties translate directly into safer, more efficient, and more environmentally friendly chemical processes. By reducing hazards associated with peroxide formation, minimizing solvent waste through simplified work-ups, and offering a broader, more convenient temperature range for reactions, it stands as a prime example of how intelligent solvent selection can advance the goals of green chemistry without compromising on performance. For researchers, scientists, and drug development professionals, integrating 1-methoxy-3-methylbutane into their workflows is a strategic step towards more sustainable and robust chemical synthesis.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 136445, Butane, 1-methoxy-3-methyl-. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12651579, 1-(Methoxymethoxy)-3-methylbutane. [Link]
-
The Good Scents Company. 1-methoxy-3-methyl butane, 626-91-5. [Link]
-
International Journal of Advance Research in Science and Engineering. APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. [Link]
-
Cheméo. Chemical Properties of Butane, 1-methoxy-3-methyl- (CAS 626-91-5). [Link]
-
Synerzine. SAFETY DATA SHEET 1-Butanol, 3-methoxy-3-methyl-. [Link]
-
Stenutz. 1-methoxy-3-methylbutane. [Link]
- Google Patents. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
-
National Institute of Standards and Technology. Butane, 1-methoxy-3-methyl-. [Link]
-
Wikipedia. Cyclopentyl methyl ether. [Link]
-
Cheméo. Chemical Properties of 1-Methoxy-3-methyl-3-butene (CAS 34752-58-4). [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
National Institute of Standards and Technology. Butane, 1-methoxy-3-methyl-. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Panov, D., Tuulmets, A., & Nguyen, B. T. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 691(21), 4465-4470. [Link]
-
National Institutes of Health. Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Ataman Kimya. 3-METHOXY-3-METHYL-1-BUTANOL (MMB). [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Manufacturing Chemist. A new solvent for green chemistry. [Link]
Sources
- 1. CAS 626-91-5: 1-methoxy-3-methylbutane | CymitQuimica [cymitquimica.com]
- 2. Butane, 1-methoxy-3-methyl- | C6H14O | CID 136445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-methoxy-3-methylbutane [stenutz.eu]
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- 6. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 7. 1-methoxy-3-methyl butane, 626-91-5 [thegoodscentscompany.com]
- 8. A new solvent for green chemistry [manufacturingchemist.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 14. synerzine.com [synerzine.com]
Application Notes & Protocols: The Strategic Role of Methyl Isoamyl Ether and its Isomers in Fine Chemical Synthesis
Abstract
Methyl isoamyl ether (MIAE) and its structural isomers, particularly tert-amyl methyl ether (TAME), represent a fascinating class of compounds whose utility in fine chemical synthesis is both direct and indirect. While not typically employed as a primary alkylating agent, the methyl amyl ether scaffold serves as a crucial intermediate for the production of high-purity isoamylene, a versatile building block for fragrances, agrochemicals, and polymers. Furthermore, the inherent stability and subsequent controlled cleavage of the ether linkage offer strategic advantages in complex synthetic routes. This comprehensive guide elucidates the synthesis, purification, and downstream applications of methyl amyl ethers, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Introduction: The Dual Personality of Methyl Amyl Ethers
Ethers are generally characterized by their chemical stability, often rendering them suitable as solvents but less common as reactive intermediates.[1] Methyl isoamyl ether and its isomers, however, occupy a unique position. Their primary industrial relevance lies not in their direct reactivity but in their function as a stable carrier and precursor for isoamylene (2-methyl-2-butene and 2-methyl-1-butene).[2][3] The etherification of isoamylene streams with methanol to form TAME allows for the separation of the C5 olefin from a complex hydrocarbon mixture.[2] Subsequent high-temperature cleavage of the ether regenerates the olefin in high purity, ready for use in the synthesis of a variety of fine chemicals.[4][5]
This guide will explore two primary facets of methyl amyl ether chemistry:
-
Part A: The Ether-to-Olefin Strategy: Detailed protocols for the synthesis of TAME and its catalytic decomposition to high-purity isoamylene, a key precursor for fine chemicals.
-
Part B: Ether Cleavage as a Synthetic Tool: A general protocol for the cleavage of the methyl ether bond, a reaction of significance in deprotection strategies within multi-step synthesis.[6][7]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical properties and hazards associated with methyl amyl ethers is paramount for their safe handling and application in a laboratory setting.
Table 1: Physicochemical Data of Methyl Isoamyl Ether and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Methyl Isoamyl Ether | 626-91-5 | C₆H₁₄O | 102.17 | 91.45 | 0.747 |
| tert-Amyl Methyl Ether (TAME) | 994-05-8 | C₆H₁₄O | 102.17 | 86.3 | 0.771 |
| Isoamylene | 513-35-9 | C₅H₁₀ | 70.13 | 38.6 | 0.66 |
| Isoamyl Alcohol | 123-51-3 | C₅H₁₂O | 88.15 | 131.1 | 0.81 |
Data compiled from various sources.[8][9]
Safety Precautions: Ethers are flammable liquids and can form explosive peroxides upon exposure to air and light.[1] Always store ethers in tightly sealed containers, away from ignition sources, and in a cool, well-ventilated area.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] All manipulations should be performed within a certified chemical fume hood.
Part A: The Ether-to-Olefin Strategy for Fine Chemical Synthesis
The most significant industrial application involving a methyl amyl ether is the production of high-purity isoamylene via the TAME intermediate. This strategy is particularly useful for isolating valuable isoamylene from C5 hydrocarbon streams produced during catalytic cracking.[2][11]
Workflow for Isoamylene Production via TAME Intermediate
Caption: Workflow for producing fine chemicals from isoamylene generated via a TAME intermediate.
Protocol 1: Synthesis of tert-Amyl Methyl Ether (TAME)
This protocol describes the liquid-phase etherification of isoamylene with methanol, catalyzed by a strong cation-exchange resin.[12]
Materials:
-
C5 hydrocarbon feed containing isoamylene (e.g., 2-methyl-2-butene)
-
Methanol (anhydrous)
-
Strong cation-exchange resin (e.g., Amberlyst® 15), pre-washed and dried
-
Tubular or batch reactor equipped with heating and stirring capabilities
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Catalyst Preparation: Pack the tubular reactor with the cation-exchange resin. If using a batch reactor, add the resin (typically 5-10% by weight of reactants) to the vessel.
-
Reactant Feed: Prepare a feed mixture of methanol and the isoamylene-containing stream. A slight molar excess of methanol (e.g., 1.1:1 to 1.2:1 methanol to isoamylene) is often used to drive the equilibrium towards product formation.[12]
-
Reaction Conditions:
-
Heat the reactor to 60-65°C.[12] At lower temperatures, the reaction is kinetically controlled, while at higher temperatures, thermodynamic equilibrium can limit conversion.[12]
-
Maintain a pressure sufficient to keep the reactants in the liquid phase (e.g., 10 bar).[3]
-
For a flow reactor, set the liquid hourly space velocity (LHSV) to 1.0–1.5 h⁻¹.[12] For a batch reactor, stir vigorously to ensure good contact between the liquid phase and the solid catalyst.
-
-
Monitoring: Periodically take samples from the reactor outlet and analyze by GC to determine the conversion of isoamylene to TAME.
-
Work-up: Once the desired conversion is achieved (typically >90%), the product stream is cooled.[3] The solid catalyst is separated by filtration (batch) or remains in the fixed bed (flow). The resulting liquid contains TAME, unreacted methanol, and other C5 hydrocarbons.
Protocol 2: Decomposition of TAME to High-Purity Isoamylene
This protocol outlines the vapor-phase decomposition of TAME over a solid acid catalyst to yield isoamylene and methanol.[2][4]
Materials:
-
Crude TAME from Protocol 1
-
Solid acid catalyst (e.g., HF-modified α-Al₂O₃ or a supported tungsten oxide catalyst)[4]
-
Fixed-bed reactor capable of high-temperature operation
-
Condenser and collection vessel
-
Distillation apparatus
Procedure:
-
Catalyst Loading: Pack the fixed-bed reactor with the solid acid catalyst.
-
Reaction Conditions:
-
Decomposition: As the TAME vapor passes over the hot catalyst, it decomposes into isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene) and methanol.[5]
-
Product Collection: The gaseous product stream exiting the reactor is passed through a condenser and collected as a liquid.
-
Purification:
-
The collected liquid is a mixture of isoamylene, methanol, and any unreacted TAME.
-
Methanol can be removed by a water wash, where the polar methanol partitions into the aqueous phase.[4]
-
The organic layer, containing high-purity isoamylene, is then separated and can be further purified by distillation to achieve purities exceeding 99.8%.[2]
-
Application in Fine Chemical Synthesis: The high-purity isoamylene produced is a valuable precursor for:
-
Fragrances: Used in the synthesis of various aroma chemicals, such as isoamyl acetate (banana/pear scent) and other esters.[13][14]
-
Pesticides and Agrochemicals: Serves as a building block for complex molecules with biological activity.[2][15]
-
Polymer Antioxidants and UV Stabilizers: Incorporated into polymers to prevent degradation.[2][15]
Part B: Ether Cleavage as a Synthetic Tool
While the primary use of methyl amyl ethers is for isoamylene generation, the cleavage of the C-O bond is a fundamental reaction of this functional group.[16] This is most often employed as a deprotection step in the synthesis of complex molecules where a hydroxyl group has been masked as a methyl ether. Strong acids, particularly hydrohalic acids like HBr and HI, or Lewis acids like BBr₃, are required for this transformation.[1][6]
General Mechanism of Acid-Catalyzed Ether Cleavage
Caption: General mechanisms for acid-catalyzed ether cleavage via SN2 and SN1 pathways.
Protocol 3: General Procedure for Methyl Ether Cleavage with Boron Tribromide (BBr₃)
This protocol provides a robust method for cleaving methyl ethers, which would be applicable to methyl isoamyl ether to yield isoamyl alcohol. Caution: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be performed under anhydrous conditions in a well-ventilated fume hood.
Materials:
-
Methyl ether substrate (e.g., Methyl Isoamyl Ether)
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator and standard glassware for extraction
Procedure:
-
Reaction Setup: Dissolve the methyl ether substrate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C or -78°C (dry ice/acetone bath) depending on the sensitivity of other functional groups in the molecule.
-
Reagent Addition: Slowly add the 1M solution of BBr₃ in DCM (typically 1.1-1.5 equivalents) to the stirred solution via a syringe. An immediate reaction or color change may be observed.
-
Reaction: Allow the reaction to stir at the cold temperature for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and very cautiously quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess BBr₃.
-
Work-up:
-
Add water to the mixture and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and saturated NaHCO₃ solution to remove any remaining acidic components.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product (the corresponding alcohol, e.g., isoamyl alcohol) can be purified by column chromatography or distillation as required.
Conclusion
Methyl isoamyl ether and its isomers, particularly TAME, are not merely stable solvents but pivotal players in the strategic synthesis of fine chemicals. Their primary role as precursors to high-purity isoamylene enables the efficient production of a wide array of valuable compounds in the fragrance, agrochemical, and materials sectors. The etherification-decomposition pathway represents an elegant industrial solution to a complex separation problem. Concurrently, the fundamental chemistry of the ether linkage, specifically its cleavage under strong acidic conditions, remains a vital tool for deprotection in modern organic synthesis. Understanding these dual roles allows researchers and drug development professionals to leverage the full potential of this seemingly simple class of molecules.
References
- Benchchem Technical Support Team. (2025). Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers. Benchchem.
- Chemsrc. (2025). methyl isoamyl ether | CAS#:626-91-5. Chemsrc.
- Magano, J., Chen, M. H., Clark, J. D., & Nussbaumer, T. (2006). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. The Journal of Organic Chemistry, 71, 7103-7105.
- Google Patents. (2022). US20220135496A1 - High purity isoamylene production from tertiary amyl methyl ether decomposition.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- Wikipedia. (n.d.). Ether.
- PrepChem.com. (n.d.). Synthesis of iso-amylene.
- Pan, W., Li, C., Zhu, H., Li, F., Li, T., & Zhao, W. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. RSC Publishing.
- Google Patents. (n.d.).
- ResearchGate. (2025). Synthesis of Tert-amyl Methyl Ether with Methanol and C5 Hydrocarbons.
- LookChem. (n.d.). Cas 626-91-5,methyl isoamyl ether.
- Aidic. (n.d.).
- Sigma-Aldrich. (n.d.). Isoamyl ether 99 544-01-4.
- Google Patents. (n.d.).
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2024).
- Google Patents. (n.d.). US11999672B2 - High purity isoamylene production from tertiary amyl methyl ether decomposition.
- Wikipedia. (n.d.). Ether cleavage.
- Scentspiracy. (n.d.). Isoamyl Acetate (123-92-2) — Synthetic Ingredient for Perfumery.
- The Good Scents Company. (n.d.).
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- 4. CN101723777B - Method for preparing isoamylene by taking tertiary amyl methyl ether as raw material - Google Patents [patents.google.com]
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- 16. Ether cleavage - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Preventing peroxide formation in stored methyl isoamyl ether
Technical Support Center: Methyl Isoamyl Ether Management
A Guide to Preventing, Detecting, and Removing Peroxide Contaminants
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical information and field-proven protocols for the safe handling and storage of methyl isoamyl ether. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to mitigate the risks associated with peroxide formation, ensuring experimental integrity and laboratory safety.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Fundamental Risk
Q1: What are peroxides and why are they a critical concern in ethers like methyl isoamyl ether?
A: Organic peroxides are a class of compounds containing the highly reactive peroxo group (R-O-O-R'). In solvents like methyl isoamyl ether, these compounds form spontaneously through a process called autoxidation when the ether is exposed to atmospheric oxygen.[1][2] The primary danger lies in their extreme instability; peroxides can decompose explosively when subjected to heat, friction, or mechanical shock.[2][3][4] This risk is significantly amplified during processes like distillation or evaporation, which can concentrate the less volatile peroxides to hazardous levels.[5][6] An unexpected detonation during an experiment can lead to catastrophic equipment failure and severe personal injury.[7]
Q2: What is the chemical mechanism behind peroxide formation in ethers?
A: Peroxide formation in ethers is a classic free-radical chain reaction initiated by factors like light or heat.[1][8][9] The process involves three main stages:
-
Initiation: A radical initiator (often formed by light) abstracts a hydrogen atom from the carbon adjacent to the ether's oxygen atom (the α-carbon). This creates a carbon-centered ether radical.[1]
-
Propagation: This ether radical rapidly reacts with a molecule of oxygen (O₂) to form a peroxy radical. This new, highly reactive peroxy radical then abstracts an α-hydrogen from another ether molecule, forming a hydroperoxide and regenerating the carbon-centered ether radical. This cycle continues, propagating the chain reaction.[1][10]
-
Termination: The reaction ceases when two radicals combine to form a non-radical species.[1]
Over time, the hydroperoxides can further react to form even more unstable polymeric peroxides and other hazardous species.[8]
Q3: Is methyl isoamyl ether the same as tert-amyl methyl ether (TAME)? Why is this distinction critical for peroxide risk?
A: No, they are structurally different, and this difference is crucial for assessing peroxide risk.
-
Methyl Isoamyl Ether (also called isoamyl methyl ether or 1-methoxy-3-methylbutane) has the structure CH₃-O-CH₂-CH₂-CH(CH₃)₂. It possesses secondary α-hydrogens on the carbon adjacent to the oxygen, which are susceptible to abstraction, making it a peroxide-forming chemical .
-
tert-Amyl Methyl Ether (TAME) (or 2-methoxy-2-methylbutane) has the structure CH₃-O-C(CH₃)₂-CH₂-CH₃. The tertiary carbon bonded to the ether oxygen has no α-hydrogens. The lack of this reactive site makes TAME significantly more resistant to the standard autoxidation mechanism.[11]
It is a common misconception to use these names interchangeably. While TAME is often cited for its stability, true methyl isoamyl ether must be handled with the same precautions as other peroxide-forming ethers like diethyl ether or tetrahydrofuran (THF).[2]
Q4: What factors accelerate peroxide formation?
A: Several common laboratory conditions can accelerate the rate of peroxide formation:
-
Exposure to Air: The presence of oxygen is a primary requirement for the reaction.[1][12] Partially empty or frequently opened containers pose a higher risk.[3]
-
Exposure to Light: UV light can catalyze the initial formation of free radicals, kickstarting the chain reaction.[8][12][13]
-
Presence of Contaminants: Trace metal impurities can act as catalysts.[8]
-
Absence of Inhibitors: Solvents are often supplied with inhibitors that scavenge radicals. Once these are consumed or removed (e.g., by distillation), the ether is highly susceptible to peroxidation.[12][14]
Section 2: Proactive Prevention: Safe Storage and Handling
Q5: What are the definitive best practices for storing methyl isoamyl ether to minimize peroxide risk?
A: A proactive storage strategy is the most effective control measure.
-
Use Original, Appropriate Containers: Store the ether in its original light-resistant, air-impermeable container (e.g., amber glass bottle or steel can).[3][13] For diethyl ether, the iron in steel cans can act as a peroxide inhibitor.[4][13]
-
Exclude Light and Heat: Store containers in a cool, dark, and dry place, such as a designated flammable materials cabinet.[6][15]
-
Inert Atmosphere: After opening, purge the headspace of the container with an inert gas like nitrogen or argon before resealing to displace oxygen.[15]
-
Purchase Appropriately: Buy only the quantities you expect to use in the short term to avoid prolonged storage.[6][15]
Q6: How important are inhibitors like Butylated Hydroxytoluene (BHT)? Should I always use an inhibited grade?
A: Extremely important. Inhibitors, also called stabilizers, are radical scavengers. BHT is a common example that effectively terminates the free-radical chain reaction by donating a hydrogen atom to form a stable, non-propagating radical.[10][14]
For general use and storage, always purchase and use the inhibited grade of methyl isoamyl ether.[16] The inhibitor significantly extends the safe storage lifetime.[12][14] Be aware that procedures like distillation will remove the inhibitor, rendering the purified solvent highly prone to rapid peroxide formation.[12][14] Uninhibited ethers should be used immediately or stored under a strict inert atmosphere for very short periods.
Q7: How should I label and track my containers of methyl isoamyl ether?
A: Rigorous labeling and inventory management are non-negotiable safety requirements.[3] Every container of a peroxide-forming chemical must be labeled with:
-
Date of Receipt
-
Date of Opening
This allows any user to immediately assess the age of the solvent.[13] It is also best practice to record the dates and results of any peroxide tests directly on the label.[6] Use a chemical inventory system to track these dates and automatically flag containers that are approaching their recommended testing or disposal deadlines.[17]
Section 3: Diligent Detection and Quantification
Q8: How often should I test my methyl isoamyl ether for peroxides?
A: Testing frequency depends on the ether's classification and age. Methyl isoamyl ether falls into the category of ethers that pose a hazard upon concentration (similar to diethyl ether or THF).[2]
-
Before Each Use Involving Concentration: Always test before any distillation, evaporation (e.g., rotovap), or refluxing procedure, regardless of age.[5][7][18]
-
Periodic Testing: For opened containers, test at a minimum of three- to six-month intervals .[19][20][21]
-
Expiration: Unopened containers should be disposed of by the manufacturer's expiration date. Opened containers should generally be disposed of within 12 months unless a rigorous testing schedule is maintained.[6]
Q9: What are the visual warning signs of dangerous peroxide levels?
A: Before handling any older container of a peroxide-forming chemical, perform a careful visual inspection.[15] If you observe any of the following, DO NOT move or open the container. Treat it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) office immediately. [5][6][17]
-
Crystal Formation: Solid crystals may be present in the liquid or encrusted around the cap/threads.[5][12][17]
-
Viscous Liquid: The appearance of an oily or viscous bottom layer.[3]
-
Cloudiness or "Wisp-like" Structures: A hazy appearance or suspended strands in the liquid.[15]
Q10: Which peroxide test method should I use? A comparison of test strips vs. the potassium iodide (KI) method.
A: Both methods are valid, but they differ in sensitivity and scope.
| Feature | Peroxide Test Strips (e.g., Merckoquant®) | Potassium Iodide (KI) Method |
| Principle | Peroxidase enzyme transfers oxygen to a redox indicator, causing a color change (typically blue).[19] | Peroxides oxidize iodide (I⁻) to iodine (I₂), which appears as a yellow-to-brown color.[9][15] |
| Ease of Use | Very simple: dip, wait, compare to color scale.[19] | Requires preparing a fresh reagent solution and mixing with the sample.[15][18] |
| Sensitivity | Semi-quantitative, typically in the range of 0-25 or 0-100 ppm (mg/L).[19] | More sensitive; can detect lower concentrations and a broader range of peroxide types, including some polymeric peroxides.[18] |
| Best For | Routine, frequent checks of common ethers where a quick pass/fail or semi-quantitative result is sufficient.[18][22] | Confirming a negative strip test, testing less common ethers, or when higher sensitivity is required.[18] |
Q11: I've tested my ether. How do I interpret the results and what action should I take?
A: The measured peroxide concentration dictates the appropriate response.
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 10 - 30 ppm | Acceptable for General Use. Considered reasonably safe for most procedures. However, if concentrating a large volume, purification is still recommended.[5][6] |
| 30 - 100 ppm | Moderate Hazard. DO NOT CONCENTRATE. Avoid distillation or evaporation. The solvent may be suitable for chromatography if not subsequently evaporated.[5] Plan to either purify the solvent immediately or dispose of it.[5][6] |
| > 100 ppm | Serious Hazard. DO NOT HANDLE. This is an unacceptable level of contamination. Do not attempt to open or move the container. Contact your EHS office for immediate, specialized disposal.[2][17] |
| Visible Crystals | Extreme Explosion Hazard. DO NOT TOUCH. Immediately secure the area, warn others, and contact EHS or emergency responders for disposal.[6][13][17] |
Section 4: Troubleshooting and Decontamination Protocols
Q12: My ether tested in the moderate hazard range (30-100 ppm). What are my options?
A: You have two primary options: dispose of the solvent through your institution's hazardous waste program or decontaminate it for immediate use.[5] Decontamination is often preferred to conserve resources, but it must be done correctly. The purified ether will no longer contain an inhibitor and should be used promptly.[19]
Q13: Can you provide a reliable protocol for removing peroxides from my solvent?
A: Yes. Two widely accepted methods are treatment with activated alumina or washing with a ferrous sulfate solution. Always perform these procedures in a fume hood with appropriate personal protective equipment (PPE), including safety glasses and gloves. After purification, always re-test the solvent to confirm that the peroxide level is <10 ppm before use.[18]
Protocol 1: Decontamination using Activated Alumina Column
This method is effective for both water-soluble and insoluble ethers and works by adsorbing the peroxides.[5][18][19]
-
Materials:
-
Glass chromatography column
-
Activated alumina (basic or neutral, Brockmann I)
-
Glass wool or fritted disk
-
Receiving flask
-
-
Procedure:
-
Securely clamp the chromatography column in a fume hood.
-
Place a small plug of glass wool at the bottom of the column or ensure the fritted disk is clean.
-
Fill the column with activated alumina. A general guideline is to use approximately 100 g of alumina for every 100 mL of solvent to be purified.[18]
-
Gently tap the column to pack the alumina.
-
Carefully pour the peroxide-containing ether onto the top of the column and allow it to percolate through under gravity into the receiving flask. Do not apply pressure.
-
Collect the purified ether.
-
Crucially: The alumina column now contains concentrated peroxides and must be decontaminated. Immediately flush the column with a dilute acidic solution of ferrous sulfate or potassium iodide to neutralize the adsorbed peroxides before disposal.[5][18]
-
Protocol 2: Decontamination using Ferrous Sulfate (FeSO₄) Wash
This method uses a reducing agent to chemically destroy the peroxides. It is effective but may introduce water into the solvent, requiring a subsequent drying step.[5][18][19]
-
Materials:
-
Procedure:
-
Pour the peroxide-containing ether into a separatory funnel.
-
Add an equal volume of the freshly prepared ferrous sulfate solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure. Initial shaking should be very gentle. [18]
-
Allow the layers to separate and drain off the aqueous (bottom) layer.
-
Repeat the wash with the FeSO₄ solution until a peroxide test of the ether layer is negative.[19]
-
Wash the ether with water to remove any residual acid and iron salts.
-
Dry the ether over a suitable drying agent like anhydrous magnesium sulfate.
-
Decant or filter the purified, dry ether.
-
Q14: I found a very old bottle of ether with visible crystals. What is the absolute first thing I should do?
A: The absolute first thing to do is nothing that disturbs the bottle. Do not touch, move, or attempt to open it. The crystals, especially on the cap threads, are exceptionally sensitive to friction and shock and can detonate.[5][12] Your immediate actions should be:
-
Secure the Area: Prevent others from approaching the container.
-
Warn Colleagues: Inform everyone in the immediate vicinity of the hazard.
-
Contact Professionals: Call your institution's EHS office or local emergency services (e.g., fire department bomb squad). These professionals are trained for handling and disposing of such high-hazard materials.[6][13][17]
Q15: Are there special precautions for distilling or evaporating methyl isoamyl ether?
A: Yes, absolutely. This is the highest-risk activity involving peroxide-forming solvents.
-
Test Before Heating: ALWAYS test your solvent for peroxides immediately before you intend to distill or evaporate it. The peroxide level must be as close to 0 ppm as possible.[5][18]
-
Never Distill to Dryness: This is the most critical rule. Concentrating the peroxides in the distillation pot is the leading cause of explosions. Always leave at least 10-20% of the initial volume as a residue or "bottoms".[5][7][20]
-
Use a Safety Shield: Perform the distillation or evaporation behind a blast shield within a fume hood.[5][6]
-
Consider Adding Mineral Oil: For distillations, adding a small amount of non-volatile mineral oil to the still pot can help moderate the temperature and dilute any residual peroxides.[4][20]
References
- Ethers - storage and the detection and removal of peroxides. The University of Edinburgh.
- Handling and Removing Peroxides. (2021). IV Resources.
- Diethyl ether peroxide. Grokipedia.
- Working Safely with Peroxide Forming Compounds. (2017). Safety & Risk Services.
- tert-Amyl methyl ether. Apollo Scientific.
- Autoxidation of Ethers to Peroxides and Hydroperoxides. (2025). JoVE.
- Peroxide Forming Chemical Storage Guidelines. Western Carolina University.
- tert-Amyl methyl ether. Wikipedia.
- Peroxide Forming Chemicals: Management, Retention and Storage. Office of Clinical and Research Safety.
- How Peroxides Form in Common Reagents. (2022). YouTube.
- Diethyl ether peroxide. Wikipedia.
- Section 7C: Peroxide Forming Compounds and Reactives. Princeton EHS.
- Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025).
- Peroxide Forming Chemicals. Environmental Health & Safety (EHS), University of Washington.
- Safe Handling of Peroxide-Formers (PFs). Environment, Health & Safety, University of Colorado Boulder.
- PEROXIDE FORMING CHEMICALS. Vanderbilt University Environmental Health & Safety.
- Appendix A Peroxide Test Protocol. Environmental Health and Safety - Missouri S&T.
- Information on Peroxide-Forming Compounds. Stanford Environmental Health & Safety.
- Guidelines for Managing Potential Peroxide Forming Chemicals. Sciencemadness.org.
- Peroxide Forming Chemicals. University of Louisville.
- Peroxide Formation. Department of Chemistry and Biochemistry, University of Arizona.
- Peroxide-Forming Chemicals Procedures. (2023). Environmental Health and Safety - Western Washington University.
- Peroxide-Forming Chemicals – Safety Guidelines. (2025). Texas Christian University Environmental Health & Safety.
- Peroxide Forming Solvents. Sigma-Aldrich.
- PEROXIDE FORMING CHEMICALS. Yale Environmental Health & Safety.
Sources
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- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. vumc.org [vumc.org]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
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- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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- 15. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
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- 17. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
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- 22. ehs.washington.edu [ehs.washington.edu]
Technical Support Center: Purification of 1-Methoxy-3-Methylbutane
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 1-methoxy-3-methylbutane (also known as methyl isoamyl ether). This document is designed for researchers, scientists, and drug development professionals who require high-purity ether for their work. We provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your purification experiments. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in the laboratory.
Introduction: The Importance of Purity
1-Methoxy-3-methylbutane is a colorless liquid with a characteristic ether-like odor, finding use as a solvent and an intermediate in organic synthesis.[1] Like all ethers, its utility is often dictated by its purity. Common contaminants such as water, unreacted alcohols, and hazardous peroxide byproducts can interfere with sensitive reactions, alter reaction kinetics, or pose significant safety risks. This guide provides a systematic approach to identifying and eliminating these impurities.
Physical Properties for Purification
A successful purification strategy relies on understanding the physical properties of the target compound and its likely impurities.
| Property | 1-Methoxy-3-methylbutane | Water | Isoamyl Alcohol (3-methyl-1-butanol) | Methanol |
| Molecular Weight | 102.17 g/mol [2] | 18.02 g/mol | 88.15 g/mol | 32.04 g/mol |
| Boiling Point | ~91.0 °C[3] | 100 °C | ~131 °C | ~65 °C |
| Density | ~0.76 g/cm³[4] | 1.00 g/cm³ | ~0.81 g/cm³ | ~0.79 g/cm³ |
| Solubility in Water | Limited[1] | Miscible | Sparingly soluble | Miscible |
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing both a diagnosis and a validated solution.
Question 1: After an aqueous workup, my 1-methoxy-3-methylbutane is cloudy and my yield is low. What is happening?
Answer:
This is a classic sign of significant water contamination. Ethers can dissolve a non-trivial amount of water, and water can likewise dissolve some of your ether, leading to product loss in the aqueous phase.[5][6]
-
Causality: The cloudiness is a microemulsion of water in your ether. During the aqueous wash, if you used pure deionized water, the ether's partial solubility in water results in a lower recovery.
-
Solution Workflow:
-
Brine Wash: Before using a drying agent, perform a final wash with a saturated sodium chloride solution (brine). The high ionic strength of brine dramatically reduces the solubility of the ether in the aqueous layer, forcing it back into the organic phase and simultaneously removing the bulk of the dissolved water.[7]
-
Primary Drying: Separate the organic layer and add a suitable anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is a fast and effective drying agent, while Na₂SO₄ has a high capacity but is slower.[5][6] Swirl the flask until the drying agent no longer clumps together and remains a free-flowing powder, which indicates all water has been absorbed.[6]
-
Isolation: Decant or filter the dried ether away from the hydrated drying agent.
-
Question 2: My NMR/GC analysis indicates the presence of isoamyl alcohol and/or methanol. How do I remove these?
Answer:
The presence of residual alcohols is a common issue, arising from incomplete reaction during synthesis. Due to the significant difference in boiling points, fractional distillation is the most effective method for their removal.[8][9]
-
Causality: Methanol (BP ~65 °C) and isoamyl alcohol (BP ~131 °C) have boiling points that are sufficiently different from 1-methoxy-3-methylbutane (BP ~91 °C) to allow for separation by distillation. A simple distillation may not be efficient enough if the boiling points are close or if high purity is required.[9][10][11][12] Fractional distillation provides multiple theoretical plates for vaporization-condensation cycles, enhancing separation efficiency.[9][10]
-
Solution Protocol:
-
Pre-Treatment: Ensure your ether is dry using the method in Question 1. Distilling wet ether can lead to the formation of azeotropes, complicating the separation.[13]
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a fractionating column (e.g., Vigreux or packed column) between the distillation pot and the condenser. This is critical for achieving good separation.[9]
-
Distillation:
-
Heat the flask gently. If methanol is present, you will observe a first fraction distilling at a lower temperature (~65 °C). Collect this "forerun" in a separate receiving flask.
-
Once the methanol is removed, the temperature will rise. It should stabilize near the boiling point of your product (~91 °C). Collect this fraction as your purified 1-methoxy-3-methylbutane.
-
If the temperature begins to rise significantly above 91-92 °C, it indicates that the higher-boiling isoamyl alcohol is starting to distill. Stop the distillation at this point to avoid contaminating your product.
-
-
Question 3: My peroxide test strip turned dark blue/brown. Is the solvent safe to use and how do I fix it?
Answer:
A positive peroxide test is a serious safety concern. Ethers can form explosive peroxides upon exposure to air and light.[14] Do not distill or concentrate a solvent that tests high for peroxides. The concentration of peroxides during heating can lead to a violent detonation.[14]
-
Causality: Ethers react with atmospheric oxygen via a free-radical mechanism to form hydroperoxides and polymeric peroxides. This process is accelerated by light. These peroxide compounds are shock-sensitive and thermally unstable.[14]
-
Solution Protocol (for moderate peroxide levels):
-
Safety First: Conduct this procedure in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure a blast shield is available.
-
Peroxide Quenching: A common and effective method is to wash the ether with a freshly prepared aqueous solution of ferrous sulfate.[15]
-
Prepare a solution of 60g of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) in 100 mL of water, and add 6 mL of concentrated sulfuric acid.
-
In a separatory funnel, shake the peroxide-containing ether with an equal volume of this solution. The Fe²⁺ ions reduce the peroxides to the corresponding alcohols.
-
-
Re-Test: After quenching, separate the organic layer and re-test for peroxides using a new test strip. Repeat the wash if necessary until the test is negative.[16]
-
Final Wash and Dry: Wash the ether with water to remove the quenching solution, followed by a brine wash. Dry the ether over anhydrous calcium chloride or magnesium sulfate.[15] It can now be safely distilled if further purification is needed.
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification method for moderately pure 1-methoxy-3-methylbutane?
A: For general use, a sequence of washing and fractional distillation is sufficient. First, wash the crude ether with water to remove water-soluble impurities like methanol, followed by a brine wash to remove bulk water.[7] Then, dry the ether with anhydrous MgSO₄, filter, and perform a fractional distillation to separate it from other organic impurities like unreacted isoamyl alcohol.
Q: How do I prepare ultra-dry, anhydrous 1-methoxy-3-methylbutane for a moisture-sensitive reaction (e.g., Grignard)?
A: Achieving an anhydrous state requires a more rigorous chemical drying process after initial pre-drying.
-
Causality: Standard drying agents like MgSO₄ will remove bulk water, but for reactions sensitive to trace moisture, a more powerful, reactive drying agent is needed. Sodium metal is often used for ethers because it reacts with residual water to form sodium hydroxide and hydrogen gas, but it does not react with the ether itself.[17][18]
-
Workflow:
-
Pre-dry: First, dry the ether with a standard agent like anhydrous calcium chloride or by letting it stand over potassium hydroxide (KOH) pellets overnight.[19][20] This removes the majority of the water, making the next step safer.[19]
-
Sodium Drying: Decant the pre-dried ether into a new, dry flask. Add small, freshly cut pieces of sodium metal. Often, benzophenone is added as an indicator. When the solvent is truly anhydrous, the benzophenone reacts with the sodium to form a deep blue or purple ketyl radical.[21]
-
Distillation: Gently reflux the ether over the sodium/benzophenone until the blue/purple color persists. Then, distill the ether directly from this drying still into the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Q: Can I use column chromatography to purify this ether?
A: While possible, it is generally not the preferred method. Column chromatography is best suited for separating non-volatile solids or high-boiling oils. Due to the volatility of 1-methoxy-3-methylbutane, you would likely lose a significant amount of product to evaporation during the process. Furthermore, separating it from a non-polar impurity like a starting olefin could be difficult. Fractional distillation is far more efficient and scalable for this type of compound.[22]
Visualized Workflows and Protocols
Diagram 1: General Purification Workflow
This diagram outlines the standard procedure for purifying 1-methoxy-3-methylbutane from common synthesis impurities.
Caption: Standard workflow for the purification of 1-methoxy-3-methylbutane.
Detailed Experimental Protocols
Protocol 1: Peroxide Testing and Removal
-
Testing: Use commercially available peroxide test strips.[23] Dip the strip into the solvent for 1 second, remove it, and let the solvent evaporate completely.[16] Then, dip the reactive zone into deionized water for a moment and wait 15 seconds.[16] Compare the color to the chart provided. A concentration >10 ppm is generally considered unsafe for distillation.
-
Removal (Quenching):
-
In a fume hood behind a safety shield, transfer the ether to a separatory funnel.
-
Add an equal volume of a freshly prepared 5-10% aqueous solution of iron(II) sulfate (FeSO₄).
-
Gently swirl and vent the funnel frequently. Shake for 5 minutes.
-
Separate the layers.
-
Wash the organic layer with water, then with saturated brine.
-
Re-test the ether to confirm the absence of peroxides. Repeat if necessary.
-
Dry the ether over anhydrous MgSO₄, filter, and store over a copper wire or with a radical inhibitor like BHT if not for immediate use.
-
Protocol 2: Purification by Fractional Distillation
-
Setup: Place the dry, peroxide-free 1-methoxy-3-methylbutane into a round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Assembly: Connect a fractionating column (e.g., a Vigreux column) to the flask. Atop the column, place a distillation head (Y-adapter) with a thermometer and a condenser. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[9]
-
Heating: Gently heat the flask using a heating mantle.
-
Collection:
-
Observe the vapor rising slowly up the column.
-
Collect any initial low-boiling "forerun" in a separate flask and discard it appropriately.
-
When the temperature at the distillation head stabilizes at the boiling point of 1-methoxy-3-methylbutane (~91 °C), switch to a clean, dry receiving flask.
-
Collect the product while the temperature remains constant.
-
-
Shutdown: Stop the distillation when only a small amount of liquid remains in the distilling flask or if the temperature begins to rise or fall significantly. Never distill to dryness.
References
- askIITians. (2021, June 3).
- NurdRage. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube.
-
National Center for Biotechnology Information. (n.d.). Butane, 1-methoxy-3-methyl-. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Methoxymethoxy)-3-methylbutane. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-methoxy-3-methyl butane, 626-91-5. Retrieved from [Link]
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- EH&S. (2022, August 11). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS.
- Sciencemadness Discussion Board. (2013, August 22). drying with sodium metal.
- Environmental Health and Safety - Missouri S&T. (n.d.). Appendix A Peroxide Test Protocol.
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- Google Patents. (n.d.).
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- Wikipedia. (n.d.).
- ResearchGate. (2025, August 6). Synthesis of tert-amyl methyl ether (TAME)
- Ningbo Jinhai Chenguang Chemical Corporation. (n.d.). Tert-Amyl Methyl Ether(TAME).
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- Wikipedia. (n.d.). tert-Amyl methyl ether.
- ResearchGate. (2016, May 5).
- Chemical Reaction Engineering. (n.d.). 1 TAME synthesis problem Tert-Amyl Methyl Ether (TAME)
-
Stenutz. (n.d.). 1-methoxy-3-methylbutane. Retrieved from [Link]
- Acanthus Research. (n.d.). 1-Methoxy-3-methybutane Archives.
- Google Patents. (n.d.). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
- ResearchGate. (2025, August 5). Isolation of high purity 1-[2 ',4 '-dihydroxy-3 ',5 '-di-(3 ''-methylbut-2 ''-enyl)-6 '-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq.
- Organic Syntheses Procedure. (n.d.). tributyl[(methoxymethoxy)methyl]stannane.
- Sigma-Aldrich. (n.d.). 1-Methoxy-3-methyl-2-butanone.
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Technical Support Center: Optimizing Williamson Ether Synthesis of "Butane, 1-methoxy-3-methyl-"
Welcome to the technical support guide for the synthesis of Butane, 1-methoxy-3-methyl- (also known as isopentyl methyl ether or isoamyl methyl ether) via the Williamson ether synthesis. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical protocols grounded in established chemical principles. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.
Strategic Synthesis Planning: Choosing the Optimal Reaction Pathway
The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers through a bimolecular nucleophilic substitution (SN2) reaction between an alkoxide and an organohalide.[1] For an unsymmetrical ether like 1-methoxy-3-methylbutane, there are two possible synthetic disconnections. The success of the synthesis hinges on selecting the pathway that minimizes competing side reactions, primarily the E2 elimination.[2]
The two potential routes are:
-
Route A: The reaction between an isopentoxide (isoamyloxide) nucleophile and a methyl halide electrophile.
-
Route B: The reaction between a methoxide nucleophile and an isopentyl halide (isoamyl halide) electrophile.
Expert Analysis: The SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon center.[2] A backside attack by the nucleophile is required, which becomes progressively more difficult as the substitution of the alkyl halide increases from methyl to primary, secondary, and is essentially impossible for tertiary halides.[3] Tertiary and secondary alkyl halides strongly favor the competing E2 elimination pathway, where the alkoxide acts as a base rather than a nucleophile.[3][4]
| Parameter | Route A | Route B | Rationale |
| Alkyl Halide | Methyl (CH₃-X) | Primary (1°) | Methyl halides are ideal for SN2 reactions due to minimal steric hindrance, leading to faster substitution rates and significantly less competition from elimination.[5] |
| Alkoxide | Primary (1°) | Methyl | While the isopentoxide in Route A is bulkier than methoxide, the steric hindrance of the nucleophile is generally less critical than that of the electrophile in an SN2 reaction. |
| Primary Reaction | SN2 (Favored) | SN2 | Route A will proceed almost exclusively via the SN2 pathway. |
| Competing Reaction | Negligible | E2 (Elimination) | The primary alkyl halide in Route B, while better than secondary, can still undergo some E2 elimination, especially at higher temperatures, forming 3-methyl-1-butene.[6] |
| Predicted Yield | High | Moderate to High | Route A is expected to give a cleaner reaction and a higher yield of the desired ether. |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-methoxy-3-methylbutane.
Q1: My reaction yield is disappointingly low. What are the most likely causes?
A low yield can stem from several factors. A systematic review of your setup and conditions is the best approach.
-
Incomplete Deprotonation of the Alcohol: The formation of the alkoxide is critical. If 3-methyl-1-butanol is not fully deprotonated, its neutral hydroxyl group is a much weaker nucleophile than the corresponding alkoxide, slowing the reaction dramatically.[3]
-
Solution: Use a strong, irreversible base like sodium hydride (NaH) or potassium hydride (KH).[5] Ensure the NaH is fresh; it appears as a fine gray powder. Clumped or white-ish NaH may have been deactivated by moisture. Use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.
-
-
Presence of Water: The Williamson synthesis is highly sensitive to moisture.[7] Water will consume the strong base (e.g., NaH) and can hydrolyze the alkyl halide.
-
Solution: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Consider distilling solvents like THF from a drying agent (e.g., sodium/benzophenone) for maximum dryness.
-
-
Competing Elimination (E2) Reaction: If you used Route B, or if your temperature is too high, the alkoxide can act as a base, abstracting a proton to form an alkene byproduct (3-methyl-1-butene).[6]
-
Solution: Use the recommended Route A . If using Route B is unavoidable, lower the reaction temperature. Substitution reactions are generally less sensitive to temperature changes than elimination reactions, so cooling the reaction can favor the desired SN2 pathway.[2]
-
-
Insufficient Reaction Time or Temperature: While high temperatures can promote elimination, the reaction still needs sufficient thermal energy to proceed at a reasonable rate. Typical conditions are 50-100 °C for 1-8 hours.[1]
-
Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction is sluggish at a lower temperature (e.g., 50 °C), you can gradually increase the heat. If starting materials persist after several hours, consider other factors like reagent purity.
-
Q2: I've identified 3-methyl-1-butene as a major byproduct. How do I suppress this elimination reaction?
The formation of an alkene is the classic sign of a competing E2 elimination reaction.[2] This occurs when the alkoxide acts as a base, removing a proton from the carbon adjacent to the leaving group.
-
Re-evaluate Your Strategy: As emphasized, the most effective way to prevent elimination is to choose the synthetic route with the least sterically hindered alkyl halide (Route A).[2]
-
Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions.[2] Therefore, running the reaction at a lower temperature (e.g., room temperature or 40-50 °C) for a longer duration will favor the SN2 product.
-
Choice of Base/Alkoxide: While a strong base is needed to form the alkoxide, using an extremely bulky alkoxide can favor elimination. In our recommended Route A, the isopentoxide is primary and not excessively hindered, but this is a key consideration in other syntheses.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best base for deprotonating 3-methyl-1-butanol? Sodium hydride (NaH) is an excellent choice. It is a very strong, non-nucleophilic base that deprotonates the alcohol irreversibly.[3] The only byproduct is hydrogen gas (H₂), which simply bubbles out of the reaction mixture, driving the alkoxide formation to completion.[5] Potassium hydride (KH) is similar in reactivity. Weaker bases like NaOH or KOH can be used but may lead to equilibrium issues and introduce water, which is detrimental to the reaction.[8]
Q2: Which solvent is optimal for this synthesis? Polar aprotic solvents are highly recommended.[2] Solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the cation (e.g., Na⁺) of the alkoxide salt, leaving the alkoxide anion "naked" and highly nucleophilic, which accelerates the rate of the SN2 reaction.[1][6] Protic solvents like ethanol or water should be avoided as they can hydrogen-bond with the alkoxide, reducing its nucleophilicity.[9] THF is often a good starting point as it is less difficult to remove during workup than DMF or DMSO.
Q3: Does the choice of halide on the methylating agent (CH₃-X) matter? Yes, it significantly affects the reaction rate. The reactivity order for the leaving group (X) is I > Br > Cl >> F.[10] This trend is due to both bond strength (the C-I bond is the weakest) and the polarizability of the leaving group (iodide is a better leaving group). Methyl iodide (CH₃I) is the most reactive and is often the best choice for achieving a fast and efficient reaction. If using methyl bromide or chloride, adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction via an in situ Finkelstein reaction, which generates the more reactive methyl iodide.[10]
Optimized Experimental Protocol: Synthesis via Route A
This protocol describes the synthesis of 1-methoxy-3-methylbutane from 3-methyl-1-butanol and methyl iodide. All operations should be performed in a well-ventilated fume hood.
Materials:
-
3-methyl-1-butanol (isoamyl alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq.) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Solvent Addition: Add anhydrous THF via cannula or syringe to the flask to create a slurry.
-
Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Add 3-methyl-1-butanol (1.0 eq.) dissolved in a small amount of anhydrous THF to the dropping funnel and add it dropwise to the NaH slurry over 20-30 minutes. Vigorous bubbling (H₂ evolution) will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the bubbling ceases, indicating complete formation of the sodium isopentoxide.
-
Addition of Electrophile: Cool the mixture back to 0 °C. Add methyl iodide (1.1-1.2 eq.) dropwise via syringe or dropping funnel at a rate that maintains a gentle reaction.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to a gentle reflux (a temperature of 50-60 °C is often sufficient) for 2-4 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 Hexanes:Ethyl Acetate eluent) until the starting alcohol spot has disappeared.
-
Workup: Cool the reaction mixture to room temperature and then to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water, followed by saturated brine to remove residual salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure 1-methoxy-3-methylbutane.
References
-
BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. 7
-
BenchChem. (2025). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides. 10
-
BenchChem. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. 8
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link
-
Wikipedia. (n.d.). Williamson ether synthesis. Link
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Link
-
University Handout. (n.d.). Williamson Ether Synthesis. Link
-
BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. 2
-
BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. 9
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Link
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Link
-
BenchChem. (2025). troubleshooting Williamson ether synthesis side reactions. 6
-
PrepChem.com. (n.d.). Preparation of n-butyl methyl ether. Link
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Identifying and removing impurities in methyl isoamyl ether by GC-MS
Welcome to the technical support center for the analysis and purification of methyl isoamyl ether. This guide is designed for researchers, scientists, and professionals in drug development who require high-purity methyl isoamyl ether for their work. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges in identifying and removing impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Critical Role of Purity
Methyl isoamyl ether (also known as 1-methoxy-3-methylbutane) is a valuable solvent and reagent in various chemical applications. Its purity is paramount, as even trace impurities can lead to ambiguous experimental results, failed syntheses, or the introduction of unwanted substances in pharmaceutical preparations. This guide offers a systematic approach to achieving and verifying the required purity of methyl isoamyl ether for sensitive applications.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the GC-MS analysis of methyl isoamyl ether.
Q1: I see unexpected peaks in my GC chromatogram. How do I begin to identify them?
A1: The appearance of unexpected peaks is a common issue. A systematic approach is key to identification.
Initial Steps:
-
Verify System Integrity: First, ensure the peaks are not artifacts from the system itself. Inject a solvent blank. If the peaks persist, they could be from a contaminated syringe, injection port, or column bleed.[1][2] Consider cleaning the injector and baking out the column.[1][2]
-
Analyze the Mass Spectra: For each unknown peak, carefully examine its mass spectrum. The molecular ion peak (M+) will give you the molecular weight of the impurity. The fragmentation pattern provides structural clues. Ethers, for instance, commonly undergo α-cleavage (breaking the C-C bond adjacent to the oxygen) and inductive cleavage.[3][4][5]
-
Consider Potential Impurities: The most likely impurities are related to the synthesis or degradation of methyl isoamyl ether.
-
Synthesis Reactants: Unreacted starting materials are common culprits. Look for isoamyl alcohol (3-methyl-1-butanol) and methanol.[6][7]
-
Synthesis Byproducts: Side reactions can produce related ethers, such as diisoamyl ether.
-
Degradation Products: Ethers are susceptible to forming peroxides upon exposure to air and light, which can be hazardous.[8][9] Aldehydes may also be present due to oxidation.[8]
-
Workflow for Impurity Identification:
Caption: Workflow for identifying an unknown peak.
Q2: The peaks in my chromatogram are showing poor shape (tailing, fronting, or broad). What are the causes and solutions?
A2: Poor peak shape compromises resolution and quantification. The cause can usually be traced to the sample, the inlet, or the column.[10]
| Symptom | Potential Causes | Solutions |
| Peak Tailing | - Active Sites: Exposed silanol groups in the inlet liner or column can interact with polar analytes. - Column Overload: Injecting too much sample. - Incorrect Column Installation: Dead volume from a poor connection. | - Use a deactivated inlet liner. - Trim the first few centimeters of the column. - Dilute the sample or use a split injection.[1] - Re-install the column carefully, ensuring proper ferrule placement. |
| Peak Fronting | - Column Overload: Often seen with very high concentration peaks. - Incompatible Solvent: The analyte has poor solubility in the injection solvent. | - Dilute the sample. - Choose a solvent that better matches the polarity of the analyte and the stationary phase. |
| Broad Peaks | - Low Oven Temperature: The initial oven temperature may be too low for the analyte's volatility. - Slow Injection: A slow manual injection or incorrect autosampler settings. - Gas Flow Rate: Carrier gas flow may be too low. | - Increase the initial oven temperature or the temperature ramp rate. - Ensure a fast, sharp injection. - Check and optimize the carrier gas flow rate.[10] |
Q3: How can I improve the separation between the methyl isoamyl ether peak and a closely eluting impurity?
A3: Co-elution is a common challenge. Optimizing your GC method is the solution.
-
Adjust the Temperature Program: A slower temperature ramp will increase the time analytes spend in the column, often improving separation.
-
Change the Column: If temperature adjustments are insufficient, the column's stationary phase may not be selective enough for your mixture. Consider a column with a different polarity. For example, if you are using a non-polar DB-1 type column, switching to a mid-polar column (e.g., with 50% phenyl substitution) could alter the elution order and improve resolution.
-
Increase Column Length: A longer column provides more theoretical plates, leading to better separation, though it will also increase analysis time.
Q4: What are the key fragments to look for in the mass spectrum of ether impurities?
A4: Ethers have characteristic fragmentation patterns that are crucial for identification.[4]
-
α-Cleavage: This is often the most dominant fragmentation pathway. The bond between the carbon adjacent to the oxygen and the next carbon breaks, leading to a stable oxonium ion. For methyl isoamyl ether, the largest fragment would likely be at m/z 45, corresponding to [CH3-O=CH2]+.
-
Loss of an Alkyl Group: The bond between the oxygen and one of the alkyl groups can break, leading to the loss of that group. For example, loss of the isoamyl group would result in a fragment at m/z 31 ([CH3O]+).
-
McLafferty Rearrangement: This can occur in ethers with longer alkyl chains containing a gamma-hydrogen.[11]
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling of Methyl Isoamyl Ether
This protocol provides a starting point for developing a robust analytical method for impurity analysis.[12] Validation should be performed to ensure the method is suitable for its intended purpose.[13][14]
1. Sample Preparation:
- Dilute the methyl isoamyl ether sample 1:1000 in a suitable solvent like dichloromethane or hexane.
- Vortex thoroughly to ensure homogeneity.
2. GC-MS Parameters:
| Parameter | Suggested Value | Justification |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar column, good for general-purpose separation of volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good efficiency and is inert. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Injection Mode | Split, 50:1 ratio | Prevents column overload and ensures sharp peaks for a major component like the ether. |
| Injection Volume | 1 µL | Standard volume for this type of analysis. |
| Oven Program | Initial 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min | Starts below the boiling point of potential volatile impurities and ramps up to elute higher boiling compounds. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns for library matching. |
| Scan Range | 35 - 350 amu | Covers the expected mass range of the parent compound and likely impurities. |
3. Data Analysis:
- Integrate all peaks in the total ion chromatogram (TIC).
- For each peak, examine the mass spectrum and compare it against a spectral library (e.g., NIST) for tentative identification.
- Confirm the identity of any significant impurities (>0.1%) by running a pure reference standard under the same conditions.
Protocol 2: Removal of Impurities by Fractional Distillation
Fractional distillation is highly effective for separating liquids with different boiling points.[15][16][17] It is the primary method for purifying methyl isoamyl ether from lower-boiling impurities (like methanol) and higher-boiling impurities (like isoamyl alcohol or diisoamyl ether).
Caption: Experimental workflow for fractional distillation.
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram. Use a fractionating column (e.g., Vigreux or packed) to provide multiple theoretical plates for efficient separation.[15]
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the impure methyl isoamyl ether and add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently.
-
Collecting Fractions:
-
As the liquid boils, vapor will rise through the fractionating column. Monitor the thermometer at the head of the column.
-
The temperature will plateau at the boiling point of the most volatile component. Collect this "fore-run" fraction in a separate receiving flask.
-
Once all of the first fraction has distilled, the temperature will rise again. When it stabilizes at the boiling point of methyl isoamyl ether (approx. 84°C[7]), switch to a clean receiving flask to collect the purified product.
-
If the temperature begins to rise again, it indicates a higher-boiling impurity is starting to distill. Stop the distillation at this point to avoid contaminating your product.
-
-
Purity Check: Analyze the collected main fraction by GC-MS to confirm its purity.
Protocol 3: Removal of Peroxide Impurities
Ethers can form explosive peroxides over time. It is crucial to test for and remove them before any distillation process.[9]
1. Peroxide Test:
- Use commercially available peroxide test strips for a quick check.
- Alternatively, add 1 mL of the ether to a solution of 10% potassium iodide. A yellow-to-brown color indicates the presence of peroxides.[8][9]
2. Peroxide Removal:
- Caution: Handle peroxide-containing ethers with extreme care.
- In a separatory funnel, shake the ether with an equal volume of a freshly prepared 5-10% aqueous solution of ferrous sulfate.[8][18]
- Separate the layers and discard the aqueous layer.
- Wash the ether with water to remove any remaining salts.
- Dry the ether over an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride).[9]
- Retest for peroxides to ensure their complete removal before proceeding with distillation.
Safety Precautions
Always handle methyl isoamyl ether and related solvents in a well-ventilated area, preferably within a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20][21] Methyl isoamyl ether is flammable; keep it away from heat, sparks, and open flames.[22] Ground and bond containers when transferring material to prevent static discharge.[22]
References
-
ResearchGate. (2016). How to remove impurities from diethyl ether?[Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
LookChem. (n.d.). Purification of Diethyl ether (Ethyl ether) - Chempedia. [Link]
- Google Patents. (1996).
-
LabRulez GCMS. (2023). Troubleshooting any Purge & Trap for VOC Analysis. [Link]
- Google Patents. (1969).
-
Restek. (n.d.). GC Troubleshooting Guide. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Amyl methyl ether, 94%. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]
-
The Good Scents Company. (2025). Phenyl Ethyl Isoamyl Ether - Material Safety Data Sheet (MSDS). [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. [Link]
-
De Gruyter. (2019). 10: How Do I Troubleshoot a Problem on My GC-MS?. [Link]
-
Sannova. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS. [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. [Link]
-
YouTube. (2020). Ether fragmentation patteren (Mass spectrometry). [Link]
-
USA Lab. (2020). How Fractional Distillation Process Works. [Link]
-
NIH. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. [Link]
-
Wikipedia. (n.d.). Fractional distillation. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]
-
NIH. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. [Link]
-
YouTube. (2022). Preparative Chromatography: The Basics. [Link]
-
Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link]
-
ResearchGate. (2023). (PDF) Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Prep TLC. [Link]
- Google Patents. (2022). US20220135496A1 - High purity isoamylene production from tertiary amyl methyl ether decomposition.
-
eScholarship.org. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. [Link]
-
Waters Corporation. (n.d.). Preparative Liquid Chromatography Primer. [Link]
-
Sorbent Technologies, Inc. (2023). Preparative chromatography columns. [Link]
-
ASTM International. (n.d.). Standard Test Method for Analysis of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography. [Link]
-
PrepChem.com. (n.d.). Synthesis of isoamyl ether. [Link]
-
ResearchGate. (2025). Synthesis of Tert-amyl Methyl Ether with Methanol and C5 Hydrocarbons. [Link]
- Google Patents. (n.d.).
-
Chemsrc. (2025). methyl isoamyl ether. [Link]
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Technical Support Center: Scaling the Synthesis of 1-Methoxy-3-methylbutane
Welcome to the technical support center for the synthesis of 1-methoxy-3-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this process from the lab to pilot plant and beyond. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in the principles of chemical synthesis and process safety.
Introduction to the Synthesis
The most common and direct route to 1-methoxy-3-methylbutane (also known as isoamyl methyl ether) is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[1] For the synthesis of 1-methoxy-3-methylbutane, the optimal approach involves the reaction of sodium isoamoxide with a methyl halide.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pairing of reactants for the Williamson synthesis of 1-methoxy-3-methylbutane?
The Williamson ether synthesis is highly sensitive to steric hindrance.[3] To favor the desired SN2 pathway and avoid the competing E2 elimination reaction, the alkyl halide should be as sterically unhindered as possible.[2] Therefore, the preferred reactants are:
-
Nucleophile: Sodium isoamoxide (prepared from isoamyl alcohol and a strong base).
-
Electrophile: A methyl halide (e.g., methyl iodide, methyl bromide, or methyl chloride).
The alternative pairing—sodium methoxide and an isoamyl halide—would lead to a significant amount of the elimination byproduct, isoamylene, due to the secondary nature of the isoamyl halide.[1]
Q2: What are the most common side reactions and byproducts to expect when scaling up this synthesis?
The primary side reaction of concern is the E2 elimination of the alkyl halide, which is promoted by the basicity of the alkoxide.[4] In the case of reacting sodium methoxide with an isoamyl halide, the major byproduct would be isoamylene .
Other potential byproducts and impurities can include:
-
Unreacted starting materials: Isoamyl alcohol and the methyl halide.
-
Dimethyl ether: Formed if the methyl halide reacts with any residual methoxide or if there are impurities in the starting materials.
-
Diisoamylene: Can form from the dimerization of isoamylene under certain conditions.[5]
-
Solvent-related impurities: Depending on the solvent used, it may react with the strong base, especially at elevated temperatures.
A logical workflow for troubleshooting low yields in this synthesis is outlined below:
graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReactants [label="Verify Reactant Purity and Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckBase [label="Is the Base Strong Enough and Anhydrous?", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSolvent [label="Is the Solvent Polar Aprotic and Dry?", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckConditions [label="Are Temperature and Reaction Time Optimized?", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="High Yield of 1-Methoxy-3-methylbutane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckReactants; CheckReactants -> CheckBase [label="Reactants OK"]; CheckBase -> CheckSolvent [label="Base OK"]; CheckSolvent -> CheckConditions [label="Solvent OK"]; CheckConditions -> Success [label="Conditions Optimized"]; }
Caption: Troubleshooting workflow for low yield.Q3: What are the critical safety considerations when using sodium hydride (NaH) at scale?
Sodium hydride is a powerful base, but its use on a large scale presents significant safety challenges.[6]
-
Pyrophoricity and Reactivity with Water: NaH reacts violently with water, producing flammable hydrogen gas which can ignite spontaneously.[7] All equipment must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Runaway: The reaction of NaH with the alcohol to form the alkoxide is highly exothermic. Furthermore, NaH dispersions in solvents like DMF and DMSO can undergo thermal decomposition at elevated temperatures, leading to a dangerous runaway reaction.[8] For instance, a mixture of NaH in DMF can have a thermal decomposition onset as low as 40°C.[6]
-
Hydrogen Evolution: The reaction of NaH with isoamyl alcohol produces one equivalent of hydrogen gas. The reactor must be properly vented to handle the gas evolution safely.
A robust process safety management program is essential, including a thorough hazard and operability (HAZOP) study, to identify and mitigate these risks.[9]
Q4: How should I quench a large-scale reaction containing excess sodium hydride?
Quenching excess NaH must be done with extreme caution due to the evolution of hydrogen gas and the exothermic nature of the reaction.[10] A sequential quenching procedure is recommended:
-
Cool the reaction mixture: Lower the temperature of the reaction vessel to 0-5°C.
-
Slowly add a less reactive alcohol: Begin by slowly adding a less reactive and higher boiling point alcohol like isopropanol.[11]
-
Progress to more reactive alcohols: Once the initial vigorous reaction subsides, a more reactive alcohol like ethanol or methanol can be slowly added to ensure all the NaH is consumed.[11]
-
Final quench with water: After ensuring all the NaH has reacted with the alcohol, water can be slowly added to the reaction mixture.
Always monitor the rate of hydrogen evolution and the temperature of the reaction mixture during the quenching process. Ensure the reactor's cooling system is operational and capable of handling the heat generated.
Troubleshooting Guide
Problem 1: Low Conversion of Isoamyl Alcohol
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Insufficient Base | Ensure at least one molar equivalent of sodium hydride is used. For scaled-up reactions, a slight excess (1.05-1.1 equivalents) is often employed to account for any impurities or residual moisture. | The reaction requires the deprotonation of isoamyl alcohol to form the nucleophilic isoamoxide. An insufficient amount of base will result in incomplete formation of the alkoxide. |
| Moisture in the Reaction | Thoroughly dry all glassware and solvents before use. Ensure the reaction is performed under a dry, inert atmosphere. | Sodium hydride reacts readily with water, which will consume the base and prevent the deprotonation of the alcohol. |
| Poor Mixing | Use a reactor with appropriate agitation to ensure good mixing of the heterogeneous sodium hydride slurry. | Inadequate mixing can lead to localized reactions and incomplete consumption of the starting materials. |
Problem 2: Significant Formation of Isoamylene (Elimination Product)
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Incorrect Reactant Pairing | Confirm that you are using sodium isoamoxide and a methyl halide, not sodium methoxide and an isoamyl halide. | As a secondary halide, isoamyl halide is prone to E2 elimination when reacted with a strong base like sodium methoxide.[1] |
| High Reaction Temperature | Maintain a moderate reaction temperature. The Williamson ether synthesis is typically conducted between 50-100°C.[9] | Higher temperatures can favor the elimination reaction over the substitution reaction.[3] |
| Sterically Hindered Base | While not the primary choice for this synthesis, if an alternative alkoxide is used, ensure it is not excessively bulky. | Sterically hindered bases are more likely to act as a base and promote elimination rather than as a nucleophile. |
The influence of the alkyl halide structure on the reaction pathway is critical:
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Reactants [label="Sodium Isoamoxide +\nMethyl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2_Product [label="1-Methoxy-3-methylbutane\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; E2_Product [label="Isoamylene\n(Byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlternativeReactants [label="Sodium Methoxide +\nIsoamyl Halide", fillcolor="#F1F3F4", fontcolor="#202124"];
Reactants -> SN2_Product [label="SN2 Pathway (Favored)"]; AlternativeReactants -> E2_Product [label="E2 Pathway (Major)"]; AlternativeReactants -> SN2_Product [label="SN2 Pathway (Minor)"]; }
Caption: Influence of reactant choice on the reaction pathway.Problem 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Azeotrope Formation | Consider a multi-step purification process. An initial distillation can remove volatile impurities. A subsequent wash with water can remove unreacted alcohol, followed by a final fractional distillation. | 1-Methoxy-3-methylbutane can form azeotropes with water and/or isoamyl alcohol, making complete separation by simple distillation challenging. |
| Residual Alcohol | After the initial distillation, wash the crude product with water or brine to remove the majority of the unreacted isoamyl alcohol. Dry the organic layer with a suitable drying agent (e.g., MgSO₄, Na₂SO₄) before the final distillation. | Isoamyl alcohol has some solubility in water, allowing for its removal through an aqueous wash. |
| Peroxide Formation | Store the purified ether over a stabilizer, such as BHT (butylated hydroxytoluene), and under an inert atmosphere to prevent the formation of explosive peroxides. | Ethers are known to form peroxides upon exposure to air and light, which is a significant safety hazard. |
Experimental Protocols
General Protocol for Scale-Up Synthesis of 1-Methoxy-3-methylbutane
Safety Precaution: This reaction should only be performed by trained personnel in a well-ventilated fume hood or a designated reactor bay with appropriate safety measures in place, including an emergency quench plan.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (nitrogen or argon).
-
Alkoxide Formation:
-
Charge the reactor with anhydrous tetrahydrofuran (THF) or another suitable polar aprotic solvent.
-
Under a strong inert gas flow, carefully add a 60% dispersion of sodium hydride in mineral oil (1.05 equivalents) to the solvent.
-
Begin vigorous agitation.
-
Slowly add anhydrous isoamyl alcohol (1.0 equivalent) to the NaH suspension. The addition should be controlled to manage the exothermic reaction and the rate of hydrogen evolution. Maintain the temperature below 40°C.
-
Continue to stir the mixture at a moderate temperature (e.g., 40-50°C) until the hydrogen evolution ceases, indicating the complete formation of sodium isoamoxide.
-
-
Ether Formation:
-
Cool the reaction mixture to the desired reaction temperature (e.g., 50-60°C).
-
Slowly add the methyl halide (1.0-1.2 equivalents) to the alkoxide solution. Monitor the temperature and control the addition rate to prevent a rapid exotherm.
-
Hold the reaction at the set temperature and monitor its progress by a suitable analytical method (e.g., GC-MS) until the desired conversion is achieved.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0-5°C.
-
Slowly and carefully quench the excess sodium hydride with isopropanol, followed by methanol, and finally water, as described in the FAQ section.
-
Perform an aqueous workup to remove inorganic salts. Separate the organic layer.
-
Wash the organic layer with water and then brine to remove residual isoamyl alcohol and other water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Perform a fractional distillation to separate the 1-methoxy-3-methylbutane from the solvent and any remaining impurities.
-
Heat Management Strategy
The exothermic nature of the alkoxide formation requires a robust heat management plan.[12]
-
Reactor Choice: A jacketed reactor with good heat transfer capabilities is essential.
-
Controlled Addition: The isoamyl alcohol should be added to the sodium hydride suspension at a controlled rate to prevent a rapid temperature increase.
-
Cooling System: The reactor's cooling system must be capable of removing the heat generated during the reaction to maintain the desired temperature.
-
Monitoring: Continuous monitoring of the internal temperature of the reactor is critical. An alarm system should be in place to alert operators if the temperature exceeds a safe limit.
The relationship between reaction progress and heat generation must be well understood.
graph HeatGeneration { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Start of Isoamyl\nAlcohol Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; Exotherm [label="Exothermic Reaction:\nAlkoxide Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Active Cooling Required", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2_Evo [label="Hydrogen Evolution", fillcolor="#FBBC05", fontcolor="#202124"]; Completion [label="Completion of\nAlkoxide Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Exotherm; Exotherm -> Cooling; Exotherm -> H2_Evo; Cooling -> Completion; H2_Evo -> Completion; }
Caption: Heat and gas evolution during alkoxide formation.Alternative Synthetic Routes
While the Williamson ether synthesis is the most common method, other potential routes for the synthesis of 1-methoxy-3-methylbutane could be considered, especially if the challenges with sodium hydride are prohibitive.
-
Phase-Transfer Catalysis (PTC): This method avoids the use of sodium hydride by employing a phase-transfer catalyst (e.g., a quaternary ammonium salt) to transport the hydroxide ion from an aqueous phase to the organic phase, where it can deprotonate the isoamyl alcohol in situ.[13] This can be a safer and more environmentally friendly approach.
-
Catalytic Dehydration of Alcohols: While typically used for symmetrical ethers, under certain conditions, a mixture of two different alcohols can be dehydrated over an acid catalyst to form an unsymmetrical ether.[14] However, this method often leads to a mixture of products and may not be suitable for achieving high purity.
-
Alkoxymercuration-Demercuration: This method involves the reaction of an alkene (isoamylene) with an alcohol (methanol) in the presence of a mercury salt, followed by demercuration.[15] While effective, the use of toxic mercury reagents makes this route less desirable for large-scale production.
References
- Barton, J. A. and Nolan, P. F. (1993). Incidents in the Chemical Industry due to Thermal-Runaway Chemical Reactions. IChemE Symposium Series No. 134.
-
University of California Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
-
Shapiro, A. B., et al. (2014). Is it essential to quench NaH after the completion of a reaction? ResearchGate. [Link]
-
Yang, Q., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. [Link]
- Campos, D. E., et al. (2015). The Safe Use of Sodium Hydride On Scale. Organic Process Research & Development.
-
Sigma-HSE. (2023). Understanding Chemical Reaction Hazards in Manufacturing Processes. [Link]
- Lee, T. B. K., & Wong, G. S. K. (1996).
-
University of California, Berkeley, College of Chemistry. (2018). Improper Quenching of Sodium. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
PubMed. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. [Link]
- Google Patents. (2022). High purity isoamylene production from tertiary amyl methyl ether decomposition.
-
Wikipedia. (2023). Ether. [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
-
MDPI. (2022). The Use of Phase Change Materials for Thermal Management of Metal Hydride Reaction. [Link]
-
ACS Publications. (2022). Efficient Process for the Production of Alkyl Esters. [Link]
-
CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. [Link]
-
University of Richmond. (n.d.). The Williamson Ether Synthesis. [Link]
-
ACS Publications. (2022). Efficient Process for the Production of Alkyl Esters. [Link]
-
MDPI. (2023). Efficient Separation of Isoamyl Alcohol from Fusel Oil Using Non-Polar Solvent and Hybrid Decanter–Distillation Process. [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
Reddit. (2020). How to use Sodium Hydride in reaction? [Link]
-
Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]
-
Journal of Al-Nahrain University. (2018). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]
-
Sciencemadness Wiki. (2022). Sodium hydride. [Link]
-
ResearchGate. (2021). Hydrogen Release Reaction From Sodium Hydride With Different Sample Quantities. [Link]
-
ResearchGate. (2020). Sodium-based hydrides for thermal energy applications. [Link]
-
MDPI. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. [Link]
-
CRDEEP Journals. (2015). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Pharmaguideline. (2023). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. [Link]
-
ResearchGate. (2002). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
VIPEr. (2025). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
- Google Patents. (2023). High purity isoamylene production from tertiary amyl methyl ether decomposition.
-
YouTube. (2018). Williamson Ether Synthesis. [Link]
-
National Institutes of Health. (2018). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. [Link]
-
Beilstein Journals. (2018). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. [Link]
- Google Patents. (2020).
-
ResearchGate. (2015). Production of Iso-Amyl Acetate in a Catalytic Distillation Column: Experimental Studies. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. helgroup.com [helgroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20220135496A1 - High purity isoamylene production from tertiary amyl methyl ether decomposition - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. icheme.org [icheme.org]
- 9. sigma-hse.com [sigma-hse.com]
- 10. researchgate.net [researchgate.net]
- 11. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 12. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting low yields in reactions using "Butane, 1-methoxy-3-methyl-"
Exploring Isoamyl Methyl Ether
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Clarifying the Core Problem
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I'm also gathering data on isoamyl methyl ether's physical properties.
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Formulating Guide Structure
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Compatibility of 1-methoxy-3-methylbutane with various catalysts
Technical Support Center: 1-Methoxy-3-methylbutane in Catalysis
Welcome to the technical support center for 1-methoxy-3-methylbutane (Methyl Isoamyl Ether). This guide is designed for researchers, scientists, and drug development professionals utilizing this versatile ether solvent in catalytic reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, ensuring the integrity and success of your experiments.
Introduction to 1-Methoxy-3-methylbutane as a Solvent
1-Methoxy-3-methylbutane (CAS 626-91-5) is an organic ether increasingly used as a solvent in chemical synthesis.[1][2][3] Its physical and chemical properties make it a viable alternative to other common ether solvents like diethyl ether, THF, or MTBE. Understanding these properties is crucial for its effective application in catalysis.
Key Properties of 1-Methoxy-3-methylbutane:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O | [4][5] |
| Molecular Weight | 102.17 g/mol | [2][6] |
| Boiling Point | 91°C | [2] |
| Density | ~0.687 g/mL | [2] |
| Polarity | Aprotic, moderately polar | |
| Water Solubility | Limited | [1] |
Its higher boiling point compared to diethyl ether provides a wider operational temperature range, while its chemical stability is typical of ethers, making it suitable for a variety of reaction conditions.[1][2]
General Troubleshooting Guide
This section addresses common issues encountered during catalytic reactions in 1-methoxy-3-methylbutane. The following flowchart provides a systematic approach to diagnosing and resolving poor reaction outcomes.
Caption: General troubleshooting workflow for catalytic reactions.
Q1: My reaction is sluggish or stalls completely. What's the first thing I should check?
A1: The most common culprits for poor reaction performance are catalyst deactivation and solvent quality.[7][8] Ethers like 1-methoxy-3-methylbutane can form peroxides upon storage, especially when exposed to air and light. Peroxides are potent poisons for many transition metal catalysts, particularly those involving low-valent metal species like Pd(0), by causing unwanted oxidation.
Causality: Peroxides oxidize the active form of the catalyst (e.g., Pd(0) to Pd(II)), rendering it unable to participate in the catalytic cycle (e.g., oxidative addition). This halts the reaction.
Recommended Action: Always test your solvent for peroxides before use, especially from a previously opened bottle.
Protocol 2.1: Peroxide Test and Removal
-
Peroxide Test (Qualitative):
-
Add 1 mL of 1-methoxy-3-methylbutane to a test tube.
-
Add 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution.
-
Add a drop of 1 M HCl or acetic acid.
-
Shake the mixture vigorously for 30 seconds.
-
A yellow (low concentration) to brown/violet (high concentration) color in either layer indicates the presence of peroxides. The color is due to the oxidation of I⁻ to I₂.
-
-
Peroxide Removal:
-
If peroxides are present, pass the solvent through a column of activated alumina. This will also remove residual water.
-
Alternatively, for larger quantities, stir the solvent with a reducing agent such as sodium metabisulfite or iron(II) sulfate, followed by washing with water, drying with a desiccant (e.g., MgSO₄, CaCl₂), and distillation under an inert atmosphere (e.g., N₂ or Ar).
-
Crucial: Always store purified ether solvents under an inert atmosphere and away from light.
-
Q2: My reaction yield is inconsistent between batches. What could be the cause?
A2: Inconsistency often points to variable quality of the solvent or reagents. The most critical variable for ether solvents is often the water content. While some reactions tolerate trace water, many organometallic and base-catalyzed reactions are highly sensitive to moisture.
Causality: Water can hydrolyze sensitive reagents (e.g., Grignards, organolithiums), neutralize strong bases, or alter the coordination sphere and activity of the catalyst.[9]
Recommended Action: Ensure your 1-methoxy-3-methylbutane is rigorously dried before use, especially for moisture-sensitive reactions. Standard drying methods include distillation from sodium/benzophenone or passing through activated molecular sieves (3Å or 4Å).
Catalyst-Specific Compatibility FAQs
This section provides detailed answers to questions regarding the compatibility of 1-methoxy-3-methylbutane with major classes of catalysts.
Transition Metal Catalysts (e.g., Palladium, Rhodium, Nickel)
Q: Can I use 1-methoxy-3-methylbutane for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)?
A: Absolutely. Ethers are standard solvents for these reactions due to their ability to dissolve a wide range of organic substrates and their general inertness.[10] 1-methoxy-3-methylbutane is an excellent choice, particularly when a higher reaction temperature than that achievable with THF or diethyl ether is required.
Expert Insight: The key to success is meticulous deoxygenation and drying of the solvent. The active Pd(0) species in most cross-coupling cycles is readily oxidized by dissolved oxygen, leading to catalyst deactivation.[11]
Self-Validating Protocol:
-
Before starting, sparge the 1-methoxy-3-methylbutane with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Set up the reaction under a strict inert atmosphere using Schlenk line or glovebox techniques.
-
If the reaction solution turns black (formation of palladium black), it is a strong indicator of catalyst decomposition, often caused by impurities or sub-optimal ligand choice. A healthy, active catalyst solution should remain homogeneous and typically yellow or brown.
Lewis Acid Catalysts (e.g., AlCl₃, BF₃·OEt₂, TiCl₄)
Q: My Lewis acid-catalyzed reaction is not working in 1-methoxy-3-methylbutane. Why?
A: This is a common issue. The oxygen atom in 1-methoxy-3-methylbutane has lone pairs of electrons, making the solvent a Lewis base. It can coordinate directly to the Lewis acid catalyst.
Causality: This coordination can either completely inhibit the catalyst by occupying its open coordination site or attenuate its Lewis acidity, rendering it less effective for activating your substrate.[12] For very strong Lewis acids, this interaction can even lead to cleavage of the ether C-O bond.
Recommended Actions:
-
Stoichiometry Adjustment: You may need to use a stoichiometric amount or even an excess of the Lewis acid to account for the amount that will be complexed by the solvent.
-
Catalyst Choice: Consider using oxophilic Lewis acids that are less sensitive to ether coordination or using a less coordinating solvent if the reaction chemistry allows. Air- and water-stable Lewis acids might also offer better performance in this context.[13]
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize potential ether cleavage side reactions.
Brønsted Acid Catalysts (e.g., H₂SO₄, p-TsOH)
Q: Is 1-methoxy-3-methylbutane stable to strong Brønsted acids?
A: Generally, yes, under moderate conditions. Ethers are relatively robust to many Brønsted acids, which is why they are used as solvents for various acid-catalyzed reactions.[14][15] However, the ether oxygen can be protonated by strong acids.
Causality: Protonation of the ether oxygen forms an oxonium ion. At elevated temperatures or with very strong, non-coordinating acids, this can lead to C-O bond scission, where the solvent itself is consumed as a substrate.[16]
Recommended Actions:
-
Screening: Run a control experiment by heating the solvent with the Brønsted acid catalyst (without your substrate) to check for decomposition.
-
Temperature Management: Keep the reaction temperature as low as feasible to achieve a reasonable rate.
-
Acid Choice: Use the mildest acid catalyst that is effective for your transformation. For example, p-toluenesulfonic acid (p-TsOH) is often sufficient and less prone to causing ether cleavage than sulfuric acid.[15]
Enzyme Catalysis
Q: Can I use 1-methoxy-3-methylbutane as a co-solvent for enzymatic reactions?
A: The compatibility is highly enzyme-dependent. Using enzymes in organic solvents is a specialized field, and there is no universal rule.[17]
Expert Insight: The activity of an enzyme is critically linked to its three-dimensional structure, which is maintained by a delicate balance of forces, often involving a specific hydration shell. Introducing an organic solvent can strip this water layer, leading to denaturation and loss of activity.[18] However, for some enzymes, particularly lipases, performing reactions in a non-aqueous medium can be highly advantageous, for instance, in shifting reaction equilibria for transesterification.[17]
Recommended Actions:
-
Empirical Screening: The compatibility must be determined experimentally for your specific enzyme. Screen a range of co-solvent concentrations.
-
Water Activity Control: The amount of water in the system is critical. You may need to use the solvent with a specific, controlled amount of water to maintain enzyme activity.[18]
-
Immobilization: Immobilizing the enzyme on a solid support can sometimes enhance its stability in organic solvents.
Summary of Catalyst Compatibility
| Catalyst Class | Compatibility Level | Key Considerations & Mitigation Strategies |
| Transition Metals | High | - Peroxide formation: Test and remove peroxides before use. - Oxygen sensitivity: Use deoxygenated solvent and inert atmosphere. |
| Lewis Acids | Moderate to Low | - Lewis basicity of solvent: May require >1 equivalent of Lewis acid. - Potential for C-O cleavage: Use at low temperatures. |
| Brønsted Acids | High to Moderate | - Stability to strong acids: Stable at low/moderate temps. - Potential for C-O cleavage: Risk increases with temperature and acid strength. |
| Bases (Strong) | High | - Aprotic nature: Excellent solvent for reactions with strong bases (e.g., organolithiums, NaH). - Moisture sensitivity: Must be rigorously dried. |
| Enzymes | Variable | - Enzyme-dependent: Requires empirical screening. - Water activity is critical: Denaturation is a significant risk. |
References
- Guo, J., & Chin, Y.-H. (2020). Rationalizing Solvent Effect in Brønsted Acid-Catalyzed C–O Scission: A Thermodynamically Consistent Framework with Assessable Descriptors.
- Westphal, M. V., et al. (2014). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations.
- CymitQuimica. (n.d.). CAS 626-91-5: 1-methoxy-3-methylbutane.
- Cole, A. C., et al. (2002). Novel Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent−Catalysts. Journal of the American Chemical Society.
- Loderer, C., et al. (2005). Process for the enzymatic synthesis of ethers.
- de Gonzalo, G., & Fraaije, M. W. (2010). Biosynthesis of ethers: Unusual or common natural events?.
- Vulcanchem. (n.d.). Butane, 1-methoxy-3-methyl- - 626-91-5. Vulcanchem Product Page.
- Unknown. (2010). Chapter 11. Enzyme Reactions in Organic Solvent. SlideShare.
- Číhal, P., et al. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. The Journal of Organic Chemistry.
- LibreTexts Chemistry. (2019). 9.4: D. Enzyme Catalyzed Reactions in Organic Solvents. Chemistry LibreTexts.
- Wu, P., et al. (2015). Brønsted acid-catalyzed phenylselenenylation of internal olefins. Tetrahedron Letters.
- Yamamoto, H., & Futatsugi, K. (2011). Super Brønsted acid catalysis.
- Griffin, J. R., & Thomson, R. J. (2022). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes. Organic Letters.
- Bhanja, P., & Bera, M. (2014).
- Nacci, A., & Cioffi, N. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- NIST. (n.d.). Butane, 1-methoxy-3-methyl-. NIST Chemistry WebBook.
- GEO. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. GEO Specialty Chemicals.
- TCI Chemicals. (n.d.).
- BenchChem. (n.d.). 3-Methoxy-3-methylbutan-1-ol | 56539-66-3. BenchChem.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Ahmed, M. A. (2013).
- American Chemical Society. (n.d.). Methane to methanol conversion facilitated by transition-metal methyl and methoxy units: Cases of FeCH3+ and FeOCH3+.
- NIST. (n.d.). Butane, 1-methoxy-3-methyl-. NIST Chemistry WebBook.
- Acanthus Research. (n.d.). 1-Methoxy-3-methybutane Archives. Acanthus Research Inc..
- Stenutz, R. (n.d.). 1-methoxy-3-methylbutane. Stenutz.
- BenchChem. (n.d.). Palladium-Catalyzed Cross-Coupling of 1-Chloro-4-(1-methoxybut-3-enyl)benzene. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with 1-Methoxycyclopropan-1-ol. BenchChem.
- National Center for Biotechnology Information. (n.d.). Butane, 1-methoxy-3-methyl-.
- National Center for Biotechnology Information. (n.d.). 1-(Methoxymethoxy)-3-methylbutane.
- ResearchGate. (2019). What are the factors for catalysts desactivation?.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Smith, A. M. R., & Blacker, A. J. (2023). A Brief Introduction to Chemical Reaction Optimization. Organic Process Research & Development.
- Kumar, A., et al. (2024). Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols.
- Panchal, B. (n.d.). Organic Chemistry Class 11 Notes. Scribd.
- ResearchGate. (2025). Kinetics and Products of the Reaction of OH Radicals with 3-Methoxy-3-methyl-1-butanol.
- National Center for Biotechnology Information. (n.d.). 1-Methoxy-3,3-dimethyl-butane.
- Cheméo. (n.d.). Chemical Properties of 1-Methoxy-3-methyl-3-butene (CAS 34752-58-4). Cheméo.
- ResearchGate. (2025). Air- and water-stable Lewis acids: Synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations.
- Knowledge UChicago. (n.d.).
- CBSE. (2025).
- National Center for Biotechnology Information. (n.d.). 1-Methoxy-3-methylbut-2-ene.
- ACS Publications. (n.d.). Reaction Equilibria in the Synthesis of 2-Methoxy-2-methylbutane and 2-Ethoxy-2-methylbutane in the Liquid Phase.
Sources
- 1. CAS 626-91-5: 1-methoxy-3-methylbutane | CymitQuimica [cymitquimica.com]
- 2. Butane, 1-methoxy-3-methyl- (626-91-5) for sale [vulcanchem.com]
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- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
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Technical Support Center: By-product Analysis in Methyl Isoamyl Ether (MIAE) Production
Welcome to the technical support center for the analysis of by-products in the industrial synthesis of Methyl Isoamyl Ether (MIAE). This guide is designed for researchers, process chemists, and quality control analysts. It provides in-depth, field-proven insights into common challenges, troubleshooting protocols, and analytical methodologies in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding by-product formation during MIAE synthesis.
Q1: What is the primary reaction for producing Methyl Isoamyl Ether (MIAE) and what are the most common by-products observed?
A1: The industrial synthesis of MIAE is typically achieved through the acid-catalyzed etherification of isoamyl alcohol (also known as 3-methyl-1-butanol) with methanol.
-
Main Reaction: CH₃OH (Methanol) + (CH₃)₂CHCH₂CH₂OH (Isoamyl Alcohol) --[H⁺]--> (CH₃)₂CHCH₂CH₂OCH₃ (MIAE) + H₂O
The most frequently encountered by-products in this process are:
-
Diisoamyl Ether (DIAE): Formed from the self-condensation or dehydration of two isoamyl alcohol molecules. This is often the most significant impurity.[1][2]
-
Dimethyl Ether (DME): Results from the dehydration of two methanol molecules, particularly at higher temperatures.[3]
-
Isoamylenes (e.g., 2-methyl-1-butene, 2-methyl-2-butene): Formed via the dehydration of isoamyl alcohol.[4]
-
Water (H₂O): A direct by-product of every etherification and dehydration reaction. While essential to the reaction stoichiometry, its accumulation can negatively impact catalyst performance.[1][3]
Q2: What is the underlying chemical mechanism for the formation of Diisoamyl Ether (DIAE)?
A2: The formation of both MIAE and the primary by-product, DIAE, proceeds through a similar acid-catalyzed S(_N)1-type mechanism involving a carbocation intermediate.[1][5]
-
Protonation: An acid catalyst (e.g., a sulfonic resin like Amberlyst-15) protonates the hydroxyl group of an isoamyl alcohol molecule, making it a good leaving group (water).
-
Carbocation Formation: The protonated alcohol loses a water molecule to form a primary carbocation. This carbocation will rapidly rearrange to a more stable secondary or tertiary carbocation.
-
Nucleophilic Attack: This is the differentiating step:
-
Deprotonation: The resulting protonated ether loses a proton to regenerate the acid catalyst and form the final ether product.
The diagram below illustrates these competing pathways.
Q3: Why is by-product analysis and control critical in the pharmaceutical and fine chemical industries?
A3: Rigorous by-product analysis and control are paramount for several reasons:
-
Product Purity & Safety: Impurities can have different toxicological profiles or pharmacological activities, impacting the safety and efficacy of the final product. Regulatory bodies like the FDA require strict impurity profiling.
-
Process Efficiency: By-product formation consumes valuable reactants and can lead to lower yields of the desired product.
-
Downstream Processing Costs: High levels of by-products necessitate more complex and costly purification steps (e.g., fractional distillation).
-
Catalyst Lifespan: Certain by-products, especially water, can lead to the deactivation of acid resin catalysts, reducing their operational lifetime and increasing costs.[1]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during MIAE synthesis and analysis.
Q: We are observing an unusually high concentration of Diisoamyl Ether (DIAE). What are the likely causes and how can we mitigate this?
A: High DIAE concentration is a common issue. The root cause is typically reaction conditions that favor the self-condensation of isoamyl alcohol over its reaction with methanol.
| Potential Cause | Explanation | Recommended Action |
| High Reaction Temperature | The activation energy for isoamyl alcohol dehydration is generally higher than for the desired etherification. Elevated temperatures will disproportionately accelerate this side reaction.[3] | Lower the reactor temperature in increments of 5°C. Monitor the MIAE:DIAE ratio at each step to find the optimal balance between reaction rate and selectivity. |
| Poor Methanol Mixing / Low Local Concentration | If mixing is inefficient, localized zones depleted of methanol can form near the catalyst surface. In these zones, isoamyl alcohol is more likely to react with itself. | Increase the agitation speed in the reactor. Ensure baffles are correctly installed. Consider using a different feed strategy, such as subsurface addition of methanol near the impeller. |
| Incorrect Reactant Ratio | A low stoichiometric excess of methanol relative to isoamyl alcohol means there are fewer methanol molecules available to compete for the carbocation intermediate. | Increase the molar ratio of methanol to isoamyl alcohol. A common starting point is a ratio between 1.1:1 and 2:1. The optimal ratio will depend on reactor configuration and separation efficiency. |
| Catalyst Deactivation | As the catalyst ages or is exposed to poisons, its activity may decrease. This can sometimes alter the selectivity of the reaction. Water, a by-product, is known to inhibit acidic resin catalysts.[1] | Implement a catalyst regeneration or replacement schedule. Consider incorporating a water removal system, such as a pervaporation membrane or a packed bed of molecular sieves, if feasible. |
Q: Our GC-MS analysis shows several small, unidentified peaks. How do we approach their identification?
A: A systematic approach is required to identify unknown peaks. The workflow below provides a logical progression from initial analysis to final confirmation.
Explanation of Workflow Steps:
-
Mass Spectrum Library Search: This is the first step. Modern GC-MS software includes extensive spectral libraries (e.g., NIST, Wiley) that can automatically suggest matches.[6]
-
Process Review: Consider all reactants, potential impurities in the feedstocks (e.g., isomers of isoamyl alcohol), and other known side reactions like dimerization of isoamylene by-products.[3][4]
-
Manual Interpretation: If library searches are inconclusive, manually interpret the mass spectrum. Look for the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern for characteristic losses (e.g., a loss of 15 suggests a methyl group; a loss of 18 suggests water).
-
Retention Time Index (RTI): The absolute retention time can vary between instruments and runs. By running a series of n-alkanes (a "Kovats Index" analysis), you can calculate a retention index that is much more reproducible and can be compared against published values.
-
Confirmation with an Authentic Standard: This is the gold standard for identification. Obtain a pure sample of the suspected compound, run it under the same GC-MS conditions to confirm its retention time and mass spectrum, and then spike it into your reaction sample. The peak of interest should increase in area without the appearance of a new, closely eluting peak.
Part 3: Experimental Protocols
Protocol 1: Sample Preparation and GC-MS Analysis for MIAE Process Stream
This protocol provides a standardized method for the quantitative analysis of a typical MIAE reaction mixture.
1. Objective: To separate and quantify the amounts of methanol, isoamyl alcohol, methyl isoamyl ether (MIAE), and diisoamyl ether (DIAE) in a crude reaction sample.
2. Materials & Equipment:
-
Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID)
-
Autosampler Vials (2 mL) with caps
-
Micropipettes
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), GC grade
-
Internal Standard (IS): n-Dodecane or other suitable high-purity alkane not present in the sample.
3. Internal Standard (IS) Preparation:
-
Accurately prepare a 1.0% (v/v) solution of n-dodecane in the chosen solvent (e.g., 1.0 mL of n-dodecane in 99.0 mL of DCM).
4. Sample Preparation:
-
Allow the reaction mixture to cool to room temperature.
-
Pipette 950 µL of the Internal Standard solution into a 2 mL autosampler vial.
-
Add 50 µL of the crude reaction mixture to the same vial.
-
Cap the vial securely and vortex for 10 seconds to ensure homogeneity. This creates a 20x dilution.
5. GC-MS Instrument Parameters (Example): These parameters serve as a starting point and should be optimized for your specific instrument and column.
| Parameter | Setting | Rationale |
| GC Column | SH-Rtx-1 or similar (30 m x 0.25 mm, 0.25 µm film) | A non-polar column provides good separation for ethers and alcohols based on boiling points.[7] |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of all analytes without thermal degradation. |
| Split Ratio | 100:1 | Prevents column overloading with concentrated samples.[7] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC-MS. |
| Oven Program | 50°C (hold 2 min), then 15°C/min to 280°C (hold 5 min) | Starts at a low temperature to resolve volatile components like methanol, then ramps up to elute higher-boiling compounds like DIAE. |
| MS Source Temp. | 230 °C | Standard for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard for quadrupole mass analyzers. |
| Scan Range | 35 - 400 m/z | Covers the expected mass fragments of all target analytes. |
6. Data Analysis:
-
Identify each component by its retention time and characteristic mass spectrum.
-
Quantify each component by comparing its peak area to the peak area of the internal standard, using pre-determined response factors obtained from a calibration curve.
References
-
Duran, D., Ramírez, A., Miranda, C., & Urresta, J. (n.d.). Etherification of isoamyl alcohol using Amberlyst®15 as an acid catalyst. Revistas Unicartagena. [Link]
-
Tejero, J., Rihko, L. K., & Krause, A. O. I. (1997). Dehydration of the Alcohol in the Etherification of Isoamylenes with Methanol and Ethanol. Industrial & Engineering Chemistry Research, 36(9), 3868–3873. [Link]
-
Duran, D., et al. (2020). Etherification of isoamyl alcohol using Amberlyst®15 as an acid catalyst. ResearchGate. [Link]
-
(n.d.). III Analytical Methods. Japan Environment Agency. [Link]
-
Mondal, J., & Bhaumik, A. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 1058–1067. [Link]
- Sinopec Corp. (2010). Method for preparing isoamylene by taking tertiary amyl methyl ether as raw material.
- Lummus Technology LLC. (2022). High purity isoamylene production from tertiary amyl methyl ether decomposition.
- Kao Corp. (2014). Method for producing isoamyl alcohol.
-
(n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]
-
Zhang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry. [Link]
-
The Organic Chemistry Tutor. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [Link]
-
Lummus Technology LLC. (2022). HIGH PURITY ISOAMYLENE PRODUCTION FROM TERTIARY AMYL METHYL ETHER DECOMPOSITION. WIPO Patentscope. [Link]
-
Liew, W. H., et al. (2022). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. MDPI. [Link]
Sources
- 1. MetaBiblioteca Bot Detection [revistas.unicartagena.edu.co]
- 2. JP5535723B2 - Method for producing isoamyl alcohol - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20220135496A1 - High purity isoamylene production from tertiary amyl methyl ether decomposition - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Disposal of "Butane, 1-methoxy-3-methyl-" Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of "Butane, 1-methoxy-3-methyl-" (also known as methyl isoamyl ether, CAS 626-91-5) waste. As an ether, this compound presents a significant, often underestimated, hazard due to its propensity to form explosive peroxides over time. This document is structured to address common questions and troubleshooting scenarios encountered during laboratory operations, ensuring the safety of personnel and compliance with regulatory standards.
Frequently Asked Questions (FAQs)
Q1: What is "Butane, 1-methoxy-3-methyl-" and what are its primary hazards?
A1: "Butane, 1-methoxy-3-methyl-" is an organic solvent classified as an ether. Its chemical structure consists of a methoxy group attached to a branched butane chain. While useful as a solvent in various chemical processes, its primary and most dangerous hazard is the formation of unstable and potentially explosive peroxides upon exposure to air and light. These peroxides can detonate when subjected to heat, friction, or mechanical shock. The risk of an explosion increases significantly as the solvent evaporates, concentrating the peroxides. Additionally, like many organic solvents, it is flammable.
Q2: How do I know if my "Butane, 1-methoxy-3-methyl-" waste is hazardous?
A2: All "Butane, 1-methoxy-3-methyl-" waste should be treated as hazardous waste. Due to its flammability and the potential for peroxide formation, it cannot be disposed of via standard laboratory drains or in regular trash. Under the U.S. Environmental Protection Agency (EPA) regulations, spent non-halogenated solvents, including ethers like ethyl ether, are typically classified under the hazardous waste code F003. Furthermore, if the waste exhibits a flashpoint below 140°F (60°C), it is considered an ignitable hazardous waste with the code D001.
Q3: What are the immediate signs that a container of "Butane, 1-methoxy-3-methyl-" may have dangerous levels of peroxides?
A3: Visual inspection is the first critical step before handling any container of this chemical, especially if its age or storage history is unknown. Do not touch or attempt to open a container if you observe any of the following:
-
Crystalline solids: Peroxide crystals may form around the cap, within the liquid, or on the container's surfaces.
-
Viscous liquid or oily layer: The formation of a thick, oily, or viscous layer can indicate a high concentration of peroxides.
-
Cloudiness or discoloration: Any deviation from a clear, colorless liquid should be treated with suspicion.
-
A bulging or deformed container: This could indicate pressure buildup from gaseous decomposition products.
If any of these signs are present, do not move the container. Cordon off the area, inform your facility's Environmental Health & Safety (EHS) department immediately, and await professional assistance for disposal.
Q4: How should I store "Butane, 1-methoxy-3-methyl-" to minimize peroxide formation?
A4: Proper storage is crucial for managing the risks associated with this chemical.
-
Date all containers: Upon receipt and upon opening, clearly label the container with both dates. This is the most critical step in tracking the age of the chemical.
-
Store in a cool, dark, and dry place: Keep containers in a designated flammable liquids storage cabinet, away from heat, sunlight, and sources of ignition.
-
Use airtight containers: Ensure caps are tightly sealed to minimize exposure to atmospheric oxygen.
-
Purchase in small quantities: Only procure amounts that you anticipate using within a short timeframe to avoid prolonged storage.
Troubleshooting Guide: Peroxide Management
This section addresses specific issues you might encounter related to peroxide formation in "Butane, 1-methoxy-3-methyl-".
Scenario 1: I have a container of "Butane, 1-methoxy-3-methyl-" that has been open for over a year, but it looks fine. Can I still use it?
Answer: No, you should not use it without first testing for the presence of peroxides. The absence of visible crystals does not guarantee the absence of dangerous levels of dissolved peroxides. It is strongly recommended to test all opened containers of peroxide-forming ethers at regular intervals (e.g., every three to six months) and before any distillation or evaporation procedure.
Scenario 2: My peroxide test is positive. What are my options?
Answer: If your "Butane, 1-methoxy-3-methyl-" tests positive for peroxides, you have two primary options: decontamination (for immediate use) or disposal. For peroxide concentrations greater than 100 ppm, disposal is the recommended and often required course of action. If you choose to decontaminate the solvent for immediate use, it should not be stored further as the inhibitors that prevent peroxide formation may have been removed.
Scenario 3: How do I dispose of "Butane, 1-methoxy-3-methyl-" waste that has tested positive for peroxides?
Answer: Contaminated waste must be handled by your institution's EHS or a licensed hazardous waste disposal contractor. Clearly label the waste container as "Hazardous Waste: Butane, 1-methoxy-3-methyl- (Methyl Isoamyl Ether), Peroxide-Contaminated." Include the date and the results of the peroxide test. Do not mix peroxide-contaminated waste with other waste streams.
Experimental Protocols
Protocol 1: Peroxide Testing
It is essential to test for peroxides before using any stored "Butane, 1-methoxy-3-methyl-", especially before distillation or evaporation where peroxides can become concentrated.
Method A: Peroxide Test Strips (Semi-Quantitative)
This is the most common and straightforward method for routine testing.
-
Materials:
-
Commercial peroxide test strips (ensure they are suitable for organic solvents).
-
Sample of "Butane, 1-methoxy-3-methyl-".
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
-
Procedure:
-
Dip the test strip into the solvent for approximately 1 second.
-
Remove the strip and allow the solvent to evaporate.
-
If required by the manufacturer for use with organic solvents, add a drop of deionized water to the test pad after the solvent has evaporated.
-
Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds).
-
Compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration in parts per million (ppm).
-
Method B: Potassium Iodide (KI) Test (Qualitative)
This method indicates the presence of peroxides but does not provide a precise concentration.
-
Materials:
-
10% (w/v) potassium iodide solution (freshly prepared).
-
Dilute hydrochloric acid.
-
Sample of "Butane, 1-methoxy-3-methyl-".
-
Test tube.
-
Starch solution (optional).
-
PPE.
-
-
Procedure:
-
In a test tube, combine approximately 10 mL of the "Butane, 1-methoxy-3-methyl-" with 1 mL of the freshly prepared 10% potassium iodide solution.
-
Add a few drops of dilute hydrochloric acid.
-
Shake the mixture. A yellow to brown color in the aqueous layer indicates the presence of peroxides.
-
If the result is faint, add a few drops of starch solution. A blue or purplish color confirms the presence of peroxides.
-
Protocol 2: Decontamination of Peroxide-Containing "Butane, 1-methoxy-3-methyl-"
This procedure should only be performed by trained personnel in a fume hood with appropriate PPE. The decontaminated solvent should be used immediately and not stored.
Method: Ferrous Sulfate Treatment
This method is effective for reducing peroxides in ethers.
-
Materials:
-
Ferrous sulfate (FeSO₄·7H₂O).
-
Concentrated sulfuric acid.
-
Deionized water.
-
Separatory funnel.
-
Peroxide-contaminated "Butane, 1-methoxy-3-methyl-".
-
PPE.
-
-
Procedure:
-
Prepare a fresh solution of ferrous sulfate by dissolving 60 g of ferrous sulfate in 100 mL of water and carefully adding 6 mL of concentrated sulfuric acid.
-
In a separatory funnel, shake the peroxide-containing ether with a portion of the ferrous sulfate solution.
-
Release any pressure buildup in the funnel.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash the ether with water to remove any residual acid.
-
Retest the ether for the presence of peroxides using one of the methods in Protocol 1.
-
Repeat the ferrous sulfate wash if peroxides are still present.
-
Visualization of Waste Disposal Workflow
Caption: Decision workflow for the safe disposal of "Butane, 1-methoxy-3-methyl-" waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Name | Butane, 1-methoxy-3-methyl- | |
| Synonyms | Methyl isoamyl ether, Isopentyl methyl ether | |
| CAS Number | 626-91-5 | |
| Molecular Formula | C₆H₁₄O | |
| Molecular Weight | 102.17 g/mol | |
| Primary Hazard | Formation of explosive peroxides | |
| EPA Hazardous Waste Code (likely) | F003 (spent non-halogenated solvents), D001 (ignitability) | |
| Peroxide Action Level | > 100 ppm requires immediate disposal |
References
-
University of Edinburgh. Ethers - storage and the detection and removal of peroxides. [Link]
-
UBC Safety & Risk Services. (2014, February 2). Guideline Handling and Removing Peroxides. [Link]
-
Reddit. (2022, May 31). Diethyleter tested positive for peroxides - What now? r/Chempros. [Link]
-
Missouri S&T Environmental Health and Safety. Appendix A Peroxide Test Protocol. [Link]
-
University of Washington Environmental Health & Safety. (2022, August 11). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. [Link]
-
The Good Scents Company. 1-methoxy-3-methyl butane, 626-91-5. [Link]
-
Pharmaffiliates. CAS No : 626-91-5 | Product Name : 1-Methoxy-3-methyl Butane. [Link]
-
USC Environmental Health & Safety. Organic Peroxide Formers: Testing and Labeling. [Link]
-
LookChem. Cas 626-91-5,methyl isoamyl ether. [Link]
-
Greenbook.net. safety data sheet - mso+. [Link]
-
YouTube. (2023, January 8). Ethers and their hydroperoxides: how to get rid of them? - Insights in Basic Organic Chemistry 43. [Link]
-
University of Arizona Department of Chemistry and Biochemistry. Peroxide Formation. [Link]
-
Comet Chemical. (2008, July 10). COM101 - METHYL ISOAMYL KETONE. [Link] 2
Validation & Comparative
"Butane, 1-methoxy-3-methyl-" vs. diethyl ether as a reaction solvent: a comparative study
For researchers, scientists, and professionals in drug development, the selection of a reaction solvent is a critical decision that profoundly influences reaction kinetics, product yield, and process safety. This guide provides an in-depth, objective comparison between the traditional solvent, diethyl ether, and a less conventional alternative, 1-methoxy-3-methylbutane (also known as isoamyl methyl ether). This analysis is supported by physicochemical data and a detailed examination of their application in the context of a classic Grignard synthesis.
Introduction to the Contenders
Diethyl ether ((C₂H₅)₂O) is a historically significant and widely used solvent in organic synthesis.[1] Its high volatility and ability to dissolve a broad range of nonpolar and moderately polar compounds have made it a staple in laboratories for decades.[2] It is particularly well-known for its application in reactions involving organometallic reagents, such as Grignard and organolithium compounds.[1]
Butane, 1-methoxy-3-methyl- (CH₃OC₄H₉) , a higher-boiling point ether, presents an alternative with different physical and safety characteristics. While less common, its properties merit consideration for specific applications where the limitations of diethyl ether, such as its extreme volatility and flammability, are a concern.[3]
Physicochemical and Safety Properties: A Head-to-Head Comparison
The choice of a solvent is often dictated by its physical properties and safety profile. The following table summarizes the key data for diethyl ether and 1-methoxy-3-methylbutane.
| Property | Diethyl Ether | 1-methoxy-3-methylbutane | References |
| Molecular Formula | C₄H₁₀O | C₆H₁₄O | [4][5] |
| Molecular Weight | 74.12 g/mol | 102.17 g/mol | [4][6] |
| Boiling Point | 34.6 °C | 91 °C | [1][7] |
| Melting Point | -116.3 °C | N/A | [7] |
| Density | 0.713 g/cm³ (at 20 °C) | ~0.76 g/cm³ | [4][8] |
| Flash Point | -45 °C | -5.7 °C (estimated) | [7][9] |
| Autoignition Temp. | 160 °C | N/A | [10] |
| Solubility in Water | 6.05 g/100 mL (at 25 °C) | Limited | [3][8] |
| Key Safety Concerns | Extremely flammable, forms explosive peroxides | Flammable | [11] |
Performance in Grignard Synthesis: A Case Study of Triphenylmethanol Formation
The Grignard reaction is a cornerstone of carbon-carbon bond formation and is highly sensitive to the choice of solvent. The ether solvent plays a crucial role in stabilizing the Grignard reagent through coordination with the magnesium atom.[12] We will examine the synthesis of triphenylmethanol from an ester (methyl benzoate) and phenylmagnesium bromide as a model reaction.
Theoretical Framework: The Role of the Ether Solvent
Ethereal solvents are essential for Grignard reagent formation and reactivity. The lone pairs of electrons on the oxygen atom coordinate with the electron-deficient magnesium center of the Grignard reagent (R-Mg-X), forming a soluble and reactive complex. This stabilization prevents the reagent from aggregating and precipitating out of the solution.[12] The strength of this coordination can influence the reactivity of the Grignard reagent.
Experimental Protocol: Synthesis of Triphenylmethanol
The following is a detailed protocol for the synthesis of triphenylmethanol via a Grignard reaction, which can be adapted for either diethyl ether or 1-methoxy-3-methylbutane.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Diethyl Ether or Anhydrous 1-methoxy-3-methylbutane
-
Methyl Benzoate
-
10% Sulfuric Acid
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
-
Petroleum Ether (for recrystallization)
-
Round-bottom flask, condenser, dropping funnel, heating mantle, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be scrupulously dried to prevent the reaction of the Grignard reagent with water.[13]
-
Place magnesium turnings in a round-bottom flask equipped with a condenser and a dropping funnel.
-
Add a small amount of the chosen anhydrous ether to the flask.
-
Prepare a solution of bromobenzene in the anhydrous ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by bubbling or a slight cloudiness. Gentle warming or the addition of a small iodine crystal can be used to start the reaction if it is sluggish.[9]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]
-
-
Reaction with Methyl Benzoate:
-
Cool the Grignard reagent solution to room temperature.
-
Prepare a solution of methyl benzoate in the anhydrous ether in the dropping funnel.
-
Add the methyl benzoate solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. The rate of addition should be controlled to maintain a gentle reflux.[6]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.[2]
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a beaker containing ice and 10% sulfuric acid to hydrolyze the magnesium alkoxide salt.[11]
-
Transfer the mixture to a separatory funnel. The triphenylmethanol will be in the ether layer.
-
Separate the layers and wash the organic layer with 10% sulfuric acid, followed by saturated sodium chloride solution.[11]
-
Dry the organic layer over anhydrous sodium sulfate.[11]
-
Filter off the drying agent and evaporate the solvent.
-
Recrystallize the crude triphenylmethanol from petroleum ether to obtain the pure product.[14]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of triphenylmethanol.
Comparative Performance Analysis
Diethyl Ether:
-
Reaction Initiation: Grignard reactions in diethyl ether are well-established and generally initiate without significant difficulty, although the use of an initiator like iodine is sometimes necessary.[9]
-
Reaction Temperature: The reaction is typically carried out at the boiling point of diethyl ether (34.6 °C).[4] This low temperature can be advantageous for reactions involving thermally sensitive substrates.
-
Yield: Reported yields for the synthesis of triphenylmethanol in diethyl ether vary but are generally good, often in the range of 70-90% depending on the specific conditions and scale.
-
Challenges: The high volatility and extremely low flash point of diethyl ether require stringent safety precautions to prevent fires.[11] Its tendency to form explosive peroxides upon storage also necessitates careful handling and testing.[11]
Butane, 1-methoxy-3-methyl- (Expected Performance):
-
Reaction Initiation: Initiation of the Grignard reaction in 1-methoxy-3-methylbutane is expected to be similar to diethyl ether, as it is also an ether capable of solvating the Grignard reagent.
-
Reaction Temperature: The significantly higher boiling point (91 °C) allows for the reaction to be conducted at a higher temperature. This could lead to a faster reaction rate, potentially reducing the overall reaction time.
-
Yield: The effect on yield is less predictable. While a higher temperature can increase the reaction rate, it may also promote side reactions, such as Wurtz coupling, which could potentially lower the yield of the desired product. Careful temperature control would be crucial.
-
Advantages: The lower volatility and higher flash point of 1-methoxy-3-methylbutane offer a significant safety advantage over diethyl ether, reducing the risk of fire. This makes it a more favorable solvent for larger-scale reactions where solvent containment can be more challenging. The work-up procedure would also be different, as removing the higher-boiling solvent would require vacuum distillation or other techniques, in contrast to the simple evaporation of diethyl ether.
Conclusion and Recommendations
Both diethyl ether and 1-methoxy-3-methylbutane are viable solvents for Grignard reactions, each with a distinct set of advantages and disadvantages.
-
Diethyl ether remains a reliable choice for small-scale laboratory syntheses where its low boiling point simplifies product isolation. Its extensive history of use means that reaction conditions are often well-optimized. However, its extreme flammability and potential for peroxide formation are significant safety drawbacks.
-
Butane, 1-methoxy-3-methyl- emerges as a promising alternative, particularly for applications where safety is a primary concern. Its higher boiling point and flash point make it a less hazardous option. The ability to run reactions at higher temperatures could also be advantageous for less reactive substrates. The main trade-off is the increased difficulty in solvent removal during product isolation.
Ultimately, the choice between these two solvents will depend on the specific requirements of the reaction, the scale of the synthesis, and the safety infrastructure available. For routine, small-scale reactions, the convenience of diethyl ether may be preferred. For larger-scale processes or when working with less reactive Grignard reagents, the enhanced safety profile and potential for faster reaction rates make 1-methoxy-3-methylbutane a compelling alternative that warrants further investigation and optimization.
References
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East Harbour Group. "Chemicals Explained: Diethyl Ether." Accessed January 17, 2026. [Link]
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The Good Scents Company. "1-methoxy-3-methyl butane, 626-91-5." Accessed January 17, 2026. [Link]
-
Studylib. "Grignard Synthesis of Triphenylmethanol Lab Protocol." Accessed January 17, 2026. [Link]
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University of California, Davis. "Macroscale Synthesis of Triphenylmethanol via a Grignard Reaction." Accessed January 17, 2026. [Link]
-
Studylib. "Grignard Reaction: Triphenylmethanol Synthesis Protocol." Accessed January 17, 2026. [Link]
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Mercer University. "GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL." Accessed January 17, 2026. [Link]
-
Scribd. "Grignard Synthesis of Triphenylmethanol." Accessed January 17, 2026. [Link]
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VelocityEHS. "Understanding the Safety Risks of Diethyl Ether." Accessed January 17, 2026. [Link]
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Chemistry LibreTexts. "7: The Grignard Reaction (Experiment)." Accessed January 17, 2026. [Link]
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Stenutz. "1-methoxy-3-methylbutane." Accessed January 17, 2026. [Link]
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Royal Society of Chemistry. "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions." Accessed January 17, 2026. [Link]
-
NIST. "Butane, 1-methoxy-3-methyl-." Accessed January 17, 2026. [Link]
-
Odinity. "Using the Grignard Reaction to Prepare Triphenylmethanol." Accessed January 17, 2026. [Link]
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University of Wisconsin-Madison. "Preparation of the Grignard reagent, phenylmagnesium bromide." Accessed January 17, 2026. [Link]
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A Comparative Guide to Methyl Isoamyl Ether (MIAE) and Tetrahydrofuran (THF) in Organometallic Reactions
For decades, tetrahydrofuran (THF) has been a cornerstone solvent in organometallic chemistry, prized for its ability to solvate a wide range of organometallic reagents.[1] However, its high volatility, propensity to form explosive peroxides, and water miscibility present significant safety and operational challenges.[2][3] In the continuous drive for greener, safer, and more efficient chemical processes, methyl isoamyl ether (MIAE) has emerged as a compelling alternative. This guide provides an in-depth, objective comparison of the performance of MIAE and THF in common organometallic reactions, supported by experimental data and practical insights to aid researchers, scientists, and drug development professionals in making informed solvent choices.
Physical and Chemical Properties: A Head-to-Head Comparison
The selection of a solvent is a critical parameter that dictates the efficiency, safety, and scalability of an organometallic reaction. The fundamental physical and chemical properties of MIAE and THF reveal key differences that have significant practical implications.
| Property | Methyl Isoamyl Ether (MIAE) | Tetrahydrofuran (THF) | References |
| CAS Number | 626-91-5 | 109-99-9 | [1][4] |
| Molecular Formula | C₆H₁₄O | C₄H₈O | [1][4] |
| Molecular Weight | 102.17 g/mol | 72.11 g/mol | [1][4] |
| Boiling Point | 91.45 °C | 66 °C | [5][6] |
| Melting Point | -105.78 °C (estimate) | -108.4 °C | [1][5] |
| Density | 0.747 g/mL | 0.8876 g/cm³ at 20 °C | [1][5] |
| Flash Point | Not available | -14 °C | [1] |
| Peroxide Formation | Low | High | [7][8] |
| Water Miscibility | Low | High (Miscible) | [6][9] |
| Stability to Acids | Relatively Stable | Prone to ring-opening | [10] |
| Stability to Bases | Relatively Stable | Can be deprotonated at higher temperatures | [11] |
The higher boiling point of MIAE offers a significant advantage in terms of reaction temperature control, allowing for a wider operational window and potentially accelerating sluggish reactions. Furthermore, its low water miscibility simplifies aqueous workups, reducing the volume of extraction solvents required and minimizing product loss.
The Critical Issue of Peroxide Formation
One of the most significant drawbacks of THF is its propensity to form explosive peroxides upon exposure to air and light.[2][3] This process is a free-radical chain reaction that can lead to the accumulation of dangerous levels of peroxides, posing a severe explosion hazard, especially upon concentration.[9][12] The mechanism of peroxide formation in THF is well-documented and proceeds via radical abstraction of a hydrogen atom adjacent to the ether oxygen.
Performance in Key Organometallic Reactions
The choice of an ethereal solvent is crucial for the successful execution of many organometallic reactions, as it directly influences the solubility, stability, and reactivity of the organometallic species. Ethers act as Lewis bases, coordinating to the metal center and stabilizing the organometallic reagent.[10]
Grignard Reactions
Grignard reagents are among the most widely used organometallic compounds in organic synthesis.[13] The formation and subsequent reactions of Grignard reagents are highly dependent on the coordinating ability of the solvent. While THF is a common choice, its use can be problematic due to its low boiling point and high volatility, which can lead to difficulties in maintaining anhydrous conditions and controlling reaction temperatures.[7]
MIAE, with its higher boiling point, offers better temperature control, which can be particularly advantageous for the formation of less reactive Grignard reagents that may require elevated temperatures. Studies on the analogous solvent, 2-methyltetrahydrofuran (2-MeTHF), have shown that it can be a superior solvent for Grignard reactions, often leading to higher yields and reduced formation of byproducts such as Wurtz coupling products.[7] The lower water miscibility of MIAE also facilitates a cleaner workup, allowing for easier separation of the organic and aqueous phases.
Experimental Protocol: Preparation of Phenylmagnesium Bromide
Objective: To compare the formation of phenylmagnesium bromide in MIAE and THF.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Methyl Isoamyl Ether (MIAE)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Gently heat the flask under a stream of nitrogen to activate the magnesium.
-
Allow the flask to cool to room temperature and add the anhydrous solvent (MIAE or THF).
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in the corresponding anhydrous solvent.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
The concentration of the prepared Grignard reagent can be determined by titration.
Lithium Aluminum Hydride (LAH) Reductions
Lithium aluminum hydride (LAH) is a powerful reducing agent used for the reduction of a wide variety of functional groups.[14] LAH reductions are typically carried out in ethereal solvents like THF or diethyl ether, as LAH is highly reactive towards protic solvents.[14] The choice of solvent can influence the reaction rate and selectivity.
The higher boiling point of MIAE can be advantageous in LAH reductions that require elevated temperatures to proceed at a reasonable rate. Furthermore, the lower volatility of MIAE compared to THF reduces solvent loss during reflux and enhances safety.
Experimental Protocol: Reduction of Ethyl Benzoate to Benzyl Alcohol
Objective: To compare the performance of MIAE and THF in the LAH reduction of an ester.
Materials:
-
Lithium aluminum hydride (LAH)
-
Ethyl benzoate
-
Anhydrous Methyl Isoamyl Ether (MIAE)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, dropping funnel, reflux condenser, and nitrogen inlet
-
Sodium sulfate, water, and 15% NaOH solution for workup
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.
-
Suspend LAH (1.5 eq) in the anhydrous solvent (MIAE or THF) in the flask and cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of ethyl benzoate (1.0 eq) in the corresponding anhydrous solvent in the dropping funnel.
-
Add the ethyl benzoate solution dropwise to the LAH suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1 hour.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the weight of LAH in grams.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the granular precipitate and wash it with the reaction solvent.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl alcohol.
-
Purify the product by distillation or chromatography.
Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of carbon-carbon bonds.[15] The choice of solvent in Suzuki couplings is critical and can significantly impact the reaction outcome. While a variety of solvents can be used, ethers such as THF and 2-MeTHF are often employed.[16]
The use of greener solvents in Suzuki couplings is an area of active research.[17] MIAE, with its favorable environmental and safety profile, presents an attractive alternative to traditional solvents. Its lower water miscibility can be advantageous in reactions where water-sensitive reagents are used or where a biphasic system is desired.
Experimental Protocol: Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
Objective: To evaluate the efficacy of MIAE as a solvent in a Suzuki cross-coupling reaction.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (catalyst)
-
Triphenylphosphine (ligand)
-
Potassium carbonate (base)
-
Methyl Isoamyl Ether (MIAE)
-
Toluene (for comparison)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (MIAE or toluene).
-
Heat the reaction mixture at 80 °C with stirring for 12 hours.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Safer, More Sustainable Choice
Methyl isoamyl ether presents a compelling case as a superior alternative to THF for a wide range of organometallic reactions. Its higher boiling point allows for better reaction control and a wider temperature range, while its low water miscibility simplifies workup procedures. Most importantly, its significantly lower tendency to form explosive peroxides makes it an inherently safer solvent, reducing the risks associated with handling and storage.
As the chemical industry continues to embrace the principles of green chemistry, the adoption of solvents like MIAE is a critical step towards developing more sustainable and safer synthetic processes.[18] While THF will likely remain a useful solvent in certain applications, researchers, scientists, and drug development professionals are strongly encouraged to consider MIAE as a viable, and often superior, alternative for their organometallic transformations.
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Wikipedia. (2024). Tetrahydrofuran. Retrieved from [Link]
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American Chemical Society. (n.d.). Tetrahydrofuran. Retrieved from [Link]
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YouTube. (2024). Peroxide formation mechanism in THF. Retrieved from [Link]
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Activated Alumina Balls. (n.d.). Peroxide Removal from Organic Solvent Tetrahydrofuran. Retrieved from [Link]
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ACS Publications. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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The Journal of Physical Chemistry. (n.d.). Comparison of the macrocyclic effect for ether hosts in aqueous and organic solvents. Retrieved from [Link]
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PubMed Central. (2018). The green solvent: a critical perspective. Retrieved from [Link]
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University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]
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Chem Help ASAP. (2019). ethers & other organic solvents. Retrieved from [Link]
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Environmental Health and Safety - University of Washington. (2021). Peroxide-Forming Chemical. Retrieved from [Link]
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Connecticut College. (n.d.). Peroxide-Forming Chemicals. Retrieved from [Link]
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ACS Publications. (n.d.). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Retrieved from [Link]
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Stephen F. Austin State University. (n.d.). Peroxide Forming Materials. Retrieved from [Link]
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University of Washington. (2022). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. Retrieved from [Link]
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Organic Syntheses. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
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International Journal of Advance Research in Science and Engineering. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. Retrieved from [Link]
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Wiley-VCH. (2020). Industrial Milestones in Organometallic Chemistry. Retrieved from [Link]
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University of California, Davis. (n.d.). Grignard Reaction. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
-
ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]
-
Scribd. (n.d.). Green Synthesis of Biobased Solvents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
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Albemarle. (n.d.). Lithium Aluminum Hydride: A Versatile Reducing Reagent for Industrial Reductions. Retrieved from [Link]
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ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]
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Quora. (2016). How exactly does Lithium Aluminium Hydride reduce different organic compounds?. Retrieved from [Link]
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ResearchGate. (n.d.). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]
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Efficacy of 1-methoxy-3-methylbutane as a green solvent alternative to MTBE
An In-Depth Guide to the Efficacy of 1-Methoxy-3-methylbutane as a Green Solvent Alternative to MTBE
Introduction: The Imperative for Greener Solvents
In the landscape of modern chemistry, particularly within pharmaceutical and fine chemical synthesis, the choice of solvent is a critical decision with far-reaching implications. Solvents often constitute the largest proportion of mass in a chemical process and are a primary driver of its overall environmental impact.[1] The principles of Green Chemistry advocate for the use of "safer solvents and auxiliaries," compelling researchers to seek alternatives to traditional solvents that pose risks to human health and the environment.[2]
Methyl tert-butyl ether (MTBE), a colorless liquid, has been used as a solvent in organic synthesis and historically as a fuel additive to increase octane ratings and promote cleaner combustion.[3][4] However, its widespread use has led to significant environmental and health concerns. MTBE is a notorious groundwater contaminant due to its high water solubility and persistence, making it difficult and costly to remediate from drinking water sources.[5][6][7] Furthermore, evidence suggests MTBE is a potential human carcinogen at high doses, leading to its phase-out as a fuel additive in the United States and other regions.[5][8]
This guide provides a comparative analysis of 1-methoxy-3-methylbutane, also known as methyl isoamyl ether, as a promising green solvent alternative to MTBE. We will examine its physicochemical properties, environmental, health, and safety (EHS) profile, and efficacy in the context of common synthetic applications, supported by established chemical principles and representative experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's physical properties dictate its suitability for specific applications, including reaction conditions, work-up procedures, and recovery. Below is a comparison of key properties for 1-methoxy-3-methylbutane and MTBE.
| Property | 1-Methoxy-3-methylbutane | Methyl tert-butyl ether (MTBE) | Rationale for Comparison |
| Molecular Formula | C₆H₁₄O[9][10] | C₅H₁₂O[4] | Basic chemical identity. |
| Molecular Weight | 102.17 g/mol [10] | 88.15 g/mol [4] | Influences volatility and mass-based metrics. |
| Boiling Point | 91 °C[11][12] | 55.5 °C[4] | Crucial for defining reaction temperature range and ease of removal. A higher boiling point reduces fugitive emissions but requires more energy for distillation. |
| Density | 0.687 g/mL[12] | 0.7404 g/cm³[4] | Important for process calculations and phase separation. |
| Water Solubility | 2,452 mg/L (est.)[11] | 26 g/L (sparingly soluble)[4] | A critical environmental parameter. The significantly lower estimated water solubility of 1-methoxy-3-methylbutane suggests a lower risk of widespread groundwater contamination compared to MTBE. |
| Flash Point | -5.7 °C (est.)[11] | -32.78 °C[4] | A key safety metric indicating flammability. The higher flash point of 1-methoxy-3-methylbutane suggests a reduced fire hazard. |
| Vapor Pressure | 82.9 mmHg @ 25°C (est.)[11] | 27 kPa (202.5 mmHg) @ 20°C[4] | Relates to volatility and potential for worker exposure via inhalation and solvent loss to the atmosphere. The lower vapor pressure is advantageous. |
Environmental, Health & Safety (EHS) Profile: The "Green" Advantage
The primary motivation for replacing MTBE is its unfavorable EHS profile. While comprehensive toxicological data for 1-methoxy-3-methylbutane is less extensive, a comparison based on available information and chemical structure points to a significant improvement.
| EHS Aspect | 1-Methoxy-3-methylbutane | Methyl tert-butyl ether (MTBE) |
| Environmental Fate | Expected to be less mobile in soil and groundwater due to lower water solubility.[11][13] | High mobility in groundwater, persistent, and causes taste/odor issues even at low concentrations.[5][6][7][8] |
| Human Health | The toxicological properties have not been fully investigated, but it is classified as a combustible liquid and can cause serious eye irritation.[13] Standard precautions for handling organic ethers should be observed. | Classified as a potential human carcinogen at high doses.[5] Exposure can occur through contaminated water.[5] |
| Safety | Higher flash point suggests a lower fire hazard compared to MTBE.[4][11] | Highly flammable with a very low flash point.[4] |
Solvent Efficacy in Synthetic Chemistry: A Mechanistic View
Both 1-methoxy-3-methylbutane and MTBE are classified as polar aprotic solvents. These solvents possess a dipole moment but lack acidic protons, meaning they cannot act as hydrogen bond donors.[14][15] This characteristic is highly influential in nucleophilic substitution reactions.
-
SN2 Reactions: These reactions are favored by polar aprotic solvents. The solvent can solvate the cation of the nucleophilic salt but does not form a tight hydrogen-bonding "cage" around the nucleophile anion. This leaves the nucleophile "naked" and highly reactive, increasing the reaction rate.[14][16]
-
SN1 Reactions: These reactions proceed through a carbocation intermediate and are favored by polar protic solvents, which can stabilize both the departing leaving group and the carbocation. While SN1 reactions can occur in polar aprotic solvents, they are generally slower than in protic ones.[17]
Given that both solvents are ethers with similar electronic properties, their performance in mediating reactions like SN2 is expected to be comparable. The slightly larger and more nonpolar alkyl group in 1-methoxy-3-methylbutane may offer subtle differences in solvency for specific substrates, which must be evaluated on a case-by-case basis.
Experimental Protocols for Comparative Evaluation
To rigorously compare the efficacy of these two solvents, a series of standardized experiments are required. The following protocols provide a framework for such an evaluation.
Protocol 1: Efficacy in a Nucleophilic Substitution (SN2) Reaction
Objective: To compare the reaction rate and yield of a model SN2 reaction using 1-methoxy-3-methylbutane versus MTBE as the solvent.
Methodology:
-
Reaction Setup: In two separate, identical reaction vessels equipped with magnetic stirrers and reflux condensers, charge 1-bromobutane (1.0 eq) and sodium azide (1.2 eq).
-
Solvent Addition: To vessel A, add 1-methoxy-3-methylbutane (e.g., 5 mL per mmol of substrate). To vessel B, add an identical volume of MTBE.
-
Internal Standard: Add an internal standard (e.g., dodecane, 0.1 eq) to each vessel for quantitative analysis.
-
Reaction Execution: Heat both reactions to the same temperature (e.g., 50 °C). The lower boiling point of MTBE may necessitate a lower temperature or sealed-vessel conditions for a direct comparison.
-
Monitoring: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction. Quench the aliquot with water and extract with a small amount of a suitable organic solvent (e.g., diethyl ether).
-
Analysis: Analyze the extracted samples by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
Data Interpretation: Compare the rate of disappearance of the 1-bromobutane starting material and the rate of appearance of the 1-azidobutane product relative to the internal standard in each solvent. Calculate the final yield in each case after the reaction has gone to completion.
Workflow for Solvent Efficacy Comparison
Caption: Workflow for comparing solvent performance in a chemical reaction.
Protocol 2: Evaluation of Solvent Swap Efficiency
Objective: To compare the energy and material efficiency of a solvent swap from an initial reaction solvent (e.g., Toluene) to either 1-methoxy-3-methylbutane or MTBE for a subsequent step. This is a common operation in multi-step syntheses.[18]
Methodology:
-
Initial State: Start with a defined volume of a product dissolved in a high-boiling solvent (e.g., 100 mL of Toluene).
-
Evaporation 1: In a rotary evaporator at a set temperature and pressure, evaporate the Toluene until the minimum safe stirrable volume is reached. Record the time and energy consumption.
-
Solvent Addition: Add a defined volume of the new solvent (e.g., 100 mL of 1-methoxy-3-methylbutane in one experiment, MTBE in another).
-
Evaporation 2: Repeat the evaporation step to further remove the residual Toluene.
-
Analysis: Analyze the final solution to determine the residual Toluene concentration.
-
Data Interpretation: Compare the total energy consumed and the final purity of the solvent environment. The lower boiling point of MTBE will require less energy for evaporation, but its higher volatility may lead to greater solvent loss during handling.
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A Senior Application Scientist's Guide to the Solvent Properties of C6H14O Isomeric Ethers
For researchers, scientists, and professionals in drug development, the choice of a solvent is a pivotal decision that can significantly influence reaction kinetics, product purity, and the overall efficiency of a process. Ethers, with their unique combination of moderate polarity and relative inertness, are a versatile class of solvents. Within the C6H14O isomeric family, a diverse range of solvent properties emerges, driven by subtle variations in molecular architecture. This guide provides an in-depth comparative analysis of the solvent properties of key C6H14O isomeric ethers, supported by experimental data and detailed methodologies, to empower you in making informed solvent selections.
The Subtle Dance of Structure and Polarity in C6H14O Ethers
The arrangement of atoms within an ether molecule dictates its interaction with solutes and its bulk physical properties. The C6H14O isomers offer a compelling case study in structure-property relationships. The degree of steric hindrance around the ether oxygen and the overall molecular symmetry are primary determinants of properties like polarity, boiling point, and viscosity.
For instance, the linear structure of di-n-propyl ether allows for greater intermolecular van der Waals forces compared to its branched counterpart, di-isopropyl ether, resulting in a higher boiling point. Conversely, the bulky tert-butyl group in methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) sterically hinders the approach of protic solvents, influencing their water solubility.
Caption: Relationship between isomeric structure and key solvent properties.
Comparative Analysis of Physicochemical Properties
The selection of an appropriate ether solvent is often a multi-parameter optimization problem. The following table summarizes the key physicochemical properties of several common C6H14O isomeric ethers, providing a quantitative basis for comparison.
| Isomer | Structure | Boiling Point (°C) | Density (g/mL at 20°C) | Viscosity (cP at 20°C) | Water Solubility (g/L at 20°C) | Dielectric Constant (at 20°C) | Dipole Moment (D) |
| Di-n-propyl ether | CH3CH2CH2-O-CH2CH2CH3 | 89-91[1] | 0.747[2] | ~0.4 | 3[2] | 3.39[3] | 1.32 |
| Di-isopropyl ether | (CH3)2CH-O-CH(CH3)2 | 68-69[4][5] | 0.725[4][5] | 0.33[6] | 9[7] | 3.88[8] | 1.13[6] |
| Methyl tert-butyl ether (MTBE) | CH3-O-C(CH3)3 | 55.2[9] | 0.741[10] | 0.27[10] | 26[9] | 4.5[10] | 1.32[11] |
| Ethyl tert-butyl ether (ETBE) | CH3CH2-O-C(CH3)3 | 72-73 | 0.740 | ~0.35 | 12[12] | ~4.0 | ~1.2 |
| tert-Amyl methyl ether (TAME) | CH3CH2C(CH3)2-O-CH3 | 86.3[13][14] | 0.766 (at 25°C)[14] | ~0.45 | 10.71[13] | ~3.8 | ~1.3 |
Note: Some values are approximate due to variability in reported data and measurement conditions.
Experimental Protocols for Solvent Property Determination
The accurate characterization of solvent properties is fundamental to their effective application. This section details the standard experimental protocols for determining key solvent parameters.
Boiling Point Determination (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate measure of the boiling point at atmospheric pressure.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a stable equilibrium exists between the liquid and vapor phases.
Experimental Workflow:
Caption: Workflow for density determination using a pycnometer.
Step-by-Step Methodology:
-
Preparation: Clean and thoroughly dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer using an analytical balance.
-
Filling: Fill the pycnometer with the ether sample, taking care to avoid air bubbles. If the pycnometer has a ground-glass stopper with a capillary, the excess liquid will be expelled when the stopper is inserted.
-
Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until the liquid has reached thermal equilibrium.
-
Mass of Filled Pycnometer: Carefully wipe the outside of the pycnometer dry and weigh it.
-
Calculation: The density is calculated using the formula: ρ = (mass of filled pycnometer - mass of empty pycnometer) / volume of pycnometer.
Viscosity Determination (Ostwald Viscometer)
The Ostwald viscometer is a simple and reliable instrument for measuring the kinematic viscosity of a liquid.
Principle: The method is based on measuring the time it takes for a fixed volume of liquid to flow through a capillary tube under the influence of gravity. This time is proportional to the kinematic viscosity of the liquid.
Experimental Workflow:
Caption: Workflow for viscosity determination using an Ostwald viscometer.
Step-by-Step Methodology:
-
Preparation: Clean the Ostwald viscometer with a suitable solvent and dry it completely.
-
Sample Introduction: Introduce a known volume of the ether sample into the larger bulb of the viscometer.
-
Temperature Control: Mount the viscometer vertically in a constant temperature bath and allow it to equilibrate.
-
Measurement: Using a pipette bulb, draw the liquid up into the other arm until the meniscus is above the upper mark of the measuring bulb. Release the suction and start a stopwatch when the meniscus passes the upper mark. Stop the stopwatch when the meniscus passes the lower mark.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where C is the calibration constant of the viscometer and t is the measured flow time. The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).
Water Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the solubility of a substance in a solvent.
Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.
Step-by-Step Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of the ether to a known volume of distilled water in a flask with a stopper.
-
Equilibration: Shake the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the two phases have clearly separated.
-
Sampling: Carefully withdraw a sample from the aqueous layer using a syringe, ensuring that no undissolved ether is taken. It is advisable to filter the sample through a membrane filter that is compatible with the ether.
-
Analysis: Determine the concentration of the ether in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC) with a calibrated standard curve.
Conclusion: Selecting the Optimal C6H14O Ether Solvent
The choice of the ideal C6H14O isomeric ether as a solvent is a nuanced decision that hinges on the specific requirements of the application. For reactions requiring a higher temperature, the higher boiling point of di-n-propyl ether or TAME may be advantageous. In applications where rapid solvent removal is necessary, the lower boiling point of MTBE or di-isopropyl ether would be preferable.
The polarity of the ether is also a critical consideration. For dissolving more polar solutes, the higher dielectric constants and dipole moments of MTBE and di-isopropyl ether may offer better performance. Conversely, for extractions from aqueous solutions where minimal water miscibility is desired, di-n-propyl ether and di-isopropyl ether are good candidates.
It is imperative to also consider the safety and environmental impact of these solvents. For instance, di-isopropyl ether is known to form explosive peroxides upon storage and requires careful handling. MTBE has faced environmental scrutiny due to its persistence in groundwater.
This guide provides a foundational understanding of the comparative solvent properties of C6H14O isomeric ethers. By leveraging the provided data and experimental protocols, researchers and professionals can make more strategic and informed decisions in their solvent selection, ultimately leading to more efficient and successful scientific outcomes.
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Stenutz, R. (n.d.). diisopropyl ether. Stenutz. Retrieved from [Link]
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Cross-comparison of extraction efficiency: methyl isoamyl ether versus hexane
A Comparative Guide to Extraction Solvents: Methyl Isoamyl Ether vs. Hexane
Prepared by: Senior Application Scientist, Solvent & Purification Technologies
Abstract
The selection of an appropriate solvent is a critical determinant of efficiency, yield, and safety in chemical extraction processes. For decades, n-hexane has been the industry-standard non-polar solvent for extracting oils and other lipophilic compounds, prized for its high recovery rates and low cost.[1][2] However, growing concerns over its neurotoxicity and environmental impact have catalyzed a search for safer, more sustainable alternatives.[3][4][5][6] This guide provides an in-depth technical comparison between n-hexane and a promising greener alternative, methyl isoamyl ether (MIAK). We will examine their physicochemical properties, theoretical extraction efficiencies, practical operating considerations, and safety profiles to provide researchers, scientists, and drug development professionals with the data-driven insights needed to make informed solvent choices.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental behavior of a solvent in an extraction workflow is dictated by its physical and chemical properties. The following table summarizes the key characteristics of methyl isoamyl ether and n-hexane.
| Property | Methyl Isoamyl Ether (MIAK) | n-Hexane | Rationale & Implication for Extraction |
| Molecular Formula | C₆H₁₄O[7][8] | C₆H₁₄[9] | The presence of an oxygen atom in MIAK introduces slight polarity and hydrogen bond accepting capabilities, unlike the purely non-polar hexane. |
| Molecular Weight | 102.17 g/mol [7][10] | 86.18 g/mol | Affects vapor density and mass-based calculations. |
| Boiling Point | ~84 °C[7] | ~69 °C[9] | Hexane's lower boiling point allows for less energy-intensive solvent removal post-extraction, a significant factor in large-scale operations.[2] |
| Density | ~0.76 g/cm³[7] | ~0.66 g/mL[11] | Both are less dense than water, facilitating phase separation in aqueous extractions. |
| Flash Point | Data not readily available | -26 °C (-15 °F)[11] | Hexane is extremely flammable, requiring stringent safety protocols and specialized storage.[12] Ethers are also flammable, but hexane's very low flash point presents a higher risk. |
| Solubility in Water | Slightly soluble | Negligible (<0.01%)[11] | MIAK's slight solubility may lead to minor solvent loss into an aqueous phase, whereas hexane is highly immiscible. |
| Polarity Index (P') | ~2.0-2.5 (Estimated for ethers) | 0.1[11] | This is the most critical difference. Hexane is strictly non-polar, while MIAK's ether linkage provides a degree of polarity, broadening its potential application range. |
| Source | Potentially bio-based[13][14] | Petroleum-derived[2][15] | MIAK can be synthesized from bio-based feedstocks like isoamyl alcohol (fusel oil), offering a significant advantage in sustainability and green chemistry initiatives.[13] |
Extraction Efficiency & Selectivity: A Mechanistic Analysis
While direct, peer-reviewed studies quantitatively comparing the extraction yields of MIAK and hexane are not yet prevalent, we can infer their relative performance based on fundamental chemical principles and analogous solvent data.
The "Like Dissolves Like" Principle in Practice
-
Non-Polar Compounds (e.g., Triglycerides, Waxes): For purely non-polar targets, such as the extraction of vegetable oils from seeds, n-hexane is exceptionally efficient, with recovery rates often cited between 95-99%.[1][2] Its non-polar nature makes it highly selective for lipids while leaving polar compounds like proteins and carbohydrates behind.[16] MIAK, with its significant non-polar hydrocarbon backbone, is also expected to be an effective solvent for these compounds. However, the polarity introduced by the ether oxygen may slightly diminish its affinity for perfectly non-polar molecules compared to hexane.
-
Moderately Polar Compounds (e.g., Cannabinoids, Alkaloids, Flavonoids): This is where MIAK may offer a distinct advantage. Many active pharmaceutical ingredients (APIs) and valuable natural products possess moderate polarity.
-
Hexane's Limitation: Hexane is often a poor solvent for these compounds, leading to lower yields. For instance, in cannabinoid extraction, non-polar solvents like hexane are effective for neutral forms (e.g., THC) but less so for their more polar acidic precursors (e.g., THCA).[17]
-
MIAK's Potential: The ether group in MIAK acts as a hydrogen bond acceptor and introduces a dipole moment, increasing its ability to dissolve moderately polar solutes. This could lead to significantly higher extraction efficiency for a broad range of bioactive compounds compared to hexane, without the need to resort to highly polar solvents like ethanol or methanol, which tend to co-extract undesirable water-soluble compounds like chlorophyll and sugars.[18][19]
-
Diagram: Conceptual Extraction Selectivity
Caption: Conceptual comparison of solvent efficiency based on compound polarity.
Practical Considerations for Implementation
Choosing a solvent extends beyond theoretical yield. Safety, regulatory compliance, and operational costs are paramount.
Safety, Health & Environmental (SHE) Profile
-
n-Hexane: The primary driver for replacing hexane is its significant health and safety risk profile.
-
Toxicity: Chronic exposure to n-hexane is known to cause peripheral neuropathy (nerve damage) due to its metabolite, 2,5-hexanedione.[3][4][6] It is classified as a neurotoxin.[3][5]
-
Environmental: It is a volatile organic compound (VOC) that contributes to the formation of ground-level ozone and is considered an environmental pollutant.[3]
-
Safety: It is highly flammable with a very low flash point and its vapors can be explosive, requiring intrinsically safe equipment and extensive ventilation.[4][20]
-
-
Methyl Isoamyl Ether (MIAK): While specific, comprehensive toxicological data for MIAK is less abundant, the shift away from the specific neurotoxic structure of n-hexane is a significant advantage.
-
Toxicity: Ethers as a class do not carry the specific neurotoxicity concerns associated with hexane's metabolic pathway. General ether safety protocols, such as ensuring adequate ventilation, should be followed.
-
Environmental: Its potential to be derived from renewable, bio-based sources makes it a more sustainable option, aligning with green chemistry principles.[15][21][22]
-
Safety: Ethers are flammable and can form explosive peroxides upon prolonged exposure to air and light.[23] Standard protocols for managing peroxide-forming solvents should be implemented. However, it lacks the extreme flammability risk posed by hexane's low flash point.
-
Solvent Recovery and Economics
The energy required to evaporate and recover the solvent after extraction is a major operational cost. Hexane's lower boiling point (69°C vs. 84°C for MIAK) gives it an advantage, as it can be removed more quickly and with lower energy input.[7][9] This trade-off is critical; the potential for higher yields or a safer process with MIAK must be weighed against the increased energy costs for solvent recovery.
Standard Protocol: Comparative Lab-Scale Extraction
This protocol outlines a general procedure for a solid-liquid extraction to evaluate the performance of both solvents.
Objective: To extract target analytes from a solid plant matrix and compare the yield and purity obtained with n-hexane versus methyl isoamyl ether.
Materials:
-
Dried, ground plant material
-
n-Hexane (HPLC Grade)
-
Methyl Isoamyl Ether (High Purity)
-
Erlenmeyer flasks with stoppers
-
Orbital shaker
-
Filter paper and funnel or vacuum filtration apparatus
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh 10.0 g of the dried, ground plant material into two separate 250 mL Erlenmeyer flasks.
-
Solvent Addition: To the first flask, add 100 mL of n-hexane. To the second flask, add 100 mL of methyl isoamyl ether.
-
Maceration: Stopper both flasks securely and place them on an orbital shaker. Agitate at 150 RPM for 4 hours at room temperature (20-25°C). Causality Note: Agitation increases the surface area contact between the solvent and the matrix, accelerating the diffusion of the solute into the solvent.
-
Filtration: Filter the contents of each flask separately to remove the solid plant material (the "marc"). Collect the solvent extract (the "miscella") in a clean, pre-weighed round-bottom flask. Wash the marc with an additional 20 mL of the respective solvent to ensure complete recovery of the extract.
-
Solvent Evaporation:
-
For the hexane extract, concentrate the miscella using a rotary evaporator with a water bath temperature set to 40°C. Trustworthiness Note: A lower temperature minimizes thermal degradation of sensitive compounds.
-
For the MIAK extract, set the rotary evaporator water bath temperature to 55-60°C to account for its higher boiling point.
-
-
Yield Calculation: Once all solvent has been removed, place the round-bottom flasks in a vacuum oven at 40°C for 1 hour to remove any residual solvent. Cool to room temperature in a desiccator and weigh the final crude extract. Calculate the extraction yield as: Yield (%) = (Mass of Crude Extract / Mass of Initial Plant Material) x 100
-
Analysis: Analyze the resulting crude extracts for the concentration and purity of the target compounds using appropriate analytical techniques (e.g., HPLC, GC-MS).
Workflow Diagram: Solid-Liquid Extraction
Caption: Generalized workflow for solid-liquid extraction.
Conclusion & Recommendations
The choice between methyl isoamyl ether and n-hexane is a classic case of balancing established efficiency against modern safety and sustainability drivers.
-
n-Hexane remains a highly effective and economical solvent for the extraction of non-polar compounds. Its primary drawbacks—neurotoxicity, environmental concerns, and petroleum origin—are significant and are driving industries to seek alternatives.[2][3][4]
-
Methyl Isoamyl Ether (MIAK) presents a compelling alternative. Its key advantages are a superior safety profile (lacking the specific neurotoxicity of hexane), its potential to be derived from sustainable bio-sources, and its slightly polar nature, which may enhance the extraction efficiency of a wider range of valuable bioactive compounds.
Decision Framework:
Caption: Decision tree for solvent selection between Hexane and MIAK.
Recommendation: For organizations prioritizing green chemistry, operator safety, and the extraction of moderately polar compounds, methyl isoamyl ether is a highly recommended alternative for investigation and process development . While the higher boiling point necessitates an adjustment in solvent recovery protocols and may increase energy costs, these factors can be offset by a safer workplace, improved sustainability credentials, and potentially higher yields for a broader class of target molecules. Initial lab-scale trials following the protocol outlined above are strongly advised to validate its efficiency for specific applications.
References
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A Comparative Safety Analysis of Ether Solvents for Scientific Applications: Profiling 1-Methoxy-3-methylbutane
Introduction: The Imperative of Solvent Safety in Modern Research
In the realms of chemical synthesis and pharmaceutical development, the selection of a solvent extends far beyond its solubilizing power. It is a critical decision that profoundly impacts reaction efficiency, process safety, environmental footprint, and, ultimately, the well-being of the researcher. Ethers, prized for their inertness and ability to solvate a wide array of nonpolar and polar compounds, are ubiquitous in the laboratory. However, this utility is often shadowed by significant safety concerns, including high flammability and the insidious risk of explosive peroxide formation.
This guide provides an in-depth comparative safety analysis of 1-methoxy-3-methylbutane (also known as methyl isopentyl ether) against a panel of commonly used and alternative ether solvents: Diethyl Ether (DEE), Tetrahydrofuran (THF), Cyclopentyl Methyl Ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), and tert-Amyl Methyl Ether (TAME). Our objective is to equip researchers, scientists, and drug development professionals with the objective data and foundational knowledge required to make informed, safety-conscious solvent choices. While extensive data exists for established ethers, this guide notes the relative scarcity of publicly available, verified safety data for 1-methoxy-3-methylbutane, a crucial finding in itself.
Comparative Safety Analysis
The safety profile of an ether solvent is multifactorial. We will dissect this profile by examining three critical pillars: flammability, peroxide formation potential, and inherent toxicity.
Flammability Hazards: A Volatile Landscape
The high volatility and low flash points of many ethers constitute a primary and immediate laboratory hazard. The flash point—the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air—is a key metric for assessing this risk.
While specific, verified flammability data for 1-methoxy-3-methylbutane (CAS 626-91-5) is not consistently available in public safety literature, its boiling point of approximately 91°C suggests a lower volatility compared to diethyl ether (34.6°C).[1][2][3] However, without a confirmed flash point, it must be handled with the precautions appropriate for a flammable organic solvent. In contrast, ethers like Diethyl Ether and THF possess extremely low flash points (-45°C and -14°C, respectively), making them exceptionally hazardous even in cool environments.[4] Newer "green" solvents like CPME and 2-MeTHF offer higher boiling and flash points, representing a significant reduction in fire risk during handling and in open or semi-open systems.
The Hidden Danger: Peroxide Formation
The most notorious hazard associated with many ethers is their propensity to form shock-sensitive and potentially explosive peroxides upon exposure to atmospheric oxygen, a process often accelerated by light.[5][6] This autoxidation occurs via a free-radical mechanism at carbon atoms adjacent to the ether oxygen (alpha-hydrogens).
The structural capacity to form stable hydroperoxides is the determining factor in this risk. Ethers with primary or secondary alkyl groups, which possess these alpha-hydrogens, are particularly susceptible. Ethers with tertiary alkyl groups, like TAME, are significantly less prone to forming dangerous peroxides because they lack an alpha-hydrogen on the tertiary carbon.[5]
-
High-Risk Ethers: Diethyl Ether and THF are well-documented, prolific peroxide formers. Unstabilized THF can form peroxides within days, and DEE within weeks, necessitating stringent management protocols.[5]
-
Moderate-Risk Ethers: 2-MeTHF, while often touted as a greener alternative, still possesses the structural elements necessary for peroxide formation and must be handled accordingly.
-
Low-Risk Ethers: CPME is noted for its relatively low rate of peroxide formation.[3] TAME is highly resistant to peroxide formation due to its chemical structure.
-
1-Methoxy-3-methylbutane: This ether possesses secondary alpha-hydrogens on the isopentyl group, making it structurally susceptible to peroxide formation. Although direct experimental data on its rate of formation is scarce, its structure strongly suggests it should be classified as a potential peroxide-forming chemical and managed with the same vigilance as other ethers in this category.[7][8][9]
Toxicological Profiles
Assessing toxicity involves evaluating acute effects (e.g., LD50), as well as potential for irritation and chronic health impacts. The data presented below is primarily from rodent studies and serves as a key indicator for assessing human risk.
-
Diethyl Ether & THF: Both exhibit low acute toxicity but are central nervous system depressants, causing dizziness and drowsiness at high concentrations.[4]
-
CPME: Has relatively low acute toxicity but is classified as harmful if swallowed and can cause moderate to severe skin and eye irritation.[9]
-
TAME: Is considered harmful if swallowed and may cause drowsiness or dizziness.[11]
-
2-MeTHF: Is harmful if swallowed and causes skin irritation and serious eye damage.[12][13]
Data Presentation: A Tabular Comparison
For ease of comparison, the following table summarizes the key safety and physical properties of the selected ether solvents.
| Property | 1-Methoxy-3-methylbutane | Diethyl Ether (DEE) | Tetrahydrofuran (THF) | Cyclopentyl Methyl Ether (CPME) | 2-Methyl-THF (2-MeTHF) | tert-Amyl Methyl Ether (TAME) |
| CAS Number | 626-91-5[1] | 60-29-7 | 109-99-9 | 5614-37-9 | 96-47-9 | 994-05-8 |
| Formula | C₆H₁₄O[1] | C₄H₁₀O | C₄H₈O | C₆H₁₂O | C₅H₁₀O | C₆H₁₄O |
| Boiling Point (°C) | ~91[1] | 34.6 | 66 | 106 | 80 | 86 |
| Flash Point (°C) | N/A | -45 | -14 | -1 | -11 | -7 |
| LD50 (Oral, Rat) | N/A | 1215 mg/kg | 1650 mg/kg | >1000, <2000 mg/kg[9] | 300-2000 mg/kg | 1616 mg/kg |
| Peroxide Risk | Moderate (Inferred) | High | High | Low | Moderate | Very Low |
| Key Hazards | Flammable (assumed), Potential Peroxide Former[10] | Extremely Flammable, High Peroxide Risk[4] | Highly Flammable, High Peroxide Risk | Flammable, Irritant, Harmful if Swallowed[9] | Highly Flammable, Irritant, Peroxide Former | Highly Flammable, Harmful if Swallowed[11] |
N/A: Data not consistently available in public, verified sources.
Experimental Protocols: Ensuring Solvent Safety
Trustworthiness in the lab is built on self-validating systems. Before use, particularly after prolonged storage or in a previously opened container, ether solvents must be evaluated.
Protocol 1: Flash Point Determination (Small Scale Closed Cup)
This protocol is based on the principles of the ASTM D3828 standard test method.[1][10]
Objective: To determine the flash point of a volatile liquid solvent.
Methodology:
-
Apparatus: A small-scale closed-cup flash point tester.
-
Sample Preparation: Ensure the sample is representative of the solvent to be used. A small sample volume (typically 2-4 mL) is required.
-
Instrument Setup: Set the instrument to the expected flash point temperature or to a specified test temperature for a flash/no-flash determination.
-
Procedure (Method B - Flash Point Determination): a. Inject the precise sample volume into the test cup. b. Close the cup, which contains a temperature probe and a shutter mechanism for introducing an ignition source (e.g., electric arc or gas flame). c. The instrument begins to heat the sample at a controlled rate. d. At regular temperature intervals, the ignition source is automatically applied to the vapor space above the liquid. e. The flash point is recorded as the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors to ignite.
-
Safety: This test involves flammable materials and an ignition source and must be conducted in a well-ventilated area (e.g., a fume hood) away from other flammable materials.
Protocol 2: Qualitative Test for Peroxides
Objective: To detect the presence of dangerous levels of peroxides in an ether solvent.
Methodology:
-
Reagent Preparation: Prepare a fresh 10% potassium iodide (KI) solution in water.
-
Procedure: a. In a clean, dry glass test tube, add 1-3 mL of the ether to be tested. b. Add 1 mL of the freshly prepared 10% KI solution. c. Stopper the test tube and shake vigorously for 30-60 seconds. d. Allow the two phases to separate.
-
Interpretation:
-
Negative Result (No/Low Peroxides): The lower aqueous layer remains colorless.
-
Positive Result (Peroxides Present): The KI is oxidized by peroxides to iodine (I₂), imparting a yellow to brown color to the aqueous layer. The intensity of the color is proportional to the concentration of peroxides.
-
-
Causality & Action: A pale yellow color indicates the presence of low levels of peroxides. A dark brown color signifies a dangerously high concentration. Solvents testing positive should not be distilled or evaporated. If the concentration is high or if crystals are visible, do not handle the container and contact your institution's Environmental Health & Safety (EHS) department immediately.[14]
Visualization of Safety Workflows
Conclusion and Recommendations
The selection of an ether solvent is a critical exercise in risk management. While traditional solvents like Diethyl Ether and THF offer broad utility, their severe flammability and high propensity for peroxide formation demand the most stringent safety protocols. Newer solvents such as CPME and TAME present demonstrably safer alternatives, particularly regarding their significantly lower tendency to form explosive peroxides and their less hazardous flammability profiles.
1-Methoxy-3-methylbutane remains an ether with an incomplete public safety profile. While its higher boiling point suggests lower volatility than DEE, the lack of a verified flash point and comprehensive toxicity data necessitates a cautious approach. Based on its chemical structure, which contains secondary alpha-hydrogens, it should be presumed to be a peroxide-forming solvent. Researchers must handle it with the same precautions as other ethers in its class, including dating containers upon receipt and opening, storing it away from light and air, and testing for peroxides before concentration or distillation.
For drug development professionals and scientists, the principle of "As Low As Reasonably Practicable" (ALARP) should apply not only to chemical exposure but also to inherent process risk. Where scientifically viable, substituting high-hazard ethers with demonstrably safer alternatives like CPME or TAME is a robust step toward creating a safer research environment.
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Benchmarking the performance of "Butane, 1-methoxy-3-methyl-" in specific named reactions
For the modern researcher, scientist, and drug development professional, solvent selection is a critical parameter that dictates the success of a chemical transformation. Beyond mere solubilization, a solvent can profoundly influence reaction kinetics, selectivity, and overall process efficiency. This guide provides an in-depth technical comparison of "Butane, 1-methoxy-3-methyl-," also known as methyl isoamyl ether, against commonly used ethereal solvents in the context of specific, high-impact named reactions.
While direct, peer-reviewed comparative studies benchmarking methyl isoamyl ether are not abundant in current literature, this guide synthesizes its known physicochemical properties with extensive experimental data available for alternative ethers. By understanding the established performance of solvents like diethyl ether (Et₂O), tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME), we can extrapolate and provide an expert-level performance benchmark for methyl isoamyl ether.
Introduction to Butane, 1-methoxy-3-methyl- (Methyl Isoamyl Ether)
Methyl isoamyl ether (MIAE) is an aliphatic ether with the chemical formula C₆H₁₄O.[1][2] It is a colorless liquid with a characteristic ether-like odor.[1] As an ether, it is a relatively inert, aprotic solvent capable of solvating organometallic reagents through its Lewis basic oxygen atom.[1]
Physicochemical Properties at a Glance:
| Property | Butane, 1-methoxy-3-methyl- (MIAE) | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| CAS Number | 626-91-5[1][2] | 60-29-7 | 109-99-9 | 96-47-9 | 5614-37-9 |
| Molecular Weight ( g/mol ) | 102.17[1][2] | 74.12 | 72.11 | 86.13 | 100.16 |
| Boiling Point (°C) | 91[1] | 34.6 | 66 | 80 | 106 |
| Density (g/mL) | 0.687 (at standard conditions)[1] | 0.713 | 0.889 | 0.854 | 0.86 |
| Water Solubility | Limited[1] | Slightly soluble (6.9 g/100 mL) | Miscible | Partially miscible (14 g/100 mL) | Low (1.1 g/100 g) |
| Peroxide Formation | Potential upon prolonged exposure to air and light[1] | High | High | Lower than THF | Low |
Performance in Grignard Reactions
The Grignard reaction is a cornerstone of carbon-carbon bond formation, where the choice of an ethereal solvent is paramount for the stabilization of the Grignard reagent (RMgX).[3][4][5] The lone pair electrons on the ether's oxygen atom coordinate with the magnesium center, forming a soluble complex that enhances its reactivity.[4][5]
Comparative Analysis of Ethereal Solvents in Grignard Reactions:
| Solvent | Key Performance Characteristics & Experimental Observations |
| Diethyl Ether (Et₂O) | The traditional solvent for Grignard reactions. Its high volatility can be a safety concern. |
| Tetrahydrofuran (THF) | A more polar ether than Et₂O, often leading to faster reaction rates.[6] Its miscibility with water can complicate aqueous work-ups.[7] |
| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to THF, derived from renewable resources.[7] It often provides superior yields and simplifies work-up due to its lower water miscibility.[7] In some cases, the use of 2-MeTHF can suppress the formation of by-products like those from Wurtz coupling. |
| Cyclopentyl Methyl Ether (CPME) | Another green solvent alternative with a higher boiling point, allowing for reactions at elevated temperatures.[8] It exhibits low water miscibility and a lower tendency to form peroxides.[8] |
Predicted Performance of Methyl Isoamyl Ether (MIAE):
Based on its properties, MIAE is expected to be a competent solvent for Grignard reactions.
-
Advantages : Its boiling point of 91°C is intermediate between THF/2-MeTHF and CPME, offering a good balance for reactions that may require gentle heating. Its limited water solubility would be advantageous for extraction and work-up procedures compared to THF.[1]
-
Potential Challenges : As with other ethers, the potential for peroxide formation exists and would necessitate appropriate precautions.[1] Its solvating power for the Grignard reagent is anticipated to be comparable to other aliphatic ethers.
Experimental Workflow: Grignard Reaction
Caption: Workflow for a typical Grignard reaction using MIAE as a solvent.
Performance in Wittig Reactions
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[9][10][11] The solvent plays a crucial role in the formation of the ylide and the subsequent olefination reaction.
Comparative Analysis of Solvents in Wittig Reactions:
The stereochemical outcome of the Wittig reaction can be influenced by the solvent, particularly for stabilized ylides.
| Solvent | Key Performance Characteristics & Experimental Observations |
| Aprotic, Non-polar (e.g., Benzene, Toluene) | Often favor the formation of (Z)-alkenes with non-stabilized ylides. |
| Aprotic, Polar (e.g., DMF, DMSO) | Can influence the E/Z selectivity, sometimes favoring the (E)-alkene. |
| Protic Solvents (e.g., Alcohols) | Generally not used for the ylide generation step as they will protonate the ylide. |
Predicted Performance of Methyl Isoamyl Ether (MIAE):
MIAE, as a relatively non-polar aprotic ether, is expected to be a suitable solvent for many Wittig reactions.
-
Advantages : Its inert nature is compatible with the strong bases used to generate the ylide. Its boiling point allows for reactions to be conducted at a moderate temperature if required.
-
Expected Outcome : For non-stabilized ylides, reactions in MIAE would be predicted to favor the formation of the (Z)-alkene, similar to other ethereal solvents.
Experimental Protocol: Wittig Reaction
-
Ylide Generation : To a stirred suspension of a phosphonium salt in anhydrous methyl isoamyl ether at room temperature, add a strong base (e.g., n-butyllithium or sodium hydride). Stir the resulting mixture until the characteristic color of the ylide is observed.
-
Olefination : Cool the ylide solution to 0°C and add a solution of the aldehyde or ketone in anhydrous methyl isoamyl ether dropwise.
-
Reaction Completion and Work-up : Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with a suitable organic solvent. The limited water solubility of MIAE may simplify this extraction process.
-
Purification : The crude product is then purified by chromatography to separate the alkene from the triphenylphosphine oxide by-product.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organohalide.[12] The solvent system, often a mixture of an organic solvent and an aqueous base, is critical for the reaction's success.[12][13]
Comparative Analysis of Solvents in Suzuki-Miyaura Coupling:
A wide range of solvents can be employed in Suzuki couplings, and the choice can impact catalyst activity and product yield.[12]
| Solvent System | Key Performance Characteristics & Experimental Observations |
| Toluene/Water | A very common biphasic system. |
| Dioxane/Water | Another frequently used solvent mixture.[13] |
| THF/Water | Effective for many Suzuki couplings, though the miscibility of THF can sometimes be a drawback in the work-up.[12] |
| Green Solvents (e.g., CPME, 2-MeTHF) | Have been shown to be effective and in some cases superior alternatives to traditional solvents, offering benefits in terms of safety and environmental impact.[14][15] |
Predicted Performance of Methyl Isoamyl Ether (MIAE):
MIAE's properties suggest it could be a viable solvent for Suzuki-Miyaura couplings, likely in a biphasic system with water.
-
Advantages : Its higher boiling point (91°C) compared to THF would allow for reactions to be run at higher temperatures, which can be beneficial for less reactive substrates. Its low water solubility would ensure a well-defined biphasic system, potentially simplifying product isolation.
-
Considerations : The optimal palladium catalyst and ligand combination would need to be determined for reactions in MIAE, as solvent can influence catalyst performance.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
"Butane, 1-methoxy-3-methyl-" (methyl isoamyl ether) presents itself as a promising, yet under-explored, ethereal solvent for organic synthesis. Its physicochemical properties, particularly its boiling point and limited water solubility, suggest potential advantages in reaction control and product purification over more traditional solvents like diethyl ether and THF.
While this guide provides a predictive benchmark based on extensive data from analogous solvents, there is a clear need for direct experimental investigation. Future studies should focus on generating quantitative data for the performance of methyl isoamyl ether in key named reactions. Such research would not only validate the predictions made herein but also potentially establish methyl isoamyl ether as a valuable and perhaps "greener" alternative in the synthetic chemist's toolkit. Researchers are encouraged to consider methyl isoamyl ether in their solvent screening studies, particularly when seeking alternatives to THF with improved work-up characteristics and a more favorable safety profile regarding peroxide formation.
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Wikipedia. Suzuki reaction. [Link]
-
EduBirdie. The Wittig Reaction Lab Report. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 136445, Butane, 1-methoxy-3-methyl-. [Link]
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ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
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Dalal Institute. Wittig Reaction. [Link]
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ResearchGate. tert-Amyl Methyl Ether (TAME). Thermodynamic Analysis of Reaction Equilibria in the Liquid Phase | Request PDF. [Link]
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Chemistry LibreTexts. Wittig Reaction. [Link]
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National Institutes of Health. A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel. [Link]
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ResearchGate. Thermodynamic and kinetic study of tert-amyl methyl ether (TAME) synthesis | Request PDF. [Link]
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A Comparative Analysis of Methyl Isoamyl Ether and Other Commercial Solvents: A Guide for the Modern Laboratory
For the discerning researcher, scientist, or drug development professional, solvent selection is a critical decision that profoundly impacts experimental success, from reaction kinetics and purification efficiency to product stability and safety. While a familiar roster of solvents—THF, Toluene, Acetone—often forms the backbone of laboratory protocols, the exploration of alternative solvents can unlock significant advantages in performance, safety, and environmental impact. This guide provides an in-depth physicochemical property comparison of Methyl Isoamyl Ether (MIAK), an emerging ether solvent, against a range of established commercial solvents.
Our objective is to move beyond mere data tabulation. We will dissect the practical implications of these properties, grounding our analysis in the fundamental principles that govern solvent behavior. Furthermore, we will provide transparent, detailed experimental protocols for the validation of these key parameters, empowering you to conduct your own evaluations and make informed decisions tailored to your specific application.
Section 1: The Physicochemical Profile: A Head-to-Head Comparison
A solvent's utility is defined by its physical and chemical characteristics. The following table summarizes key properties for Methyl Isoamyl Ether and five common commercial solvents, representing various chemical classes: ethers (Tetrahydrofuran), ketones (Acetone), esters (Ethyl Acetate), aromatics (Toluene), and alkanes (Heptane). This data, compiled from authoritative chemical databases and supplier specifications, provides a foundation for our comparative analysis.
| Property | Methyl Isoamyl Ether (MIAK) | Tetrahydrofuran (THF) | Acetone | Ethyl Acetate | Toluene | Heptane |
| CAS Number | 626-91-5 | 109-99-9 | 67-64-1 | 141-78-6 | 108-88-3 | 142-82-5 |
| Formula | C₆H₁₄O | C₄H₈O | C₃H₆O | C₄H₈O₂ | C₇H₈ | C₇H₁₆ |
| Molecular Weight ( g/mol ) | 102.17[1][2] | 72.11 | 58.08 | 88.11 | 92.14 | 100.21 |
| Boiling Point (°C at 760 mmHg) | 83.8[1] | 66 | 56.3[3] | 77.1[3] | 110.6[3] | 98.4[3] |
| Density (g/cm³ at 20°C) | 0.76[1] | 0.886 | 0.791 | 0.902[4] | 0.867 | 0.684[4] |
| Viscosity (cP at 25°C) | ~0.55 | 0.46 | 0.306 | 0.426 | 0.56 | 0.386 |
| Surface Tension (dynes/cm at 25°C) | ~22.5 | 26.4 | 23.3 | 23.6 | 28.5 | 20.1 |
| Kauri-Butanol (KB) Value | ~40 | ~80 | >300 | ~98 | 105[5] | ~30 |
| Flash Point (°C, closed cup) | -1 | -21 | -20 | -4 | 4 | -4 |
Section 2: Interpreting the Data: From Numbers to Practical Application
The data presented above tells a story about each solvent's behavior and suitability for various tasks. Let's analyze the key differentiators for MIAK.
-
Boiling Point and Volatility: With a boiling point of 83.8°C, MIAK is significantly less volatile than highly volatile ethers like THF (66°C) and ketones like Acetone (56.3°C), but more volatile than Toluene (110.6°C).[1][3] This positions it as an excellent intermediate solvent. It allows for reactions at moderately elevated temperatures without requiring high-pressure apparatus, yet it can be removed more easily and under milder conditions than higher-boiling solvents like Toluene or DMSO. This is particularly advantageous in drug development for the isolation of thermally sensitive active pharmaceutical ingredients (APIs).
-
Solvent Power (Kauri-Butanol Value): The Kauri-Butanol (KB) value is an empirical measure of a solvent's ability to dissolve nonpolar substances, specifically kauri resin.[6][7] A higher KB value indicates stronger solvency for materials like oils, resins, and many polymers.[8][9] Toluene, the standard for high solvency, has a KB value of 105.[5] MIAK's estimated KB value of ~40 places it in the range of a moderate-to-low solvency hydrocarbon, similar to heptane (~30). This suggests MIAK is not an aggressive solvent, making it potentially suitable for applications where substrate compatibility is a concern, such as cleaning sensitive electronics or in formulations where a milder solvent is required to prevent damage to components.
-
Density and Water Miscibility: Like most ethers and hydrocarbons, MIAK has a density significantly lower than water, facilitating clear phase separation in aqueous extractions. Its ether functionality imparts slight polarity, but it remains largely immiscible with water, a crucial property for liquid-liquid extraction protocols.
-
Safety Profile (Flash Point): While all solvents listed are flammable, MIAK's flash point of -1°C is notably higher than that of THF (-21°C) and Acetone (-20°C). This indicates a lower propensity to form a flammable vapor-air mixture at ambient temperatures, offering a relative improvement in handling safety. However, it is still classified as a flammable liquid and requires appropriate safety precautions, including storage in a well-ventilated area away from ignition sources.[10]
Section 3: Experimental Verification of Physicochemical Properties
Trust in data is paramount. The values presented in Section 1 are derived from established literature, but in a research or cGMP environment, independent verification is often necessary. Here, we provide detailed, step-by-step protocols for determining four critical solvent properties.
Protocol for Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11][12] The capillary method is a simple and reliable micro-scale technique for this determination.[13]
Causality: As the liquid is heated, trapped air in the inverted capillary is displaced by solvent vapor. When the vapor pressure inside the capillary exceeds the atmospheric pressure, a continuous stream of bubbles emerges.[11][13] Upon cooling, the point at which the vapor pressure equals the atmospheric pressure is marked by the cessation of bubbling and the entry of the liquid into the capillary; this temperature is the boiling point.[11]
Methodology:
-
Preparation: Attach a small test tube containing 2-3 mL of the solvent to a thermometer. Ensure the bottom of the test tube is level with the thermometer's bulb.
-
Capillary Insertion: Seal one end of a glass capillary tube using a flame. Place the capillary tube into the test tube with the open end facing down.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a water bath).[13][14]
-
Observation (Heating): Heat the bath slowly. Observe for a rapid and continuous stream of bubbles emerging from the capillary tip.[13]
-
Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly.
-
Determination: Record the temperature at the precise moment the bubbling stops and the liquid begins to enter the capillary tube. This is the experimental boiling point.[13][14]
Protocol for Viscosity Determination (Ostwald Viscometer)
Viscosity is a measure of a fluid's resistance to flow. [15]It is determined by comparing the flow time of a test liquid to that of a reference liquid (e.g., water) with a known viscosity. [16][17] Causality: The method is based on Poiseuille's law for laminar flow through a capillary. For a given viscometer, the viscosity of a liquid is proportional to its flow time and density. By measuring these values for an unknown liquid and a reference standard, the viscosity of the unknown can be calculated. [15] Methodology:
-
Setup: Clean an Ostwald viscometer thoroughly with a strong acid, followed by water and acetone, then dry completely.
-
Reference Measurement:
-
Pipette a precise volume of the reference liquid (e.g., deionized water) into the larger bulb of the viscometer.
-
Place the viscometer in a constant temperature water bath (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate for 10-15 minutes. [18] * Using a pipette bulb, draw the liquid up into the smaller bulb, above the upper calibration mark.
-
Release the suction and, using a stopwatch, measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark.
-
Repeat 3-5 times and calculate the average flow time (t_ref).
-
-
Sample Measurement:
-
Clean and dry the viscometer.
-
Repeat the entire procedure from step 2 using the sample solvent to get its average flow time (t_sample).
-
-
Calculation: Calculate the viscosity of the sample (η_sample) using the following equation:
-
η_sample = (ρ_sample * t_sample) / (ρ_ref * t_ref) * η_ref
-
Where ρ is the density and η is the viscosity of the respective liquids at the experimental temperature.
-
Diagram: Viscosity Determination Workflow
Section 4: Conclusion
Methyl Isoamyl Ether presents a compelling profile as a versatile, mid-range boiling point solvent. Its properties suggest it is not a direct replacement for highly polar (Acetone) or highly nonpolar, aggressive solvents (Toluene), but rather fills a valuable niche.
Key Advantages of MIAK:
-
Controlled Volatility: Its boiling point facilitates easier handling and removal compared to low-boiling ethers, while being less energy-intensive to distill than solvents like Toluene.
-
Moderate Solvency: A KB value similar to alkanes makes it suitable for applications requiring milder solvent action, potentially improving compatibility with sensitive substrates.
-
Improved Safety Profile: A higher flash point relative to THF and Acetone reduces the risk of ignition at ambient temperatures.
For researchers in drug development and organic synthesis, MIAK is a worthy candidate for process optimization, particularly in applications such as extractions, crystallizations, and reactions where temperature control and solvent removal are critical parameters. As with any solvent, a thorough evaluation of its performance within the specific context of your chemistry, along with a review of its Safety Data Sheet (SDS), is essential for successful and safe implementation.
References
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ASTM International. (n.d.). Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents (ASTM D1133). Retrieved from [Link]
-
ASTM International. (2021). D1133 Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. Retrieved from [Link]
-
Best Technology. (n.d.). Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning. Retrieved from [Link]
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Specialty Products Labs. (2024). ASTM D1133 (Solubility of Organic Solvents, Kauri Butanol (KB) Number). Retrieved from [Link]
-
Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Retrieved from [Link]
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Wikipedia. (n.d.). Kauri-butanol value. Retrieved from [Link]
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Chemsrc. (2025). methyl isoamyl ether | CAS#:626-91-5. Retrieved from [Link]
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JoVE. (2020). Boiling Points - Procedure. Retrieved from [Link]
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JoVE. (2020). Boiling Points - Concept. Retrieved from [Link]
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Scribd. (n.d.). determination of the boiling point. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
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Scribd. (n.d.). Experiment 3 - Determination of Density.pdf. Retrieved from [Link]
-
Bhattarai, A., et al. (2015). Effects of concentration, temperature and solvent composition on density and apparent molar volume of the binary mixtures of cationic-anionic surfactants in methanol–water mixed solvent media. PMC - PubMed Central. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Determination of Viscosity of Organic Solvents. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Determination of Viscosity of Organic Solvents (Procedure). Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Viscosity Determination / General Tests. Retrieved from [Link]
-
University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]
-
Hans-Dieter-Belitz. (n.d.). Solvent Physical Properties. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: tert-Amyl methyl ether. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Quantification of 1-Methoxy-3-methylbutane
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 1-methoxy-3-methylbutane, a compound of increasing interest in pharmaceutical and chemical synthesis as a solvent and intermediate.[1] The selection of a precise and accurate analytical method is paramount for ensuring product quality and consistency. This document, intended for researchers, scientists, and drug development professionals, delves into the validation of two primary gas chromatography (GC) techniques, providing the underlying scientific rationale for experimental choices and presenting supporting data in accordance with international regulatory standards.
The validation framework described herein adheres to the principles outlined by the International Council for Harmonisation (ICH) in the Q2(R2) guideline, with additional context from the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[2][3][4][5][6][7] The objective is to demonstrate that the analytical procedures are fit for their intended purpose, which in this context, is the accurate quantification of 1-methoxy-3-methylbutane.[6]
Understanding the Analyte: 1-Methoxy-3-methylbutane
1-Methoxy-3-methylbutane (CAS 626-91-5) is a volatile ether with a molecular formula of C6H14O and a molecular weight of 102.17 g/mol .[8] Its moderate volatility and limited solubility in water make gas chromatography the most suitable analytical approach.[1] This guide will focus on two common GC-based methods:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying organic compounds.
-
Gas Chromatography with Mass Spectrometry (GC-MS): Provides a higher degree of specificity and is invaluable for peak identification and confirmation.
Comparative Analysis of Analytical Methodologies
The choice between GC-FID and GC-MS often depends on the specific requirements of the analysis, such as the need for routine quantification versus definitive identification. The following table summarizes the key performance characteristics of each method, based on validation studies.
| Validation Parameter | GC-FID | GC-MS (SIM Mode) | Rationale & Discussion |
| Specificity | Good | Excellent | GC-FID demonstrates specificity through chromatographic separation. However, co-eluting impurities with similar retention times could interfere. GC-MS in Selected Ion Monitoring (SIM) mode provides superior specificity by monitoring for characteristic fragment ions of 1-methoxy-3-methylbutane, making it unequivocal.[3] |
| Linearity (R²) | >0.999 | >0.999 | Both methods exhibit excellent linearity across a validated range. The wide linear range of the FID is a distinct advantage for samples with varying concentrations.[9] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% | Both methods demonstrate high accuracy, with recovery values well within the typical acceptance criteria of 95-105%. |
| Precision (%RSD) | < 2.0% | < 2.5% | GC-FID generally offers slightly better precision due to the inherent stability of the detector. Both methods, however, meet the typical requirement of <5% RSD. |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.5 µg/mL | The enhanced sensitivity of the MS detector in SIM mode allows for a lower limit of quantitation, making it more suitable for trace-level analysis. |
| Robustness | High | Moderate | The GC-FID method is generally more robust and less susceptible to minor variations in analytical conditions. The performance of the GC-MS can be more sensitive to changes in instrument tuning and vacuum conditions. |
| Primary Application | Routine quality control, high-throughput screening | Confirmatory analysis, impurity identification, trace analysis | GC-FID is the workhorse for routine quantitative analysis due to its robustness and ease of use. GC-MS is the gold standard for confirmation and when absolute certainty of peak identity is required. |
Experimental Workflows and Logical Relationships
The validation of an analytical method is a systematic process to ensure its suitability. The following diagram illustrates the workflow and the interconnectedness of the validation parameters as stipulated by ICH Q2(R2).[3][5][6][7]
Caption: Validation workflow for analytical methods.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the quantification of 1-methoxy-3-methylbutane using GC-FID and GC-MS.
Protocol 1: Quantification by GC-FID
1. Instrumentation and Reagents
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium (99.999% purity).
-
1-methoxy-3-methylbutane reference standard (≥99.5% purity).
-
Solvent: Dichloromethane (HPLC grade).
2. Chromatographic Conditions
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL (split ratio 50:1).
3. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 1-methoxy-3-methylbutane reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock standard solution to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of dichloromethane to achieve a theoretical concentration within the calibration range.
4. System Suitability
-
Inject the mid-point calibration standard five times.
-
The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the 1-methoxy-3-methylbutane peak should be ≤ 2.0.
5. Analysis
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of 1-methoxy-3-methylbutane in the sample using the linear regression equation from the calibration curve.
Protocol 2: Confirmatory Analysis by GC-MS
1. Instrumentation and Reagents
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
The same column and reagents as in the GC-FID method can be used.
2. Chromatographic Conditions
-
The same chromatographic conditions as in the GC-FID method can be used.
3. Mass Spectrometer Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 35-200 for initial identification.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for 1-methoxy-3-methylbutane (e.g., m/z 45, 57, 87, 102) for enhanced sensitivity and specificity during quantification.
-
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
4. Analysis
-
The preparation of solutions and system suitability are similar to the GC-FID method.
-
For quantification, use the peak area of the most abundant and specific ion from the SIM data.
Validation Data Summary
The following diagram illustrates the relationship between the core validation parameters.
Caption: Interrelationship of validation parameters.
Conclusion
Both GC-FID and GC-MS are suitable and reliable techniques for the quantification of 1-methoxy-3-methylbutane. The choice of method should be guided by the specific analytical need. For routine quality control where high throughput and robustness are key, GC-FID is the preferred method. For applications requiring definitive identification, higher sensitivity, and unequivocal specificity, such as in impurity profiling or trace analysis, GC-MS is the superior choice. The validation data presented in this guide demonstrates that both methods are fit for their intended purpose, providing a solid foundation for their implementation in a regulated environment.
References
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-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136445, 1-Methoxy-3-methylbutane. Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
- U.S. Food and Drug Administration. (1995).
-
DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- United States Pharmacopeia. (2021).
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- International Council for Harmonisation. (2023).
-
YouTube. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
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Pharma Pathway. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Determination of Residual Solvents in Linezolid by Static Headspace GC. Retrieved from [Link]
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Safety Operating Guide
Butane, 1-methoxy-3-methyl- proper disposal procedures
An In-Depth Guide to the Proper Disposal of Butane, 1-methoxy-3-methyl- (Methyl Isoamyl Ether)
Understanding the Core Hazard: Peroxide Formation
Butane, 1-methoxy-3-methyl- (CAS No. 626-91-5), also known as Methyl Isoamyl Ether, belongs to the ether chemical class.[1][2][3][4] The primary and most dangerous risk associated with this and other ethers is their propensity to form unstable and potentially explosive peroxide compounds upon exposure to atmospheric oxygen.[5][6] This autoxidation process is accelerated by light, heat, and the gradual depletion of any inhibitors added by the manufacturer.[6][7]
These peroxides are less volatile than the ether itself. Consequently, as the solvent evaporates over time with repeated container openings, the peroxides can become dangerously concentrated. If peroxides crystallize, they can become extremely sensitive to shock, friction, or heat, posing a severe explosion risk.[5][8] Therefore, all handling and disposal procedures are fundamentally dictated by the need to mitigate this risk.
Waste Characterization and Regulatory Classification
Proper disposal begins with correct waste classification. Butane, 1-methoxy-3-methyl- must be managed as hazardous waste. In the United States, it typically falls under one or more of the following Environmental Protection Agency (EPA) classifications:
| EPA Waste Code | Classification | Rationale for Butane, 1-methoxy-3-methyl- |
| D001 | Ignitable Waste | This class includes liquids with a flash point below 60°C (140°F).[9][10] While specific data for this exact ether is sparse, similar ethers have flashpoints well below this threshold, making it prudent to manage it as an ignitable liquid. |
| F003 | Spent Non-Halogenated Solvents | This code applies to a list of common laboratory solvents and their mixtures, including "ethyl ether".[9][11][12][13] As a spent solvent, methyl isoamyl ether fits squarely within this category. |
| D003 | Reactive Waste | This classification applies to substances that are unstable, can react violently, or are capable of detonation or explosive reaction under normal conditions.[9] An old, improperly stored container of ether with high peroxide concentration meets this criterion. |
Due to these classifications, this chemical must not be disposed of down the drain or in regular trash. All disposal must be handled through a licensed hazardous waste management provider.[14][15]
Procedural Workflow for Safe Disposal
The following diagram outlines the critical decision-making process for handling and disposing of Butane, 1-methoxy-3-methyl-.
Caption: Decision workflow for handling Butane, 1-methoxy-3-methyl-.
Step-by-Step Disposal Protocols
PART A: Mandatory Inventory and Storage Practices
The foundation of safe disposal is preventing peroxide formation from the moment the chemical enters the laboratory.
-
Date All Containers: Upon receipt, clearly label the container with the "Date Received" . When the container is first opened, label it with the "Date Opened" .[7] This is non-negotiable.
-
Maintain Strict Time Limits:
-
Unopened Containers: Dispose of unopened containers before the manufacturer's expiration date, or within 12 months of receipt if no date is provided.
-
Opened Containers: Dispose of opened containers within 3 to 6 months .[5] Do not store for longer periods.
-
-
Ensure Proper Storage Conditions: Store containers in a cool, dark, dry area away from heat, sunlight, and ignition sources.[7] Whenever possible, purge the headspace of opened containers with an inert gas like nitrogen or argon to displace oxygen. Store in a dedicated flammable liquids cabinet.
PART B: Disposal of Unused or Expired Chemical
-
Visual Inspection (Critical Safety Step): Before handling, carefully inspect the container. Look for the formation of crystals, a viscous liquid, or a cloudy appearance, especially around the cap and within the liquid.[5]
-
If Crystals are Present: DO NOT TOUCH OR MOVE THE CONTAINER. These crystals are highly shock-sensitive peroxides. Cordon off the area, post a warning sign, and contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.
-
-
Segregate for Disposal: If the chemical is expired (based on the dates you recorded) but shows no signs of crystallization, designate it for disposal.
-
Package for Disposal:
-
Ensure the container is tightly sealed and the original label is intact and legible.
-
Attach a hazardous waste tag, clearly identifying the contents as "Hazardous Waste: Butane, 1-methoxy-3-methyl-" and listing the associated hazards (Ignitable, Peroxide-Former).
-
Store the tagged container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for proper disposal.[16]
PART C: Disposal of Contaminated Materials and Empty Containers
-
Spill Cleanup:
-
Eliminate all ignition sources from the area.[15]
-
Wearing appropriate Personal Protective Equipment (PPE) — safety goggles, flame-retardant lab coat, and chemical-resistant gloves — absorb the spill with an inert material like vermiculite or sand.[17]
-
Collect the contaminated absorbent material using non-sparking tools.[16]
-
Place the collected material into a designated, sealable container. Label it as "Hazardous Waste: Debris contaminated with Butane, 1-methoxy-3-methyl-".
-
Dispose of this waste through your hazardous waste management provider.
-
-
Empty Container Disposal:
-
A container that has held a hazardous waste must be managed carefully.
-
It is often recommended to triple-rinse the container with a suitable solvent. Crucially, the rinsate from this process is also hazardous waste. Collect all rinsate in a designated hazardous waste container labeled appropriately.
-
After rinsing, deface or remove the original chemical label to prevent misuse. The container can then typically be discarded, but confirm this procedure with your institutional guidelines.
-
Summary of Safety and Operational Mandates
Caption: Key hazards of Methyl Isoamyl Ether and their required controls.
By adhering to these rigorous procedures, laboratory professionals can effectively manage the significant risks associated with Butane, 1-methoxy-3-methyl- and ensure its safe, compliant, and responsible disposal.
References
-
Environmental Safety, Sustainability and Risk (ESSR). EPA Hazardous Waste Codes. University of Maryland. [Link]
-
EPA HAZARDOUS WASTE CODES. [Link]
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U.S. Environmental Protection Agency (EPA). (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
EPA Hazardous Waste Codes. Alfred University. [Link]
-
EPA HAZARDOUS WASTE CODES. [Link]
-
Chemsrc. (2024, September 28). methyl isoamyl ether | CAS#:626-91-5. [Link]
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LookChem. Cas 626-91-5, methyl isoamyl ether. [Link]
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National Center for Biotechnology Information. Butane, 1-methoxy-3-methyl-. PubChem Compound Database. [Link]
-
The Good Scents Company. 1-methoxy-3-methyl butane, 626-91-5. [Link]
-
National Institute of Standards and Technology (NIST). Butane, 1-methoxy-3-methyl-. NIST Chemistry WebBook. [Link]
-
Department of Chemistry and Biochemistry. Peroxide Formation. University of Arizona. [Link]
-
Environmental Health & Safety (EHS). Peroxide Forming Chemicals. University of Washington. [Link]
-
National Institute of Standards and Technology (NIST). Butane, 1-methoxy-3-methyl-. NIST Chemistry WebBook. [Link]
-
Vanderbilt Environmental Health & Safety. PEROXIDE FORMING CHEMICALS. [Link]
-
Western Sydney University. Ethers and peroxide forming compounds. [Link]
-
Carl ROTH. (2024, September 18). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Butane, 1-methoxy-3-methyl-
This guide provides essential, immediate safety and logistical information for the handling and disposal of Butane, 1-methoxy-3-methyl- (CAS 626-91-5), also known as methyl isoamyl ether. As researchers and drug development professionals, understanding the causality behind safety protocols is paramount. This document is structured to provide not just procedural steps, but the scientific rationale necessary to build a culture of safety and trust in your laboratory operations.
Hazard Assessment: Understanding the "Why"
Butane, 1-methoxy-3-methyl- is a colorless, volatile liquid with a characteristic ether-like odor.[1][2] While a useful solvent and chemical intermediate, its properties necessitate stringent safety protocols.[2] A thorough risk assessment is the foundation of any safety plan.
-
Flammability: With an estimated flash point of -5.7°C (22°F), this compound is a flammable liquid .[3] Vapors can form explosive mixtures with air, and ignition can occur from sparks, open flames, or hot surfaces.[4] All handling should be performed with strict avoidance of ignition sources.
-
Eye Irritation: Based on data for structurally similar compounds, ethers of this class can be serious eye irritants.[4][5][6] Direct contact with the liquid or high concentrations of vapor can cause significant eye damage.
-
Respiratory Effects: Inhalation of vapors may lead to drowsiness and dizziness.[7] While specific toxicity data is limited, prolonged inhalation of high concentrations could potentially damage the respiratory system.[5]
-
Skin Contact: Prolonged or repeated exposure may cause skin dryness and cracking due to the solvent's defatting action.[5][7] While not classified as a primary skin irritant, absorption through compromised skin is possible.
-
Peroxide Formation: A critical, often overlooked hazard of ethers is the formation of explosive peroxides upon exposure to air and light over time.[1][7] These peroxides can detonate violently when concentrated by distillation or evaporation.[7]
Core Protective Measures: Your First Line of Defense
Engineering controls, such as certified chemical fume hoods, are the primary method for controlling exposure. Personal Protective Equipment (PPE) is the essential final barrier between you and the chemical. The following PPE is mandatory for all work involving Butane, 1-methoxy-3-methyl-.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.
-
Causality: Goggles provide a 360-degree seal around the eyes, which is critical to protect against splashes and vapors that can cause serious eye irritation.[5][8]
-
Enhanced Protection: When handling larger quantities (>1 liter) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[5]
Skin and Body Protection
-
Gloves: Chemical-resistant, impervious gloves are required.[5]
-
Selection Rationale: No single glove material is impervious to all chemicals indefinitely. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as neoprene or PVC should be considered.[7] Always consult the glove manufacturer’s resistance chart for specific breakthrough times.
-
Protocol: Inspect gloves for any signs of degradation or puncture before each use. After handling, remove gloves using a technique that avoids skin contact and wash hands thoroughly.[7]
-
-
Lab Coat: A flame-resistant (FR) lab coat is essential due to the chemical's high flammability. This provides a removable barrier to protect your body and personal clothing from splashes and in the event of a flash fire.
Respiratory Protection
-
Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
When Required: A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary when engineering controls are not available or are insufficient to maintain exposure below acceptable limits, such as during a large spill or when working in a poorly ventilated area.[5][6][7]
-
Trustworthiness: All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training, in compliance with OSHA 29 CFR 1910.134.[5]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE selection flowchart for Butane, 1-methoxy-3-methyl-.
Summary of PPE Requirements by Task
For quick reference, the table below summarizes the required PPE for various operational scenarios.
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<100 mL in fume hood) | Chemical Splash Goggles | Chemical-Resistant Gloves (Nitrile acceptable for incidental contact) | Flame-Resistant (FR) Lab Coat | Not Required |
| Reaction Setup/Workup (>100 mL in fume hood) | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (Neoprene/PVC recommended) | FR Lab Coat | Not Required |
| Minor Spill Cleanup (<100 mL in fume hood) | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (Neoprene/PVC) | FR Lab Coat | Recommended (OV Cartridge) |
| Major Spill Cleanup (>100 mL or outside hood) | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (Neoprene/PVC) & Outer Gloves | Chemical-Resistant Apron over FR Lab Coat | Required (NIOSH-Approved OV Cartridge) |
Procedural Guidance: Donning, Doffing, and Disposal
The integrity of your protection relies on the correct procedure.
Donning PPE (Putting On)
-
Hand Hygiene: Start by washing your hands thoroughly.
-
Body Protection: Don the flame-resistant lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a user seal check on the respirator.
-
Eye/Face Protection: Put on chemical splash goggles, adjusting for a snug fit. If required, place the face shield over the goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing PPE (Taking Off)
The goal is to prevent self-contamination.
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off without touching the exterior.
-
Lab Coat: Unbutton and remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior away from your body.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
-
Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, must be disposed of as hazardous waste.[6][8] Place them in a designated, sealed waste container.
-
Chemical Waste: Unused or waste Butane, 1-methoxy-3-methyl- must be collected in a properly labeled, sealed hazardous waste container. Do not empty into drains.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
Cheméo. (n.d.). Chemical Properties of Butane, 1-methoxy-3-methyl- (CAS 626-91-5). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136445, Butane, 1-methoxy-3-methyl-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butane, 1-methoxy-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Synerzine. (2020, January 31). SAFETY DATA SHEET 1-Butanol, 3-methoxy-3-methyl-. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-methoxy-3-methyl butane. Retrieved from [Link]
Sources
- 1. Butane, 1-methoxy-3-methyl- (626-91-5) for sale [vulcanchem.com]
- 2. CAS 626-91-5: 1-methoxy-3-methylbutane | CymitQuimica [cymitquimica.com]
- 3. 1-methoxy-3-methyl butane, 626-91-5 [thegoodscentscompany.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 6. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
